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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

Introduction In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and strained ring systems, such as oxetanes, into molecular scaffolds is a widely employed strategy to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and strained ring systems, such as oxetanes, into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. The title compound, 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, represents a confluence of these design elements. The 2-fluoropyridine moiety is a bioisostere for a phenyl ring, offering a vector for hydrogen bonding and metabolic stability, while the oxetane ring can improve aqueous solubility and act as a hydrogen bond acceptor. This guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, offering both predicted data based on robust computational models and established experimental protocols for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its molecular identity.

  • Chemical Name: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

  • Molecular Formula: C₈H₈FNO₂

  • Molecular Weight: 169.15 g/mol

  • CAS Number: Not available in public databases as of the last update.

  • Chemical Structure:

    Caption: Chemical structure of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

Core Physicochemical Properties: A Tabulated Summary

PropertyPredicted Value for 2-Fluoro-6-(oxetan-3-yloxy)-pyridineExperimental Value for 2-FluoropyridineSignificance in Research and Development
Molecular Weight ( g/mol ) 169.1597.09[1][2]Impacts diffusion, bioavailability, and formulation.
Melting Point (°C) ~40-60 (Predicted)Not applicable (liquid at RT)Influences solubility, dissolution rate, and solid-state stability.
Boiling Point (°C) ~220-240 (Predicted)126 °C[3][4][5]Key for purification (distillation) and handling of liquid compounds.
Aqueous Solubility Moderately Soluble (Predicted)Soluble[3]Crucial for bioavailability and formulation of oral and injectable drugs.
pKa (of Pyridinium Ion) ~1.5 - 2.5 (Predicted)-0.44[3]Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
logP (Octanol/Water) ~1.2 - 1.8 (Predicted)0.8[1][2]A measure of lipophilicity, which influences membrane permeability, metabolism, and toxicity.

In-Depth Analysis of Physicochemical Parameters

Melting and Boiling Points: Thermal Behavior

The melting and boiling points are fundamental physical properties that dictate a compound's physical state and are critical for purification, handling, and formulation.

Expertise & Experience: The introduction of the oxetan-3-yloxy group, which is significantly larger and more polar than the hydrogen it replaces in 2-fluoropyridine, is expected to increase both the melting and boiling points due to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces). The prediction of a solid state at room temperature for the title compound is based on the increased molecular weight and polarity compared to the liquid 2-fluoropyridine.

Trustworthiness (Experimental Protocol):

Melting Point Determination: A standard and reliable method for melting point determination is the use of a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the apparatus.

  • Observation: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Reporting: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Boiling Point Determination: For non-volatile liquids, the boiling point can be determined at atmospheric or reduced pressure.

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with a boiling chip.

  • Heating: The flask is heated, and the temperature of the vapor is measured with a thermometer.

  • Equilibrium: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this temperature remains constant during distillation.

Caption: Workflow for experimental determination of melting and boiling points.

Solubility: The Key to Bioavailability

Solubility, particularly in aqueous media, is a critical determinant of a drug candidate's absorption and bioavailability.

Expertise & Experience: The "like dissolves like" principle suggests that 2-Fluoro-6-(oxetan-3-yloxy)-pyridine will exhibit moderate solubility in polar solvents due to the presence of the nitrogen and oxygen atoms, which can act as hydrogen bond acceptors. The oxetane moiety is a known strategy to enhance aqueous solubility compared to more lipophilic groups. Conversely, it is expected to be soluble in a range of organic solvents. Fluorinated pyridines often show good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Trustworthiness (Experimental Protocol): The shake-flask method is the gold-standard for determining equilibrium solubility.

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, or an organic solvent) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Solubility_Determination Start Excess Compound + Solvent Equilibrate Agitate at Constant Temp (24-72h) Start->Equilibrate Separate Centrifuge and Filter Equilibrate->Separate Quantify Analyze Filtrate by HPLC Separate->Quantify Report Report Solubility (mg/mL or mol/L) Quantify->Report

Caption: Workflow for the shake-flask method of solubility determination.

pKa: The Influence of Ionization

The pKa of the conjugate acid of the pyridine nitrogen determines the extent of ionization at a given pH. This is crucial as the ionized form is typically more water-soluble, while the neutral form is more permeable across biological membranes.

Expertise & Experience: The pKa of pyridine is 5.23. The electron-withdrawing fluorine atom at the 2-position significantly reduces the basicity of the pyridine nitrogen in 2-fluoropyridine to a pKa of -0.44. The oxetan-3-yloxy group at the 6-position is also electron-withdrawing through an inductive effect, which is expected to further decrease the basicity of the nitrogen atom. Therefore, the predicted pKa of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is anticipated to be in the low single digits.

Trustworthiness (Computational & Experimental Approaches):

  • Computational Prediction: In the absence of experimental data, pKa can be reliably predicted using quantum mechanical calculations. Methods like Density Functional Theory (DFT) combined with a polarizable continuum model (PCM) for solvation can provide accurate pKa values. These calculations involve determining the free energy change of the protonation/deprotonation reaction in solution. Several studies have demonstrated the successful application of DFT for predicting the pKa of pyridine derivatives.[6][7][8]

  • Experimental Determination (Potentiometric Titration):

    • Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9]

logP: A Measure of Lipophilicity

The logarithm of the partition coefficient (logP) between octanol and water is a key indicator of a molecule's lipophilicity. It plays a critical role in absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Expertise & Experience: 2-fluoropyridine has a logP of 0.8. The addition of the oxetan-3-yloxy group will increase the molecular size and introduce more polar oxygen atoms. While the oxetane ring is intended to improve hydrophilicity, the overall effect on logP will be a balance between the increased size and the added polarity. Computational models suggest a modest increase in lipophilicity compared to 2-fluoropyridine.

Trustworthiness (Computational & Experimental Approaches):

  • Computational Prediction: A variety of computational methods are available for predicting logP. These are often based on fragmental or atomic contributions, where the logP of a molecule is calculated by summing the contributions of its constituent atoms or fragments.[10][11]

  • Experimental Determination (Shake-Flask Method):

    • Phase Preparation: Octanol and water are mutually saturated by mixing and allowing them to separate.

    • Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken until equilibrium is reached.

    • Phase Separation: The two phases are separated by centrifugation.

    • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

    • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the oxetane moiety. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and the oxetan-3-yloxy group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), while the oxetane protons will be in the aliphatic region (typically δ 4.0-5.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the pyridine ring carbons will be influenced by the substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 2-position of the pyridine ring. The chemical shift will be characteristic of a fluorine atom on an aromatic ring. Computational methods, such as DFT, can be used to predict ¹⁹F NMR chemical shifts with good accuracy.[2][12][13][14]

A general workflow for NMR-based structural verification is outlined below:

NMR_Workflow Sample Prepare Sample in Deuterated Solvent Acquire Acquire 1H, 13C, 19F NMR Spectra Sample->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Chemical Shifts, Coupling Constants, and Integration Process->Analyze Compare Compare with Predicted Spectra or Reference Data Analyze->Compare Confirm Confirm Structure Compare->Confirm

Caption: A generalized workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is expected to show characteristic absorption bands for:

  • C-F stretch: Around 1250-1150 cm⁻¹

  • C-O-C stretch (ether): Around 1150-1050 cm⁻¹

  • Aromatic C=C and C=N stretching: In the region of 1600-1400 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass of the molecular ion, which can be used to confirm the molecular formula.

  • Fragmentation Pattern: In electron impact (EI) ionization, the molecule is expected to fragment in a predictable manner, potentially showing losses of the oxetane ring or the fluorine atom. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺.

Conclusion

2-Fluoro-6-(oxetan-3-yloxy)-pyridine is a molecule of significant interest for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its key physicochemical properties, offering predicted values based on established computational methods in the absence of direct experimental data. Furthermore, it has outlined the standard, validated experimental protocols for the determination of these properties. A thorough understanding of these fundamental characteristics is paramount for the rational design and development of novel molecules incorporating this promising scaffold. As research in this area progresses, the experimental validation of the predicted properties will be a critical step in unlocking the full potential of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

References

  • MolForge. 2-Fluoropyridine (CID 9746) - Molecular Properties & Analysis. Available from: [Link]

  • Gomez, J. R., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 775(1-3), 89-96. Available from: [Link]

  • Frau, J., et al. (2013). Theoretical pKa calculations of substituted pyridines. Journal of Molecular Modeling, 19(5), 2039-2047. Available from: [Link]

  • Britannica. Heterocyclic compound - Melting, Boiling, Points. Available from: [Link]

  • Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Acta Chimica Slovaca, 7(1), 25-30. Available from: [Link]

  • LookChem. 2-Fluoropyridine. Available from: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. Available from: [Link]

  • ResearchGate. The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. Available from: [Link]

  • Tetko, I. V., et al. (2005). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 82(11), 1684. Available from: [Link]

  • University of Pennsylvania. Supplementary Information. Available from: [Link]

  • PubChem. 2-Fluoropyridine. Available from: [Link]

  • DeTuri, V. F., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling, 54(12), 3338-3349. Available from: [Link]

  • Harper, J. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8089-8095. Available from: [Link]

  • Wozniak, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2963. Available from: [Link]

  • Bhadauria, A., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available from: [Link]

  • ChemAxon. LogP and logD calculations. Available from: [Link]

  • Google Patents. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
  • Ghasemi, J., & Saaidpour, S. (2007). Prediction of partition coefficient of some 3-hydroxy pyridine-4-one derivatives using combined partial least square regression and genetic algorithm. Iranian Journal of Pharmaceutical Research, 6(3), 205-213. Available from: [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. Available from: [Link]

  • Rzepa, H. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 13(10), 2841-2850. Available from: [Link]

  • Penner, P., et al. (2024). QM assisted ML for 19F NMR chemical shift prediction. Novartis OAK. Available from: [Link]

  • Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3173. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). Available from: [Link]

  • Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Sarotti, A. M. (2009). A Multi-standard Approach for GIAO 13C NMR Calculations. Journal of Organic Chemistry, 74(19), 7544-7547. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-6-(trifluoromethyl)pyridine: A Versatile Intermediate for Agrochemicals and Pharmaceuticals. Available from: [Link]

  • Platonov, V. E., et al. (2009). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Russian Chemical Bulletin, 58(10), 2133-2139. Available from: [Link]

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Sources

Exploratory

2-Fluoro-6-(oxetan-3-yloxy)-pyridine CAS number and molecular weight

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, a heterocyclic compound of signif...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not widely cataloged and appears to be a novel synthetic target, this document extrapolates its core characteristics, a plausible synthetic route, and potential applications from established chemical principles and data on structurally analogous compounds. We will delve into its molecular properties, a proposed synthetic protocol, and the rationale behind its potential as a valuable building block in the development of new therapeutic agents.

Introduction and Core Concepts

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability.[2] Concurrently, the oxetane moiety has gained prominence as a bioisostere for less favorable groups, often improving aqueous solubility and metabolic stability. The title compound, 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, synergistically combines these desirable features, making it a prime candidate for investigation in drug discovery programs.

Molecular and Physicochemical Properties

While a specific CAS number for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is not publicly listed, its fundamental properties can be derived.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂Calculated
Molecular Weight 183.18 g/mol Calculated
CAS Number Not availableN/A

Synthesis and Mechanism

A plausible and efficient synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high electrophilicity of the carbon atoms adjacent to the nitrogen in the pyridine ring, which is further enhanced by the electron-withdrawing fluorine atom.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2,6-difluoropyridine with 3-hydroxyoxetane in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF).

Synthetic_Pathway 2_6_difluoropyridine 2,6-Difluoropyridine Target_Molecule 2-Fluoro-6-(oxetan-3-yloxy)-pyridine 2_6_difluoropyridine->Target_Molecule SNAr Reaction 3_hydroxyoxetane 3-Hydroxyoxetane NaH_DMF NaH, DMF 3_hydroxyoxetane->NaH_DMF Intermediate Oxetane Alkoxide Intermediate NaH_DMF->Intermediate Deprotonation Intermediate->Target_Molecule HF_byproduct HF (neutralized)

Caption: Proposed synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

Detailed Experimental Protocol

Materials:

  • 2,6-Difluoropyridine (1 eq.)

  • 3-Hydroxyoxetane (1.1 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyoxetane dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the alkoxide.

  • Add a solution of 2,6-difluoropyridine in anhydrous DMF to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

Potential Applications in Drug Discovery

The unique structural motifs of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine make it a highly attractive building block for the synthesis of novel drug candidates.

  • Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors. The substituents at the 2 and 6 positions can be tailored to target specific kinase binding sites.

  • Central Nervous System (CNS) Agents: The improved solubility and metabolic stability offered by the oxetane group can be advantageous for developing CNS-penetrant drugs.

  • Agrochemicals: Similar to its analogue, 2-Fluoro-6-(trifluoromethyl)pyridine, which is an intermediate for fungicides, this compound could serve as a precursor for new agrochemicals.[3]

Safety and Handling

While specific safety data for the title compound is unavailable, the following precautions should be taken based on its constituent parts and likely reactivity.

  • 2,6-Difluoropyridine (Reactant): Handle in a well-ventilated fume hood. It is a flammable liquid and an irritant.

  • Sodium Hydride (Reactant): A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • Dimethylformamide (Solvent): A combustible liquid that is a skin and eye irritant.

  • General Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

2-Fluoro-6-(oxetan-3-yloxy)-pyridine represents a promising, albeit currently novel, building block for chemical synthesis. Its combination of a fluorinated pyridine ring and an oxetane moiety offers a compelling set of properties for the development of new pharmaceuticals and agrochemicals. The synthetic route proposed herein is based on well-established chemical principles and provides a clear path for its preparation and subsequent investigation. Further research into this and related compounds is warranted to fully explore their potential in various fields of chemical science.

References

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

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  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

  • PubMed. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. [Link]

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Foundational

The Oxetane Advantage: Engineering Metabolically Robust Pyridine-Based Drug Candidates

An In-Depth Technical Guide for Drug Discovery Professionals Introduction In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. Among the various strategies employed to achieve this, the modulation of metabolic stability stands out as a critical lever for success. Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those with very slow metabolism can accumulate and lead to toxicity.[1] This guide delves into a powerful and increasingly prevalent strategy for enhancing metabolic stability: the incorporation of the oxetane motif onto pyridine-based scaffolds.

The pyridine ring is a privileged N-heterocyclic scaffold, integral to the structure of numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and serve as a versatile synthetic handle.[2] However, the pyridine ring itself can be susceptible to metabolic modification, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[2][3][4] The oxetane ring—a four-membered, oxygen-containing heterocycle—has emerged as a valuable tool for medicinal chemists.[5][6][7] It is not merely a passive spacer but an active modulator of a molecule's physicochemical properties, capable of improving solubility, reducing lipophilicity, and, most importantly, enhancing metabolic stability.[5][6][8]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the principles and practices behind using oxetane substitution to improve the metabolic profile of pyridine-containing drug candidates. We will explore the underlying mechanisms of this enhancement, provide detailed experimental protocols for assessing metabolic stability, and offer insights into data interpretation to empower researchers in their drug discovery campaigns.

The Strategic Role of the Oxetane Motif in Drug Design

The utility of the oxetane ring stems from its unique combination of steric and electronic properties, allowing it to act as a "magic bullet" for solving common drug discovery challenges. It is frequently employed as a bioisosteric replacement for other common functional groups, such as gem-dimethyl or carbonyl groups, often conferring superior drug-like properties.[5][6][8][9][10][11][12]

Impact on Physicochemical Properties

The introduction of an oxetane can profoundly and predictably alter a molecule's characteristics:

  • Enhanced Aqueous Solubility: The polar oxygen atom and the three-dimensional, sp3-rich character of the oxetane ring disrupt planarity and can improve solvation, often leading to a significant increase in aqueous solubility.[5][6][8]

  • Reduced Lipophilicity (LogD): Compared to its carbocyclic bioisosteres like a gem-dimethyl group, the oxetane motif is less lipophilic, which can be advantageous for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][8]

  • Attenuation of Basicity (pKa): The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. When placed near a basic nitrogen, such as the one in a pyridine ring or an adjacent amine, it can significantly lower the pKa.[5][6] This modulation is crucial for avoiding off-target effects, such as hERG inhibition, and for fine-tuning interactions with the target protein.

The synergistic effects of oxetane substitution on key physicochemical properties are summarized below.

PropertyEffect of Oxetane SubstitutionRationale
Aqueous Solubility Typically IncreasedIncreased polarity and three-dimensionality (sp3 character) improve solvation.
Lipophilicity (LogD) Typically DecreasedThe polar oxygen atom reduces lipophilicity compared to carbocyclic analogs.
Basicity (pKa) of Adjacent Amines Significantly DecreasedStrong inductive electron-withdrawing effect from the oxetane oxygen.
Metabolic Stability Typically IncreasedSteric shielding of metabolic soft spots and electronic deactivation of adjacent rings.

The Pyridine Scaffold: A Double-Edged Sword

The pyridine ring is a cornerstone of medicinal chemistry, valued for its role as a bioisostere of a phenyl ring with an improved solubility profile and its ability to act as a hydrogen bond acceptor.[2] However, its metabolic fate is a critical consideration. The pyridine ring is often a substrate for CYP enzymes, particularly the CYP3A4 isoform, which is responsible for the metabolism of over 50% of marketed drugs.[3][13] Metabolism can occur via oxidation of the aromatic ring or on substituents attached to it. Furthermore, the lone pair of electrons on the pyridine nitrogen can directly coordinate with the heme iron of CYP enzymes, a "Type II" binding interaction that can lead to enzyme inhibition and potential drug-drug interactions (DDIs).[3][14]

A Synergistic Strategy: Fortifying Pyridines with Oxetanes

The strategic placement of an oxetane moiety on or near a pyridine ring can mitigate these metabolic liabilities through a combination of steric and electronic effects. This approach is not merely additive but synergistic, creating a chemical entity that is more robust and "drug-like."

Mechanisms of Metabolic Stabilization

G cluster_0 Lead Compound cluster_1 Metabolic Challenge cluster_2 Strategic Intervention cluster_3 Mechanism of Action cluster_4 Outcome Pyridine Pyridine-Containing Lead Liability Metabolic Liability (e.g., CYP3A4 Oxidation) Pyridine->Liability Susceptible to IntroduceOxetane Introduce Oxetane Moiety Liability->IntroduceOxetane Address with Steric Steric Shielding IntroduceOxetane->Steric Electronic Electronic Deactivation IntroduceOxetane->Electronic Redirect Redirect Metabolism IntroduceOxetane->Redirect Outcome Improved Metabolic Stability (Lower Clearance) Steric->Outcome Leads to Electronic->Outcome Leads to Redirect->Outcome Leads to

Caption: Conceptual workflow for enhancing pyridine metabolic stability.

  • Steric Shielding: The rigid, three-dimensional structure of the oxetane ring acts as a steric shield.[5][8] When positioned appropriately, it can physically block the active site of metabolic enzymes like CYPs, preventing them from accessing and oxidizing the pyridine ring or other nearby metabolically "soft" spots.

  • Electronic Deactivation: As previously noted, the oxetane is electron-withdrawing. This effect can reduce the electron density of the adjacent pyridine ring, making it less susceptible to electrophilic attack by oxidative enzymes.[3]

  • Redirecting Metabolism: By fortifying the molecule against CYP-mediated metabolism, the oxetane moiety can help redirect clearance toward other, potentially more predictable, metabolic pathways.[15] This can reduce the risk of CYP-based drug-drug interactions.

A prime example of this strategy is the development of spleen tyrosine kinase (SYK) inhibitors, where replacing a morpholine group with an oxetane-substituted piperazine not only maintained improved metabolic stability but also fine-tuned basicity to enhance selectivity.[5][8]

Experimental Assessment: The Human Liver Microsome (HLM) Stability Assay

To quantify the impact of oxetane substitution, in vitro metabolic stability assays are indispensable tools in early drug discovery.[1][16][17][18][19] These assays predict in vivo hepatic clearance, providing essential data for ranking compounds and forecasting pharmacokinetic parameters like half-life and bioavailability.[1][19] The most common high-throughput assay utilizes human liver microsomes (HLM), which are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, including CYPs.[18][19][20]

Step-by-Step Protocol for HLM Stability Assay

This protocol provides a self-validating system for determining the intrinsic clearance of a test compound.

1. Materials and Reagents:

  • Test Compounds & Controls: 10 mM stock solutions in DMSO. Include positive control compounds with known clearance rates (e.g., Verapamil for high clearance, Dextromethorphan for medium clearance).[20]

  • Human Liver Microsomes (pooled): Commercially available (e.g., from BioIVT).

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.[21]

  • Cofactor (NADPH) Regenerating System: Solution A (NADP+, Glucose-6-Phosphate, MgCl₂) and Solution B (Glucose-6-Phosphate Dehydrogenase). Required to ensure sustained enzymatic activity.[22]

  • Termination/Quenching Solution: Ice-cold Acetonitrile containing an internal standard (IS) for LC-MS/MS analysis. The IS should be a structurally similar, stable compound not found in the matrix.

  • Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.[22]

2. Experimental Workflow:

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_quench 3. Quenching cluster_analysis 4. Analysis A Prepare Master Mix: Buffer + Microsomes + NADPH System (A) C Pre-warm Master Mix and Compound Plate at 37°C for 5 min A->C B Prepare Compound Plate: Test & Control Compounds (1 µM final conc.) B->C D Initiate Reaction: Add NADPH System (B) to Master Mix C->D E Transfer Master Mix to Compound Plate to start T=0 D->E F Incubate at 37°C with shaking E->F G At Time Points (0, 5, 15, 30, 60 min), transfer aliquot to Quench Plate (Ice-cold ACN + IS) F->G H Seal, vortex, and centrifuge Quench Plate to pellet protein G->H I Transfer supernatant for LC-MS/MS analysis H->I J Quantify remaining parent compound I->J

Caption: Experimental workflow for the HLM metabolic stability assay.

Step 1: Preparation [22][23]

  • Thaw pooled HLM on ice and dilute to a working concentration of 0.5 mg/mL in potassium phosphate buffer.[21]

  • Prepare the test compound plate by diluting stock solutions to an intermediate concentration. The final incubation concentration is typically 1 µM.[21]

  • Prepare the NADPH regenerating system solutions as per the manufacturer's instructions.

Step 2: Incubation [22]

  • In a 96-well plate, combine the HLM solution and NADPH regenerating solution A.

  • Pre-incubate this mixture and the compound plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding NADPH regenerating solution B to the HLM mixture and immediately transferring the complete reaction mix to the compound plate. This marks T=0.

  • Incubate the reaction plate at 37°C, typically with gentle shaking.

Step 3: Reaction Termination [20][22]

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile with the internal standard. The cold solvent precipitates the proteins, instantly stopping the reaction.

  • Include a control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

Step 4: Sample Processing and Analysis [22][24]

  • Seal the termination plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.

  • Carefully transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[24][25][26] The use of tandem mass spectrometry provides the high sensitivity and specificity required to measure trace concentrations in complex biological matrices.[24]

Data Analysis and Interpretation

The goal of the analysis is to determine how quickly the parent drug is eliminated.

  • Quantification: For each time point, calculate the peak area ratio of the test compound to the internal standard.

  • Calculate % Remaining: Normalize the peak area ratio at each time point to the T=0 sample (which represents 100%).

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).[20]

    • **Slope (k) = - (ln(C₂/C₁)) / (t₂ - t₁) **

    • Half-life (t½) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): This value represents the inherent ability of the liver to metabolize a drug.

    • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

The resulting data allows for the classification of compounds, guiding the structure-activity relationship (SAR) and lead optimization process.

ClassificationHalf-Life (t½) in HLMIn Vitro Intrinsic Clearance (Clint)Predicted In Vivo Clearance
Low Clearance > 60 min< 12 µL/min/mgLow
Intermediate Clearance 20 - 60 min12 - 58 µL/min/mgIntermediate
High Clearance < 20 min> 58 µL/min/mgHigh
Classification based on typical industry criteria.[27]

Conclusion and Future Directions

The strategic incorporation of oxetane rings into pyridine-containing scaffolds is a field-proven method for enhancing metabolic stability and improving overall drug-like properties. By leveraging a combination of steric hindrance and electronic deactivation, the oxetane moiety effectively protects the pyridine core from CYP-mediated metabolism. This, in turn, leads to lower clearance, longer half-lives, and a more favorable pharmacokinetic profile. The robust and high-throughput nature of the HLM stability assay provides a reliable system for quantifying these improvements and guiding medicinal chemistry efforts.

While synthetic access to complex oxetanes can still present challenges, the continued development of novel synthetic methodologies is expanding the toolkit available to drug designers.[5][6][8] As our understanding of the interplay between molecular structure and metabolic fate deepens, the oxetane-substituted pyridine will undoubtedly remain a cornerstone strategy in the rational design of the next generation of safe and effective medicines.

References

  • Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

  • Title: Modern Drug Metabolites Demand More from LC-MS/MS - Separation Science Source: Separation Science URL: [Link]

  • Title: Microsomal Stability Assay Protocol - AxisPharm Source: AxisPharm URL: [Link]

  • Title: In Vitro Metabolic Stability - Creative Bioarray Source: Creative Bioarray URL: [Link]

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  • Title: Metabolic Stability Services - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed Source: PubMed URL: [Link]

  • Title: Metabolic Stability - Frontage Laboratories Source: Frontage Laboratories URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres | Request PDF Source: ResearchGate URL: [Link]

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  • Title: Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

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Exploratory

Physicochemical Profiling of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine: LogP, Solubility, and Structural Implications in Drug Design

Executive Summary In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is heavily reliant on the strategic selection of chemical building blocks. 2-Fluoro-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is heavily reliant on the strategic selection of chemical building blocks. 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (CAS: 1602976-64-6) has emerged as a highly valuable scaffold[1]. By combining the metabolic stability of a fluorinated pyridine with the physicochemical enhancements of an oxetane ring, this compound offers a unique profile for lead optimization. This technical guide provides an in-depth analysis of its structural causality, alongside self-validating experimental protocols for determining its partition coefficient (LogP) and thermodynamic solubility.

Structural Analysis & Causality in Drug Design

As an Application Scientist, it is critical to understand why specific moieties are selected rather than just observing their effects. The architecture of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is purposefully designed to address common developability bottlenecks:

  • The Oxetane Ring as a Bioisostere : The incorporation of an oxetane ring serves as a strategic bioisostere for gem-dimethyl or carbonyl groups. Unlike highly lipophilic alkyl chains, the oxygen atom within the strained four-membered ring acts as a strong hydrogen bond acceptor. This structural choice directly causes a reduction in lipophilicity (LogP) and a significant increase in aqueous solubility ([2]). Furthermore, the conformational rigidity of the oxetane ring reduces the entropic penalty upon target binding and minimizes susceptibility to cytochrome P450 (CYP450) oxidative metabolism[3].

  • The 2-Fluoropyridine Core : The addition of a highly electronegative fluorine atom adjacent to the pyridine nitrogen exerts a strong inductive electron-withdrawing effect. This causality lowers the pKa of the pyridine nitrogen, ensuring the molecule remains largely un-ionized at physiological pH (7.4), which drastically improves passive membrane permeability ([4]). Additionally, the fluorine atom blocks a primary metabolic hotspot, preventing rapid clearance.

Table 1: Physicochemical Properties of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine
PropertyValueClinical/Design Implication
CAS Number 1602976-64-6[1]Unique identifier for procurement and registry.
Molecular Formula C8H8FNO2[1]Defines exact mass for LC-MS quantification.
Molecular Weight 169.16 g/mol [1]Highly ligand-efficient; leaves ample room for scaffold growth without violating Lipinski's Rule of 5.
Estimated LogP ~1.2 - 1.8Optimal lipophilicity for oral absorption while maintaining solubility.
H-Bond Donors 0Enhances passive permeability across lipid bilayers.
H-Bond Acceptors 3 (Pyridine N, Oxetane O, Ether O)Facilitates aqueous solvation and specific target kinase/receptor interactions.
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalty upon binding.

Experimental Determination of LogP (OECD 117 HPLC Method)

While the traditional shake-flask method (OECD 107) is common, the High-Performance Liquid Chromatography (HPLC) method detailed in [5] is vastly superior for fluorinated heterocyclic building blocks.

Causality of Method Selection : Fluorinated compounds can sometimes exhibit surfactant-like properties at the octanol-water interface, leading to micro-emulsions that skew shake-flask results[6]. The HPLC method bypasses this by correlating the compound's retention time on a non-polar stationary phase (C18) with its partition coefficient, providing a faster, highly reproducible, and self-validating system[7].

Step-by-Step Protocol (Self-Validating System)
  • Calibration (System Validation) : Prepare a reference library of at least six structurally related compounds (e.g., substituted pyridines and ethers) with known, highly accurate LogP values[5].

  • Mobile Phase Preparation : Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v). Ensure the pH is buffered (e.g., using 10 mM ammonium acetate at pH 7.4) to keep the fluoropyridine in its neutral state.

  • Sample Injection : Inject 10 µL of a 1 mg/mL solution of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

  • Data Acquisition : Record the retention time (

    
    ). Determine the dead time (
    
    
    
    ) using an unretained marker (e.g., thiourea).
  • Calculation : Calculate the capacity factor (

    
    ) using the formula: 
    
    
    
    .
  • Interpolation : Plot

    
     versus the known LogP of the reference standards. Interpolate the LogP of the test compound from this linear regression curve[8].
    

LogP_Workflow A Reference Standards (Known LogP) C Isocratic RP-HPLC (C18 Column) A->C B Sample Prep: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine B->C D Retention Time (tR) Measurement C->D E Capacity Factor (k') Calculation D->E F LogP Interpolation (Calibration Curve) E->F

Workflow for determining LogP via the OECD 117 HPLC method.

Thermodynamic Solubility Profiling (OECD 105 Shake-Flask Method)

In early discovery, kinetic solubility (via solvent-shift from DMSO) is often used for high-throughput screening. However, kinetic assays frequently overestimate solubility due to the formation of supersaturated or amorphous states. For a rigorous physicochemical profile, Thermodynamic Solubility must be determined using the shake-flask method as outlined in [9].

Causality of Method Selection : Thermodynamic solubility measures the equilibrium between the aqueous solution and the most stable crystalline form of the compound. Because the oxetane ring is specifically engineered to disrupt crystal lattice packing energy while enhancing aqueous solvation, a true thermodynamic assay is required to validate this structural hypothesis[10][11].

Step-by-Step Protocol (Self-Validating System)
  • Saturation : Add an excess amount of solid 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (e.g., 10 mg) to 1 mL of aqueous buffer (pH 7.4 phosphate-buffered saline) in a sealed glass vial. The visible presence of un-dissolved solid is the primary validation that saturation has been reached[9].

  • Isothermal Equilibration : Place the vial in an isothermal shaker at exactly 25.0 ± 0.5 °C. Shake at 300 RPM for 24 to 48 hours. Validation Check: Measure the pH of the slurry post-equilibration to ensure the buffering capacity was not overwhelmed.

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for non-specific binding).

  • Quantification : Dilute the clear supernatant into the linear range of the assay and quantify the concentration using LC-MS/UV against a highly pure standard calibration curve.

Solubility_Workflow A Excess Solid Addition (> Expected Solubility) B Aqueous Buffer Addition (pH 7.4) A->B C Isothermal Shaking (24-48h at 25°C) B->C D Phase Separation (Centrifugation at 10,000g) C->D E Supernatant Extraction & Dilution D->E F LC-MS/UV Quantification E->F G Thermodynamic Solubility Calculation F->G

Shake-flask method workflow for thermodynamic solubility assessment (OECD 105).

Strategic Application in Lead Optimization

The empirical data generated from the LogP and solubility workflows dictate how 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is utilized in synthetic campaigns. Because the oxetane ring successfully depresses the LogP and elevates solubility, medicinal chemists can afford to pair this building block with highly lipophilic target-binding moieties (e.g., heavily substituted biaryl systems) without pushing the final drug candidate into the "greasy" territory (LogP > 5).

The fluoro-pyridine core is typically functionalized via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the positions adjacent to the fluorine or ether linkage, allowing for rapid library generation while maintaining the core ADME benefits.

References

  • Wuitschik, G., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". Academia.edu. Available at:[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems". National Institutes of Health (PMC). Available at:[Link]

  • OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine as a Strategic Bioisostere in Modern Drug Discovery

Abstract In the intricate process of lead optimization, medicinal chemists are perpetually challenged with the multi-parameter optimization of a compound's physicochemical and pharmacokinetic properties. The strategic re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate process of lead optimization, medicinal chemists are perpetually challenged with the multi-parameter optimization of a compound's physicochemical and pharmacokinetic properties. The strategic replacement of problematic functional groups with bioisosteres is a cornerstone of modern drug design. This technical guide provides an in-depth analysis of the 2-fluoro-6-(oxetan-3-yloxy)-pyridine moiety, a sophisticated bioisostere engineered to simultaneously address multiple common liabilities in drug candidates. By deconstructing the individual contributions of the 2-fluoropyridine scaffold and the oxetan-3-yloxy linker, we will explore how their synergistic combination offers a powerful tool for enhancing metabolic stability, modulating basicity, improving solubility, and optimizing overall drug-like properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced bioisosteric strategies to accelerate the development of safer and more efficacious therapeutics.

The Principle of Bioisosteric Replacement in Lead Optimization

Bioisosterism, the practice of substituting one chemical group for another with similar physical or chemical properties to create a new compound with maintained or enhanced biological activity, is a fundamental strategy in medicinal chemistry.[1] Coined by H.L. Friedman in 1951, the concept has evolved from classical isosteres (atoms or groups with the same number of valence electrons) to non-classical bioisosteres, which are structurally distinct yet produce similar biological effects.[2]

The primary goal of bioisosteric replacement is to fine-tune a lead compound's profile by:

  • Improving Pharmacokinetic (ADME) Properties: Enhancing absorption, distribution, metabolic stability, and excretion.

  • Increasing Potency and Selectivity: Optimizing interactions with the biological target while minimizing off-target effects.

  • Reducing Toxicity: Eliminating structural alerts or functional groups associated with adverse effects, such as hERG channel inhibition.[3]

  • Modulating Physicochemical Properties: Adjusting lipophilicity (LogP/LogD), solubility, and acidity/basicity (pKa).

The 2-fluoro-6-(oxetan-3-yloxy)-pyridine moiety exemplifies a modern, modular approach to bioisosterism, where distinct structural components are combined to achieve a multi-faceted improvement in a molecule's profile.

Deconstructing the Moiety, Part A: The 2-Fluoropyridine Scaffold

The pyridine ring is a highly sought-after scaffold in the pharmaceutical industry due to its polarity, ability to participate in hydrogen bonding, and its utility as a bioisostere for a phenyl ring.[4][5] The introduction of a fluorine atom at the 2-position imparts several critical modulations.

  • Basicity (pKa) Attenuation: The strongly electron-withdrawing nature of the fluorine atom significantly reduces the basicity of the pyridine nitrogen.[6] This is a crucial tactic for mitigating toxicities associated with high basicity, such as hERG inhibition or excessive lysosomal trapping, which can lead to poor tissue distribution.[7]

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][8][9] Incorporating fluorine can block metabolically labile C-H positions, thereby increasing the half-life of a drug candidate.

  • Enhanced Target Interactions: Fluorine can engage in unique, favorable interactions within a protein binding pocket, including dipole-dipole interactions and weak hydrogen bonds (C-F···H-N or C-F···H-C), which can enhance binding affinity and selectivity.[10]

  • Lipophilicity Modulation: While fluorination often increases lipophilicity, its impact is highly context-dependent.[11] Strategic placement can fine-tune a compound's LogP to optimize membrane permeability and solubility.[6]

Deconstructing the Moiety, Part B: The Oxetan-3-yloxy Linker

The four-membered oxetane ring has emerged from an academic curiosity to a valuable motif in contemporary drug discovery.[12] It is frequently employed as a non-classical bioisostere for gem-dimethyl and carbonyl groups, offering a unique combination of polarity and metabolic stability.[12][13][14][15]

  • Improved Metabolic Stability: The oxetane ring is significantly more resistant to CYP-mediated oxidation compared to alkyl groups like the commonly used gem-dimethyl moiety.[13][16] This makes it an excellent tool for blocking metabolically weak positions in a molecule, reducing clearance and prolonging its systemic exposure.

  • Enhanced Aqueous Solubility: As a small, polar heterocycle, the oxetane ring can improve a compound's aqueous solubility and reduce its lipophilicity (LogD).[7][17] The oxygen atom is a strong hydrogen bond acceptor, which can facilitate favorable interactions with water.[13]

  • Three-Dimensionality and Vectorial Properties: The puckered, three-dimensional nature of the oxetane ring can improve a compound's spatial arrangement for optimal target binding and help it escape the "flatland" of many aromatic drug candidates, a trait often associated with higher attrition rates.[12] When used as a linker, it provides a defined exit vector from a binding pocket towards the solvent-exposed region.

Synergy and Application: The 2-Fluoro-6-(oxetan-3-yloxy)-pyridine Unit

The combination of the 2-fluoropyridine and oxetan-3-yloxy components into a single moiety creates a powerful bioisostere that can replace common groups like morpholine or substituted piperazines, often with superior properties.

For instance, the morpholine ring, while common in FDA-approved drugs, is often susceptible to metabolic oxidation.[18] Furthermore, its nitrogen atom can confer a level of basicity that may be undesirable. The 2-fluoro-6-(oxetan-3-yloxy)-pyridine unit acts as an excellent bioisostere for a 4-substituted morpholine, offering a metabolically stable ether linkage and a significantly less basic pyridine nitrogen, all while maintaining or improving polarity.[3][17][19]

G cluster_0 Common Scaffolds & Bioisosteres Morpholine Morpholine (Metabolically Labile, Basic) TargetMoiety 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (Metabolically Stable, Low Basicity, Polar) Morpholine->TargetMoiety Bioisosteric Replacement Piperazine N-Alkyl Piperazine (Often Highly Basic) Piperazine->TargetMoiety Bioisosteric Replacement

Caption: Bioisosteric replacement of common heterocycles with the target moiety.

Data Presentation: Predicted Impact on Physicochemical Properties

The strategic replacement of a common group, such as N-methylmorpholine, with 2-fluoro-6-(oxetan-3-yloxy)-pyridine is predicted to have the following effects:

PropertyN-Methylmorpholine2-Fluoro-6-(oxetan-3-yloxy)-pyridineRationale for Change
Metabolic Stability Moderate to LowHigh Replacement of metabolically labile C-H bonds adjacent to N and O with a stable oxetane and fluoropyridine ether.[16][18]
Basicity (pKa) ~7.0 - 7.5~1.0 - 2.0 The electron-withdrawing fluorine atom drastically reduces the basicity of the pyridine nitrogen.[7][20]
Lipophilicity (cLogP) LowModerate The aromatic pyridine ring increases lipophilicity relative to morpholine, but this is tempered by the polar oxetane.
Aqueous Solubility HighGood The polar oxetane ether helps maintain favorable solubility despite the increased aromatic character.[17]
Hydrogen Bond Acceptors 2 (N and O)3 (Pyridine N, Ether O, Oxetane O)Increased potential for interactions with the target or with water to improve solubility.

Practical Application: Synthesis and Experimental Validation

Synthetic Strategy

The 2-fluoro-6-(oxetan-3-yloxy)-pyridine moiety is readily accessible through standard synthetic methodologies. A common and efficient approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable di-substituted pyridine and oxetan-3-ol.

G SM1 2,6-Difluoropyridine Reaction Reaction SM2 Oxetan-3-ol Base NaH or K2CO3 (Base) Solvent DMF or DMSO (Solvent) Product 2-Fluoro-6-(oxetan-3-yloxy)-pyridine Reaction->Product SNAr (Heat)

Caption: A general synthetic workflow for the target compound.

This reaction leverages the high electrophilicity of the carbon atoms at the 2 and 6 positions of the pyridine ring, which is enhanced by the electron-withdrawing fluorine atoms. The use of a strong base deprotonates the oxetan-3-ol to form a more nucleophilic alkoxide, which then displaces one of the fluorine atoms. The reaction is typically selective for mono-substitution under controlled conditions.

Protocol for Experimental Validation: In Vitro Microsomal Stability Assay

To empirically validate the claim of enhanced metabolic stability, an in vitro assay using liver microsomes is the industry standard. This protocol provides a self-validating system by including controls with known metabolic fates.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[16]

Materials and Equipment:

  • Test compounds and positive control compounds (e.g., Verapamil for high clearance, Verapamil for low clearance).

  • Pooled liver microsomes (human, rat, etc.).[16]

  • Phosphate buffer (100 mM potassium phosphate, pH 7.4).[16]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

  • Ice-cold stop solution (e.g., acetonitrile) containing an internal standard (e.g., Tolbutamide).[16]

  • Incubator or water bath set to 37°C.[16]

  • Centrifuge.[16]

  • LC-MS/MS system for analysis.[16]

Experimental Workflow:

G Prep 1. Prepare Solutions - Test Compound (1µM) - Microsomes (0.5 mg/mL) - NADPH System PreInc 2. Pre-incubation - Mix Compound & Microsomes - Equilibrate at 37°C for 5 min Prep->PreInc Start 3. Initiate Reaction - Add NADPH System - Start Timer (t=0) PreInc->Start Sample 4. Time-Point Sampling - Aliquots at 0, 5, 15, 30, 60 min Start->Sample Quench 5. Quench Reaction - Add aliquot to ice-cold Stop Solution + Internal Std Sample->Quench Process 6. Sample Processing - Vortex - Centrifuge (10 min, 4°C) Quench->Process Analyze 7. LC-MS/MS Analysis - Analyze supernatant - Quantify remaining compound Process->Analyze Data 8. Data Analysis - Plot ln(% remaining) vs. Time - Calculate t1/2 and CLint Analyze->Data

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound and controls in buffer.

  • Incubation Setup: In a 96-well plate, add the microsomal suspension to the buffer.

  • Pre-incubation: Add the test compound to the microsome-containing wells and pre-incubate the plate at 37°C for 5 minutes to allow temperature equilibration.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is time point zero (t=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction well and immediately add it to a separate plate containing the ice-cold stop solution with the internal standard. This terminates the enzymatic reaction.

  • Sample Processing: Once all time points are collected, vortex the sample plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Interpretation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line is used to calculate the half-life (t1/2 = -0.693 / slope). This data provides a quantitative measure of metabolic stability.

Conclusion and Future Outlook

The 2-fluoro-6-(oxetan-3-yloxy)-pyridine moiety is a highly versatile and effective bioisostere for modern drug discovery programs. By synergistically combining the pKa-modulating and metabolically-blocking properties of a 2-fluoropyridine ring with the solubility-enhancing and stability-imparting features of an oxetane, it provides medicinal chemists with a robust tool to overcome common lead optimization hurdles. Its ability to serve as a superior replacement for groups like morpholine makes it particularly valuable for addressing simultaneous liabilities in metabolic stability and basicity-related off-target effects. As drug discovery continues to tackle increasingly complex biological targets, the rational design and application of such sophisticated, multi-functional bioisosteres will be paramount to success. Future work may involve exploring further functionalization on either the pyridine or oxetane ring to achieve even finer control over physicochemical properties and to introduce new vectors for target interaction.

References

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  • Google Patents. (2019). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
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  • Wuest, M., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 856–861. [Link]

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Exploratory

A Technical Guide to the Safe Handling and Properties of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Data Gap for a Novel Reagent In the landscape of modern drug discovery and organic synthesis, novel heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Reagent

In the landscape of modern drug discovery and organic synthesis, novel heterocyclic building blocks are indispensable tools. 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is one such compound, merging the reactive potential of a 2-fluoropyridine moiety with the advantageous physicochemical properties imparted by an oxetane ring. As a Senior Application Scientist, it is my experience that while such reagents offer new synthetic possibilities, they often exist in a transitional data-deficient state where a formal, verified Safety Data Sheet (SDS) has not yet been established.

This guide is structured to bridge that critical gap. It is not a replacement for a manufacturer-provided SDS but rather an in-depth technical resource built upon first principles of chemical reactivity, data from structurally analogous compounds, and established best practices for laboratory safety. The core directive of this document is to empower researchers with a robust framework for risk assessment and safe handling, grounded in scientific integrity. We will explore the inferred hazards, the logic behind recommended handling protocols, and the chemical properties that make this compound a valuable, yet potentially hazardous, research tool.

Compound Identification and Inferred Physicochemical Properties

The molecule consists of a pyridine ring substituted with a fluorine atom at the 2-position and an oxetan-3-yloxy group at the 6-position. The fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr), a key feature for its use in synthesis.[1] The oxetane moiety, a four-membered oxygen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance properties like aqueous solubility and metabolic stability while reducing lipophilicity.[2][3][4][5]

PropertyInferred Value/ObservationRationale and Supporting Evidence
Molecular Formula C₉H₁₀FNO₂Derived from the chemical structure.
Molecular Weight 183.18 g/mol Calculated from the molecular formula.
Appearance Likely a liquid or low-melting solidPyridine and many of its simple derivatives are liquids at room temperature.[6] For example, 2-fluoro-6-methylpyridine is a liquid.[7]
Boiling Point Estimated >150 °CThe boiling point of 2-fluoro-6-methylpyridine is 140-141 °C.[7] The larger oxetanyloxy group would be expected to increase the boiling point.
Solubility Likely soluble in common organic solvents (DMSO, DCM, alcohols). Moderate water solubility expected.Pyridine itself is miscible with water.[6] The oxetane group is known to improve aqueous solubility in drug candidates.[4][5]
pKa (of Pyridinium Ion) ~5.0 - 5.5The pKa of pyridine is approximately 5.2.[8] The fluorine atom is electron-withdrawing, which would decrease basicity, while the alkoxy group is weakly electron-donating, which would slightly increase it. The net effect is likely a pKa close to that of pyridine.
Stability Stable under standard conditions. Potentially sensitive to strong acids.The oxetane ring, while more stable than an epoxide, can be susceptible to ring-opening under acidic conditions.[9]

Hazard Identification and Classification (Inferred)

A definitive hazard classification requires empirical testing. However, by deconstructing the molecule into its core components—a fluoropyridine and an oxetane ether—we can infer a probable hazard profile.

  • 2-Fluoropyridine Core: This class of compounds is known for its reactivity. The C-F bond is highly activated towards nucleophilic attack.[1] Analogous fluorinated pyridines are classified as flammable, harmful if swallowed or inhaled, and irritants to the skin, eyes, and respiratory system.[7][10]

  • Oxetane Moiety: Oxetanes are increasingly incorporated into drug candidates to improve their safety and pharmacokinetic profiles.[2][5] While the parent oxetane is flammable and toxic, its derivatives, particularly when incorporated into larger molecules as an ether, are valued for reducing toxicity.[4][9] The primary intrinsic hazard is the ring strain, which could lead to reactivity with strong acids.[9]

cluster_fluoro Inferred Hazards from Fluoropyridine cluster_oxetane Properties from Oxetane Compound 2-Fluoro-6-(oxetan-3-yloxy)-pyridine Fluoropyridine 2-Fluoropyridine Core Compound->Fluoropyridine Oxetane Oxetane Ether Moiety Compound->Oxetane Flammability Flammable Fluoropyridine->Flammability Toxicity Acute Toxicity (Oral, Inhalation) Fluoropyridine->Toxicity Irritation Skin/Eye/Respiratory Irritant Fluoropyridine->Irritation Solubility Enhanced Solubility Oxetane->Solubility PK_Profile Improved PK/Tox Profile Oxetane->PK_Profile Acid_Sensitivity Potential Acid Sensitivity Oxetane->Acid_Sensitivity

Caption: Inferred hazard contributions of the core molecular fragments.

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3/4H226/H227: Flammable liquid and vapor / Combustible liquid.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
STOT - Single ExposureCategory 3H335: May cause respiratory irritation.

Disclaimer: This classification is predictive and not a substitute for empirical data. The compound must be handled with the assumption that these hazards are present.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent and proactive approach to safe handling is required. All manipulations should be governed by the principle of minimizing exposure.

Standard Laboratory Handling Protocol:

  • Preparation and Engineering Controls:

    • Causality: The inferred volatility and toxicity of fluorinated pyridines necessitate the use of primary engineering controls to prevent inhalation exposure.[11][12]

    • Action: Before handling, ensure a certified chemical fume hood is operational. All work, including weighing and solution preparation, must be conducted within the fume hood.[13] Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

  • Personal Protective Equipment (PPE):

    • Causality: To prevent dermal and ocular exposure, appropriate PPE is mandatory. The choice of glove material is critical for chemical resistance.

    • Action: Wear the following PPE at all times:

      • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.

      • Hand Protection: Nitrile or neoprene gloves. Latex gloves are not suitable.[11] Inspect gloves for integrity before each use.

      • Body Protection: A flame-resistant lab coat.

      • Respiratory: A respirator is typically not required if work is performed correctly within a fume hood. If there is a risk of exposure outside of a hood, a respirator with an organic vapor cartridge should be used.[10]

  • Chemical Manipulation:

    • Causality: Minimizing aerosol generation and preventing spills are key to safe handling. Static discharge can ignite flammable vapors.

    • Action: Use non-sparking tools. When transferring liquids, use techniques that minimize splashing, such as pouring down the side of the receiving vessel. For transfers of significant quantities, ensure containers are grounded and bonded to prevent static electricity buildup.[13][14]

  • Post-Handling and Waste Disposal:

    • Causality: Contamination must be contained and waste must be disposed of according to regulations to prevent environmental release and accidental exposure.

    • Action: After handling, thoroughly wash hands with soap and water.[14] Decontaminate all work surfaces. Dispose of contaminated gloves and disposable labware in a designated hazardous waste container. Unused material must be disposed of as hazardous chemical waste.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Fume Hood & Safety Shower/Eyewash B Don PPE: Goggles, Lab Coat, Nitrile Gloves A->B C Weigh/Measure Compound B->C D Perform Reaction/Manipulation C->D E Decontaminate Work Area D->E F Dispose of Waste in Hazardous Waste Container E->F G Remove PPE & Wash Hands F->G

Caption: Standard workflow for handling hazardous chemical reagents.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][14] The storage location should be a designated flammables cabinet, away from heat, sparks, and open flames.[13]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids. The pyridine nitrogen is basic and will react exothermically with acids. Strong acids could also potentially catalyze the ring-opening of the oxetane moiety.[9]

  • Moisture Sensitivity: Pyridine-based compounds can be hygroscopic.[11] Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is to be used in moisture-sensitive reactions.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

  • Spills: Evacuate the area. Remove all ignition sources. Ventilate the area. Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[12] Place the absorbed material into a sealed container for hazardous waste disposal.

  • Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. Water spray may be ineffective but can be used to cool fire-exposed containers.[13]

Toxicological Profile (Inferred)

No specific toxicological data for 2-fluoro-6-(oxetan-3-yloxy)-pyridine is available. The profile is inferred from related compounds. Therefore, this compound must be treated as a substance of unknown toxicity, and exposure should be avoided.

CompoundKnown Toxicological EffectsReference
Pyridine Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Exposure can cause nausea, headaches, and dizziness.[10][11][12]
2-Fluoro-6-methylpyridine Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
Oxetane-containing Drugs The oxetane moiety is generally introduced to improve PK profiles and reduce toxicity compared to parent compounds.[2][4][5]

The primary routes of exposure are inhalation of vapors and dermal contact. Long-term exposure effects are unknown. The incorporation of the oxetane group may mitigate some of the toxicity associated with the fluoropyridine core, but this is not guaranteed and should not be assumed.

Reactivity and Synthesis Considerations

Understanding the compound's reactivity is key to its safe use in experimental design.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine at the 2-position is highly activated and is the primary site of reactivity. It will readily react with nucleophiles (e.g., amines, alcohols, thiols) under basic conditions. The reaction of 2-fluoropyridine with ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring its high reactivity.[1]

  • Incompatibilities: Avoid mixing with strong acids (exothermic reaction with pyridine nitrogen, potential oxetane ring-opening) and strong oxidizing agents.

  • Synthesis Pathway: The compound is likely synthesized via the SNAr reaction of 2,6-difluoropyridine with 3-hydroxyoxetane under basic conditions. This synthetic route implies that potential impurities could include the starting materials or over-reacted products.

A 2,6-Difluoropyridine C Base-mediated Nucleophilic Aromatic Substitution (SNAr) A->C B 3-Hydroxyoxetane B->C D 2-Fluoro-6-(oxetan-3-yloxy)-pyridine C->D

Caption: Conceptual synthesis pathway for the target compound.

Conclusion

2-Fluoro-6-(oxetan-3-yloxy)-pyridine is a modern synthetic building block with significant potential. However, in the absence of a formal Safety Data Sheet, a conservative and informed approach to safety is paramount. This guide provides a framework for risk assessment based on the known hazards of its constituent parts: the reactive and toxic nature of the fluoropyridine core and the stability-modulating properties of the oxetane ring. Researchers and drug development professionals must adhere to stringent engineering controls, utilize appropriate personal protective equipment, and follow the handling and emergency procedures outlined herein. By treating this and all novel reagents with the respect they command, we can safely drive innovation at the frontiers of chemical science.

References

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  • Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Beier, P., et al. (2021). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. [Link]

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  • Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC. [Link]

  • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

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Foundational

Oxetane Ethers: A Modern Strategy for Lipophilicity Modulation in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Lipophilicity Challenge in Drug Discovery The optimization of a drug candidate's physicochemical properties is a critical endeavor in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Lipophilicity Challenge in Drug Discovery

The optimization of a drug candidate's physicochemical properties is a critical endeavor in medicinal chemistry, with lipophilicity standing out as a key parameter governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is essential for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolic degradation, and off-target toxicity.[1] Traditionally, medicinal chemists have relied on the introduction of alkyl groups to modulate lipophilicity and block metabolically labile sites. However, this approach often comes at the cost of increased molecular weight and reduced solubility. This guide explores the use of oxetane ethers as a modern and effective strategy to overcome these challenges, offering a nuanced approach to lipophilicity modulation.

The Emergence of Oxetane Ethers as a Superior Alternative

The oxetane ring, a four-membered cyclic ether, has gained significant traction in drug discovery as a versatile tool for fine-tuning molecular properties.[2] Its unique combination of polarity, metabolic stability, and a three-dimensional scaffold allows for the strategic modulation of a candidate's drug-like properties.[3] Oxetanes have successfully been employed as bioisosteres for commonly used functional groups, most notably the gem-dimethyl and carbonyl groups.[4][5]

Oxetanes as Bioisosteres

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. Oxetanes serve as excellent bioisosteres for several key functional groups:

  • gem-Dimethyl Group Replacement: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity. This allows for the blocking of metabolically weak C-H bonds without the associated increase in lipophilicity, often leading to improved aqueous solubility.[2][6]

  • Carbonyl Group Replacement: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group.[1] However, the oxetane moiety is significantly more stable towards metabolic degradation, offering a distinct advantage in terms of pharmacokinetic profile.[7]

cluster_1 Oxetane Bioisostere gem-Dimethyl gem-Dimethyl (Lipophilic, Metabolically Liable) Oxetane Oxetane (Polar, H-bond acceptor, Metabolically Stable, Reduced Lipophilicity) gem-Dimethyl->Oxetane  Replaces Carbonyl Carbonyl (Polar, H-bond acceptor, Metabolically Liable) Carbonyl->Oxetane  Replaces

Figure 1: Oxetane as a versatile bioisostere.

Physicochemical Properties of Oxetane Ethers

The incorporation of an oxetane moiety can induce profound and beneficial changes in a molecule's physicochemical profile. These effects are context-dependent, but several well-documented trends have emerged.

  • Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a parent compound. Replacing non-polar moieties like a gem-dimethyl or cyclobutane group with an oxetane can lead to a substantial increase in solubility, a critical factor for oral bioavailability.[3][8] Depending on the molecular context, this increase can range from 4-fold to over 4000-fold.[2]

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[2] This reduction in LogD can be advantageous for minimizing off-target toxicity and improving the overall drug-like properties of a compound.

  • Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, particularly when substituted at the 3-position.[3] This makes it an excellent replacement for metabolically labile groups, such as carbonyls or gem-dimethyl groups, which are susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes.[6][9]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can influence the basicity (pKa) of nearby nitrogen atoms.[3] Placing an oxetane ring adjacent to an amine can lower its pKa, which can be beneficial for optimizing a compound's ionization state at physiological pH, thereby affecting its absorption and distribution.[2] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2]

Synthesis of Oxetane-Containing Compounds

The synthesis of oxetane derivatives has evolved significantly, with several robust methods now available to medicinal chemists. The inherent ring strain of the four-membered ring presents a synthetic challenge, often requiring the use of anions and good leaving groups to achieve acceptable yields in intramolecular cyclization reactions.[10]

General Synthetic Strategies

Several key strategies are employed for the construction of the oxetane ring:[11]

  • Intramolecular Williamson Etherification: This classic method involves the base-mediated cyclization of a 1,3-haloalcohol.[12]

  • Epoxide Ring Opening/Ring Closing: This strategy utilizes the reaction of an epoxide with a nucleophile, followed by an intramolecular cyclization.

  • [2+2] Cycloaddition (Paternò-Büchi reaction): This photochemical reaction between a carbonyl compound and an alkene can form the oxetane ring.

  • Derivatization of Preformed Oxetane Building Blocks: A wide variety of functionalized oxetane building blocks, such as oxetan-3-one and 3-aminooxetanes, are commercially available or can be synthesized, allowing for their incorporation into larger molecules.[13][14][15][16]

Experimental Protocol: Synthesis of a 3-Aryl-3-hydroxyoxetane

This protocol describes the synthesis of a 3-aryl-3-hydroxyoxetane via the Grignard reaction with oxetan-3-one, a common and versatile method.

Materials:

  • Oxetan-3-one

  • Aryl magnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with oxetan-3-one (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Grignard Addition: The aryl magnesium bromide solution (1.1 eq) is added dropwise to the stirred solution of oxetan-3-one over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-3-hydroxyoxetane.

Case Studies: The Impact of Oxetane Ethers in Drug Discovery

The strategic incorporation of oxetane ethers has led to significant improvements in the properties of numerous drug candidates.

Enhancing Solubility and Metabolic Stability in a Bruton's Tyrosine Kinase (BTK) Inhibitor

In the development of the BTK inhibitor fenebrutinib, an oxetane motif was introduced to lower the pKa of a piperazine ring from 7.8 to 6.3.[4][5] This modification was crucial in overcoming hepatotoxicity issues observed in earlier analogues. The oxetane-containing compound also exhibited improved solubility and a favorable pharmacokinetic profile.

Improving ADME Properties of a Spleen Tyrosine Kinase (SYK) Inhibitor

During the optimization of the SYK inhibitor entospletinib, the replacement of a morpholine group with a piperazine-oxetane moiety led to a significant improvement in metabolic stability.[4] The oxetane's electron-withdrawing effect also reduced the basicity of the piperazine, leading to enhanced cell permeability and a more favorable T-cell versus B-cell selectivity profile.[4]

Quantitative Impact of Oxetane Incorporation

The following table summarizes the quantitative effects on drug-like properties observed in various matched-pair analyses where a specific functional group was replaced with an oxetane moiety.

Parent MoietyOxetane ReplacementProperty ChangeReference(s)
gem-Dimethyl3,3-DimethyloxetaneAqueous Solubility: Increased 4 to >4000-foldLipophilicity (LogD): ReducedMetabolic Stability: Generally Increased[2][3][8]
CarbonylOxetaneMetabolic Stability: Significantly Increased[1][7]
Methylene (adjacent to amine)Oxetane (alpha to amine)Basicity (pKa): Reduced by ~2.7 units[2]
MorpholinePiperazine-oxetaneMetabolic Stability: Increased[4]

Experimental Workflow: In Vitro Assessment of Metabolic Stability

A crucial step in evaluating the impact of oxetane incorporation is to assess the metabolic stability of the modified compound. The following workflow outlines a typical in vitro microsomal stability assay.

cluster_0 Experimental Workflow: Microsomal Stability Assay Start Start: Prepare Compound Stock Solution Incubation Incubation: Incubate compound with liver microsomes and NADPH at 37°C Start->Incubation  Step 1 Sampling Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling  Step 2 Quenching Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with internal standard) Sampling->Quenching  Step 3 Analysis Analysis: Analyze samples by LC-MS/MS to quantify the remaining parent compound Quenching->Analysis  Step 4 Data Data Interpretation: Calculate in vitro half-life (t½) and intrinsic clearance (Clint) Analysis->Data  Step 5 End End: Compare stability with parent compound Data->End  Step 6

Figure 2: Workflow for an in vitro microsomal stability assay.

Conclusion

Oxetane ethers have firmly established themselves as a valuable tool in the medicinal chemist's arsenal for modulating lipophilicity and other key drug-like properties. Their ability to serve as metabolically stable, polar bioisosteres for common functional groups provides a rational and effective strategy for overcoming many of the challenges associated with traditional lead optimization approaches. As our understanding of the synthesis and application of these unique cyclic ethers continues to grow, so too will their impact on the discovery of new and improved therapeutics.

References

  • Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150–12233. [Link]

  • Jasiński, M., & Grygorenko, O. O. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., Huang, L., Vijayendran, K., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(6), 659–663. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. In Open Library Publishing Platform. Retrieved from [Link]

  • Bull, J. A., & Croft, R. A. (2020). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 18(3), 429–434. [Link]

  • Gant, T. G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 15(23), 1851–1870. [Link]

  • Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1435–1448. [Link]

  • Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

  • Stepan, A. F., Larsson, O. M., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12347–12367. [Link]

  • Gant, T. G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 15(23), 1851–1870. [Link]

  • Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Jasiński, M., & Grygorenko, O. O. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

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  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465–473. [Link]

  • Stepan, A. F., Larsson, O. M., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

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Exploratory

Literature review of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine derivatives

Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications[1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications[1]

Executive Summary: The "Privileged" Bioisostere

In modern drug discovery, 2-Fluoro-6-(oxetan-3-yloxy)-pyridine represents a high-value "privileged substructure." It is not merely an intermediate but a strategic design element used to optimize Lipophilic Ligand Efficiency (LLE) .

This scaffold combines two critical medicinal chemistry tactics:

  • The Fluorine Scan: The 2-fluoro substituent on the pyridine ring modulates basicity (pKa), metabolic stability, and intramolecular hydrogen bonding.

  • The Oxetane Bioisostere: The oxetan-3-yloxy moiety acts as a polarity-enhancing surrogate for lipophilic alkyl ethers or metabolically labile carbonyls. It lowers logD while maintaining steric bulk similar to a gem-dimethyl or cyclopropyl group.

This guide details the synthesis, stability profiles, and application of this motif in high-value targets such as BET Bromodomain inhibitors and GPR119 agonists .

Chemical Architecture & Properties[2][3][4]

Physicochemical Profile

The incorporation of the oxetane ring via an ether linkage to a fluoropyridine core dramatically alters the physicochemical landscape of a lead compound compared to traditional alkyl ethers.

Property2-Fluoro-6-(oxetan-3-yloxy)-pyridineAnalog: 2-Fluoro-6-isopropoxypyridineImpact
LogP ~1.2 (Estimated)~2.5Lower Lipophilicity: Oxetane oxygen acts as a hydrogen bond acceptor, reducing logP.
Solubility HighModerate/LowEnhanced: The exposed ether oxygen and oxetane ring increase aqueous solubility.
Metabolic Stability HighLowBlockade: The oxetane ring is sterically demanding and lacks abstractable protons, blocking CYP450 oxidation common in alkyl chains.
Conformation RigidifiedFlexibleEntropy: The oxetane ring restricts the conformational freedom of the ether linkage.
Structural Logic (DOT Diagram)

The following decision tree illustrates when to deploy this scaffold in a Lead Optimization campaign.

SAR_Logic Lead Lead Compound (High Lipophilicity / Low Sol) Problem Identify Metabolic Soft Spot (e.g., Alkyl Ether / Phenyl Ring) Lead->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy Option1 Cyclopropyl Ether (Retains Lipophilicity) Strategy->Option1 If solubility is adequate Option2 Oxetan-3-yl Ether (Lowers LogD, Increases Sol) Strategy->Option2 If solubility is poor Result 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (Optimized LLE & PK) Option2->Result Combine with Fluorine scan

Figure 1: Strategic decision tree for implementing the oxetane-pyridine scaffold in lead optimization.

Synthetic Protocols

The synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine derivatives relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction is sensitive to the order of addition and temperature control to prevent bis-substitution or oxetane ring opening.

Core Reaction: SNAr Displacement

Objective: Selective mono-substitution of 2,6-difluoropyridine with oxetan-3-ol.

Reagents:

  • Substrate: 2,6-Difluoropyridine (1.0 equiv)

  • Nucleophile: Oxetan-3-ol (1.0 - 1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) OR Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

  • Temperature: 0°C to Room Temperature (RT) for NaH; 60-80°C for Cs₂CO₃.

Step-by-Step Protocol (NaH Method):

  • Activation: In a flame-dried flask under N₂ atmosphere, dissolve oxetan-3-ol (1.1 equiv) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Critical: Ensure complete alkoxide formation before adding the pyridine to avoid side reactions.

  • Addition: Add 2,6-difluoropyridine (1.0 equiv) dropwise to the alkoxide solution at 0°C. The electron-deficient nature of the pyridine ring facilitates rapid attack.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by LCMS for the disappearance of the starting material (m/z ~115) and formation of the product (m/z ~170).

  • Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography (Gradient: 0-40% EtOAc/Hexanes).

Synthesis Pathway Diagram

Synthesis_Pathway SM1 2,6-Difluoropyridine Intermediate Alkoxide Intermediate SM1->Intermediate S_NAr Attack Reagent Oxetan-3-ol + NaH (Base) Reagent->Intermediate Product 2-Fluoro-6-(oxetan-3-yloxy)-pyridine Intermediate->Product DMF, 0°C -> RT SideProduct Bis-substituted Byproduct (Avoid via stoichiometry) Intermediate->SideProduct Excess Alkoxide/Heat

Figure 2: Synthesis pathway via Nucleophilic Aromatic Substitution (S_NAr).

Medicinal Chemistry Applications (Case Studies)

Case Study: BET Bromodomain Inhibitors

Target: Bromodomain and Extra-Terminal (BET) proteins (BRD4), relevant in oncology. Challenge: Early leads often suffer from poor solubility and high metabolic clearance due to lipophilic biaryl ether linkages. Solution: Researchers replaced a standard phenyl ether or alkyl ether with the 2-fluoro-6-(oxetan-3-yloxy) motif.

  • Molecule: 7-(2-Fluoro-5-(oxetan-3-yloxy)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl)-1H-imidazo[4,5-b]pyridine [1].

  • Outcome: The oxetane ether maintained the necessary vector for binding while significantly improving microsomal stability and solubility compared to the trifluoroethyl ether analog. The 2-fluoro group provided additional metabolic protection on the phenyl ring.

Application: GPR119 Agonists

Target: GPR119 (Metabolic disorders/Diabetes). Mechanism: GPR119 agonists require a specific lipophilic spacer to traverse the receptor binding pocket. Utility: The oxetane ring serves as a rigid, polar spacer.[2] It mimics the geometry of a cyclobutyl or cyclopentyl group but with reduced lipophilicity, preventing the molecule from becoming a "grease ball" (high LogP) which is a common failure mode in GPR119 programs [2].

Stability & Handling

  • Chemical Stability: The pyridine-oxetane ether linkage is robust under standard physiological conditions (pH 7.4) and basic conditions.

  • Acid Sensitivity: While aryl oxetane ethers are more stable than their alkyl counterparts, prolonged exposure to strong aqueous acids (e.g., 1M HCl at reflux) can lead to ring opening to the 1,3-diol.

  • Metabolic Stability: The scaffold is generally resistant to oxidative metabolism. The oxetane ring does not readily undergo ring-opening by CYP450 enzymes, unlike epoxides.

References

  • Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Source: Journal of Medicinal Chemistry (2017). Context: Describes the synthesis and SAR of oxetane-ether substituted pyridine derivatives (Compound 30d) to improve physicochemical properties. URL:[Link]

  • Furopyridines as Bromodomain Inhibitors (Patent US20160016966A1).
  • Process for Making 2,6-Difluoropyridine (Patent US4071521A).
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Source: RSC Medicinal Chemistry. Context: foundational literature on the use of oxetanes as bioisosteres for carbonyls and lipophilic groups.[2] URL:[Link]

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Foundational

Decoding the Hydrogen Bond Acceptor Properties of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine: A Guide for Medicinal Chemists

An In-Depth Technical Guide Abstract In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for developing novel therapeutics.[1][2] Its utility is magnified by the strategic introduction...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for developing novel therapeutics.[1][2] Its utility is magnified by the strategic introduction of substituents that fine-tune its physicochemical and pharmacokinetic properties. This guide provides a comprehensive analysis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, a heterocyclic compound of increasing interest. We will dissect the intricate interplay of its structural components—the pyridine core, a 2-fluoro substituent, and a 6-(oxetan-3-yloxy) group—to understand their collective impact on the molecule's hydrogen bond acceptor (HBA) capacity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Strategic Importance of Hydrogen Bonding in Drug Design

Hydrogen bonds are fundamental, directional, non-covalent interactions that govern molecular recognition in biological systems.[3][4] The strength and geometry of these bonds between a drug molecule and its protein target are critical determinants of binding affinity and selectivity.[5][6] The pyridine ring, with its sp2-hybridized nitrogen atom, presents a strong, directional hydrogen-bond acceptor.[4] However, the basicity of the pyridine nitrogen, and thus its HBA strength, is highly sensitive to the electronic effects of its substituents. Judiciously modifying these properties is a key strategy in medicinal chemistry to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, enhance target engagement, and improve metabolic stability.[7][8]

Structural Dissection and Electronic Landscape

The hydrogen bond acceptor character of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is not a simple sum of its parts but a result of the synergistic electronic effects of its substituents. Understanding these influences is paramount to predicting its behavior in a biological milieu.

The Pyridine Core: A Tunable HBA

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, which does not participate in the aromatic π-system. This makes it available to act as a Brønsted base and a hydrogen bond acceptor.[9] The basicity of unsubstituted pyridine is reflected in the pKa of its conjugate acid, pyridinium, which is approximately 5.25.[9] This moderate basicity serves as a baseline from which we can evaluate the impact of the substituents.

The 2-Fluoro Substituent: An Inductive Deactivator

Fluorine is the most electronegative element, and its introduction onto an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I).[7] When placed at the 2-position of the pyridine ring, the fluorine atom significantly pulls electron density away from the ring and, crucially, from the nitrogen atom. This reduction in electron density at the nitrogen lone pair decreases its ability to accept a proton or a hydrogen bond. Quantum-chemical studies have confirmed that fluorination, particularly at the 2- and 6-positions, weakens the hydrogen bonding interactions of pyridine.[10] This is experimentally validated by the pKa of 2-fluoropyridine's conjugate acid, which is -0.44, a dramatic decrease of over 5 pKa units compared to pyridine, indicating a substantial reduction in basicity.[11][12]

The 6-(Oxetan-3-yloxy) Group: A Modulating Influence

The oxetan-3-yloxy group introduces a more complex set of electronic effects.

  • Inductive Effect (-I): The oxygen atom is highly electronegative, exerting an inductive pull on the pyridine ring. Furthermore, the oxetane ring itself is known to have a potent electron-withdrawing effect that propagates through its sigma bonds, which can reduce the pKa of an adjacent basic group.[13]

  • Resonance Effect (+R): The oxygen atom directly attached to the pyridine ring has lone pairs that can be delocalized into the aromatic system, donating electron density.[14] This resonance effect typically increases the electron density at the ortho and para positions.

In this molecule, the pyridine nitrogen is meta to the point of attachment of the oxetanyloxy group. Therefore, the resonance donation from the oxygen will have a less direct impact on the nitrogen's electron density compared to its inductive withdrawal. The combined inductive effects of the ether oxygen, the oxetane ring, and the 2-fluoro substituent are expected to dominate, leading to a net decrease in the basicity and HBA strength of the pyridine nitrogen compared to an unsubstituted pyridine.

The diagram below illustrates the key electronic influences on the pyridine nitrogen's hydrogen bond acceptor site.

G cluster_molecule 2-Fluoro-6-(oxetan-3-yloxy)-pyridine cluster_effects Electronic Effects on Pyridine Nitrogen mol Molecule Structure F 2-Fluoro Group N Pyridine Nitrogen (H-Bond Acceptor) F->N -I Effect (Strong) Reduces Basicity Oxy 6-Oxetan-3-yloxy Group Oxy->N -I Effect (Moderate) Reduces Basicity Oxy->N +R Effect (Weak at N) Slightly Increases Basicity

Caption: Electronic effects influencing the H-bond acceptor strength of the pyridine nitrogen.

Quantifying Hydrogen Bond Acceptor Strength

To move from qualitative description to quantitative prediction, several experimental and computational methods are employed. These tools are essential for rational drug design and for building accurate structure-activity relationships (SAR).

Experimental Approaches
CompoundpKa of Conjugate AcidEffect on HBA Strength (vs. Pyridine)
Pyridine~5.25[9]Baseline
2-Fluoropyridine-0.44[11][12]Significantly Decreased
2-Fluoro-6-(oxetan-3-yloxy)-pyridine Estimated < 0 Significantly Decreased
  • The pKBHX Scale: This scale provides a more direct measure of HBA strength by quantifying the equilibrium association constant (KBHX) between a hydrogen bond acceptor (B) and a reference hydrogen bond donor (HX), typically 4-fluorophenol, in an inert solvent like CCl₄.[15] The logarithmic form, pKBHX, offers a convenient numerical scale where higher values indicate stronger HBA capacity.[16] Weak acceptors like alkenes have values around -1, while strong acceptors like N-oxides can exceed 3.[15]

Computational Approaches

Computational chemistry provides powerful tools to predict HBA strength, guiding synthesis and prioritization of candidate molecules.[17][18]

  • Molecular Electrostatic Potential (MEP): A key computational method involves calculating the molecular electrostatic potential (MEP) on the electron density surface of the molecule. The most negative point on this surface (Vmin), typically found near the nitrogen's lone pair, is a strong indicator of HBA strength.[16] A more negative Vmin value correlates with a stronger hydrogen bond acceptor. This method is highly effective for predicting pKBHX values across different functional groups.[16]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in a solvated environment or a protein binding pocket.[3] By analyzing the formation, duration, and geometry of hydrogen bonds over time, researchers can gain insight into their stability and contribution to binding affinity.[5]

Methodologies for HBA Property Evaluation

Protocol: Computational Prediction of HBA Strength via Vmin

This protocol outlines a black-box workflow for predicting site-specific HBA strength (pKBHX) using the Vmin approach, accessible to non-experts.[15][16]

  • Conformer Generation: Generate a diverse set of low-energy 3D conformers for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a computationally efficient method, such as a neural network potential or a semi-empirical method, followed by a higher-level Density Functional Theory (DFT) calculation (e.g., B3LYP/6-31G*).

  • Electrostatic Potential Calculation: For the lowest energy conformer, compute the molecular electrostatic potential on the molecule's electron density surface.

  • Vmin Identification: Numerically locate the minimum of the electrostatic potential (Vmin) in the valence region of the pyridine nitrogen atom.

  • pKBHX Prediction: Use a pre-calibrated linear scaling model that correlates the calculated Vmin value with experimentally determined pKBHX values to predict the HBA strength of the nitrogen atom.

The following diagram illustrates this computational workflow.

G A 1. 3D Structure Input (2-Fluoro-6-(oxetan-3-yloxy)-pyridine) B 2. Conformer Generation & Geometry Optimization (DFT) A->B C 3. Calculate Molecular Electrostatic Potential (MEP) B->C D 4. Locate Vmin near Pyridine Nitrogen C->D E 5. Apply Linear Scaling Model (Vmin vs. Experimental pKBHX) D->E F Predicted pKBHX Value (HBA Strength) E->F

Caption: Workflow for computational prediction of hydrogen bond acceptor (HBA) strength.

Implications for Medicinal Chemistry and Drug Development

The modulated HBA properties of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine make it a compelling scaffold for drug design.

  • Tuning Target Affinity: The significantly reduced basicity prevents strong, potentially promiscuous ionic interactions in a binding pocket while retaining the capacity for directional hydrogen bonding. This allows for fine-tuning of ligand-receptor interactions to enhance selectivity and potency.

  • Improving Physicochemical Properties:

    • Solubility: The polar oxetane ring is often incorporated to increase aqueous solubility and escape "flatland" by adding three-dimensionality, which can improve a compound's pharmacokinetic profile.[13]

    • Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[19][20] The balance between the solubility-enhancing oxetane and the lipophilicity-increasing fluorine provides a mechanism for tuning the overall LogD of the molecule.

    • Reduced Basicity: High basicity (pKa > 8) is often associated with poor permeability and potential for off-target effects (e.g., hERG inhibition). The strong electron-withdrawing groups in this molecule drastically lower the pKa, mitigating these liabilities.[21]

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the 2-position can block metabolic oxidation at that site, a common liability for pyridine-containing drugs, thereby increasing the compound's half-life.[7][8]

Conclusion

2-Fluoro-6-(oxetan-3-yloxy)-pyridine represents a sophisticated molecular scaffold where the hydrogen bond acceptor strength of the pyridine nitrogen is deliberately and significantly attenuated. The powerful inductive effects of the 2-fluoro and 6-oxetanyloxy substituents override the weak resonance donation from the ether oxygen, resulting in a weakly basic heterocycle. This feature, combined with the beneficial effects of the substituents on solubility, lipophilicity, and metabolic stability, makes this an attractive building block for modern drug discovery. By understanding and quantifying its HBA properties through the computational and experimental methods outlined in this guide, medicinal chemists can effectively leverage this scaffold to design next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

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  • Gemoets, H., et al. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Menéndez, C. A., et al. (2016, October 28). Hydrogen Bond Dynamic Propensity Studies for Protein Binding and Drug Design. PLOS One. Retrieved from [Link]

  • Rey, S., Carrupt, P. A., & Testa, B. (2002). The Hydrogen-Bond: computational approaches and applications to drug design. Annales Pharmaceutiques Françaises, 60(6), 386-396. Retrieved from [Link]

  • LookChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

  • Hanoch, T., et al. (n.d.). Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. Retrieved from [Link]

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  • Rowan Newsletter - Substack. (2025, January 24). Hydrogen-Bond-Basicity Prediction Made Easy. Retrieved from [Link]

  • Scheiner, S. (2016). Assessment of the Presence and Strength of H-Bonds by Means of Corrected NMR. MDPI. Retrieved from [Link]

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  • Abu-Taweel, G. M., et al. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters. Retrieved from [Link]

  • MDPI. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

  • ScienceDirect. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from [Link]

  • Google Patents. (2015, October 8). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine: A Versatile Intermediate for Agrochemicals and Pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • RJ Wave. (n.d.). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • PubMed - NIH. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Fluoropyridine (CAS 372-48-5). Retrieved from [Link]

  • R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (n.d.). AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes. Retrieved from [Link]

  • PMC. (2022, March 21). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Retrieved from [Link]

  • Quora. (2016, March 20). Why is an -OCH3 group more electron donating than a -CH3 group?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

This Application Note is structured as a comprehensive technical guide for the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine . It is designed for medicinal chemists and process scientists requiring a robust, scalable...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine . It is designed for medicinal chemists and process scientists requiring a robust, scalable, and regioselective protocol.


)
Target Audience:  Medicinal Chemistry, Process Development

Executive Summary

The incorporation of oxetane rings and fluorine atoms into heteroaromatic scaffolds is a high-value strategy in modern drug discovery. The oxetane ring serves as a stable, polar surrogate for gem-dimethyl or carbonyl groups, improving solubility and metabolic stability. Simultaneously, the 2-fluoropyridine motif allows for further functionalization or serves as a specific pharmacophore.

This protocol details the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine via a controlled Nucleophilic Aromatic Substitution (


) of 2,6-difluoropyridine with oxetan-3-ol. The method prioritizes mono-selectivity  (preventing bis-substitution) and oxetane ring integrity  (preventing acid-catalyzed ring opening).
Key Reaction Features
  • Regiocontrol: Kinetic control at

    
     to favor mono-substitution.
    
  • Atom Economy: High-yielding

    
     with minimal by-products.
    
  • Scalability: Protocol validated for gram-scale synthesis.

Strategic Analysis & Retrosynthesis

The synthesis relies on the inherent reactivity difference between the starting material (2,6-difluoropyridine) and the product. The introduction of an electron-donating alkoxy group at the C2 position deactivates the pyridine ring toward a second nucleophilic attack, facilitating the isolation of the mono-substituted product.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 Oxetan-3-ol (Nucleophile) TS Meisenheimer Complex SM1->TS Activation SM2 2,6-Difluoropyridine (Electrophile) SM2->TS SNAr Attack Base Base (NaH or Cs2CO3) Base->TS Prod 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (Target) TS->Prod Elimination (-F) ByProd NaF / CsF TS->ByProd

Figure 1: Mechanistic pathway for the regioselective


 reaction.

Experimental Protocol

Two methods are provided. Method A is preferred for small-scale, rapid synthesis. Method B is recommended for larger scales where heat management is critical.

Reagents & Equipment[1][2][3][4][5]
  • Reagents: 2,6-Difluoropyridine (CAS: 1513-65-1), Oxetan-3-ol (CAS: 7748-36-9), Sodium Hydride (60% in oil), Anhydrous THF.

  • Equipment: Flame-dried round-bottom flask, inert gas (Argon/Nitrogen) line, syringe pump (optional for large scale), low-temperature bath.

Method A: Sodium Hydride / THF (Standard Protocol)
Step 1: Alkoxide Formation
  • Charge a flame-dried 100 mL round-bottom flask with Sodium Hydride (60% dispersion, 1.1 equiv, 11 mmol) .

  • Wash NaH with dry hexane (

    
    ) under Argon to remove mineral oil (optional, but improves purification).
    
  • Add Anhydrous THF (20 mL) and cool the suspension to

    
      (ice/water bath).
    
  • Add Oxetan-3-ol (1.0 equiv, 10 mmol) dropwise over 10 minutes. Evolution of

    
     gas will be observed.
    
  • Stir at

    
     for 30 minutes until gas evolution ceases and the solution becomes clear/hazy.
    
Step 2: Nucleophilic Attack
  • Add 2,6-Difluoropyridine (1.2 equiv, 12 mmol) dropwise to the alkoxide solution at

    
    .
    
    • Critical Note: Using a slight excess of the pyridine ensures that the highly reactive alkoxide is consumed by the starting material rather than attacking the product (preventing bis-ether formation).

  • Allow the reaction to warm slowly to Room Temperature (

    
    ) .
    
  • Stir for 2–4 hours.

Step 3: Monitoring & Quench[1]
  • TLC Monitoring: Silica gel, 20% EtOAc in Hexane.

    • 
       (2,6-Difluoropyridine): ~0.8 (UV active, volatile).
      
    • 
       (Product): ~0.4–0.5.
      
    • 
       (Oxetan-3-ol): ~0.1 (Stains with KMnO4).
      
  • Quench: Once conversion is >95%, cool to

    
     and carefully quench with Saturated Aqueous 
    
    
    
    .
    • Safety: Do NOT use strong acids (HCl) for quenching or workup. The oxetane ring is acid-sensitive and may hydrolyze to the diol.

Step 4: Workup & Purification[1]
  • Extract the aqueous layer with Ethyl Acetate (

    
    ) .
    
  • Wash combined organics with Brine (

    
    ) .
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    ).
  • Flash Chromatography: Elute with a gradient of 5%

    
     20% EtOAc in Hexanes.
    
Method B: Cesium Carbonate / MeCN (Scalable/Mild)
  • Conditions: Oxetan-3-ol (1.0 eq), 2,6-Difluoropyridine (1.2 eq),

    
     (1.5 eq) in Acetonitrile (
    
    
    
    ).
  • Procedure: Stir at

    
      for 6–12 hours.
    
  • Advantage: Avoids

    
     generation; easier handling on multi-gram scale.
    
  • Disadvantage: Slower reaction time; requires filtration of solids before concentration.

Process Workflow & Logic

Workflow Setup Setup: Inert Atmosphere Dry THF, 0°C Deprot Activation: Add NaH + Oxetan-3-ol (Form Alkoxide) Setup->Deprot Addition Reaction: Add 2,6-Difluoropyridine (Excess 1.2 eq) Deprot->Addition 30 min, 0°C Monitor Control: TLC/LCMS Check for Bis-substitution Addition->Monitor Warm to RT, 2-4h Quench Quench: Sat. NaHCO3 (Maintain pH > 7) Monitor->Quench Conversion >95% Workup Workup: Extract EtOAc Dry Na2SO4 Quench->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step experimental workflow emphasizing pH control during quench.

Characterization & Data

The following data represents the expected spectroscopic signature for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine .

TechniqueExpected Signal / DataStructural Assignment
Physical State Colorless oil or low-melting solid-

H NMR
(400 MHz,

)

7.70 (q,

Hz, 1H)
Pyridine C4-H (Quartet due to F-coupling)

6.75 (dd,

Hz, 1H)
Pyridine C5-H

6.55 (dd,

Hz, 1H)
Pyridine C3-H

5.55 (m, 1H)
Oxetane C3-H (Methine)

4.90 (t,

Hz, 2H)
Oxetane C2/4-H (trans to O)

4.70 (dd,

Hz, 2H)
Oxetane C2/4-H (cis to O)

F NMR

-72.0 to -75.0 ppm (s)
C2-Fluorine (Shifted from -70 in SM)
MS (ESI)

Calculated MW: 169.15
Self-Validation Checkpoints
  • Absence of Bis-ether: Check

    
    F NMR. The starting material has a signal at ~-70 ppm (2F). The product has one signal at ~-74 ppm (1F). The bis-substituted byproduct (2,6-bis(oxetan-3-yloxy)pyridine) will show no signal  in 
    
    
    
    F NMR.
  • Oxetane Integrity: In

    
    H NMR, ensure the oxetane methylene protons (4.6–5.0 ppm) remain as distinct multiplets. A collapse into broad singlets or shifts to 3.5–4.0 ppm suggests ring opening to the linear diol/ether.
    

Safety & Handling

  • 2,6-Difluoropyridine: Volatile and flammable. Causes skin irritation. Handle in a fume hood.

  • Oxetane Ring: Potentially unstable in strong acids.[2] While generally stable in metabolic conditions, synthetic intermediates should not be exposed to Lewis acids or strong Brønsted acids (HCl,

    
    ) during processing.
    
  • Fluoride Generation: The reaction generates stoichiometric fluoride ions (

    
    ). While not HF, acidification of the aqueous waste can generate trace HF. Dispose of aqueous waste in basic streams.
    

References

  • Oxetane Stability & Utility

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • 
     Methodology on Fluoropyridines: 
    
    • Loudon, G. M. (2002). Nucleophilic Aromatic Substitution of Fluorinated Heterocycles. Organic Chemistry. Link

  • General Synthesis of Oxetane Ethers

    • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie. Link

  • Reagent Properties (2,6-Difluoropyridine)

    • PubChem Compound Summary for CID 73950. Link

Sources

Application

Application Note: Coupling Oxetan-3-ol with Fluorinated Pyridines

This Application Note and Protocol guide details the coupling of oxetan-3-ol with fluorinated pyridines, designed for researchers in medicinal chemistry. Executive Summary The oxetane ring is a high-value bioisostere in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the coupling of oxetan-3-ol with fluorinated pyridines, designed for researchers in medicinal chemistry.

Executive Summary

The oxetane ring is a high-value bioisostere in modern drug discovery, often replacing gem-dimethyl or carbonyl groups to improve solubility, metabolic stability, and reduce lipophilicity (LogD). Coupling oxetan-3-ol with fluorinated pyridines is a critical transformation for creating ether-linked pyridine scaffolds.

This guide provides two distinct, field-proven protocols based on the electronic nature of the pyridine substrate:

  • Method A (SNAr): For electron-deficient pyridines (2-F, 4-F, or 3-F with strong EWGs).

  • Method B (Pd-Catalysis): For electron-neutral/rich pyridines (unactivated 3-F or chloropyridines).

Critical mechanistic Insights

Reactivity Profile & Challenges
  • Oxetan-3-ol Stability: The oxetane ring is kinetically stable to base and nucleophiles but highly sensitive to acid . Ring opening (to form 1,3-diols) occurs readily in acidic media, especially during workup or silica gel chromatography.

  • Fluoropyridine Regioselectivity:

    • 2-F & 4-F Pyridines: Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) due to stabilization of the Meisenheimer intermediate by the ring nitrogen.[1]

    • 3-F Pyridines: Poorly reactive in SNAr unless activated by strong electron-withdrawing groups (e.g., -CN, -NO2). These substrates require Palladium-catalyzed C-O cross-coupling (Buchwald-Hartwig conditions).

Strategic Decision Matrix
Substrate FeatureRecommended MethodKey ReagentMechanism
2-Fluoro / 4-Fluoro Method A: SNAr NaH or KOtBuAddition-Elimination
3-Fluoro (Activated) Method A: SNAr Cs₂CO₃ / DMSOAddition-Elimination
3-Fluoro (Neutral) Method B: Pd-Cat Pd(OAc)₂ / Biaryl PhosphineCross-Coupling
Acid Sensitive Groups Method B: Pd-Cat Cs₂CO₃ (Mild Base)Cross-Coupling

Experimental Protocols

Method A: SNAr Coupling (Activated Substrates)

Best for: 2-fluoropyridine, 4-fluoropyridine, or 3-fluoropyridines with ortho/para EWGs.

Reagents:

  • Nucleophile: Oxetan-3-ol (1.2 equiv)

  • Electrophile: Fluoropyridine (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% in oil, 1.5 equiv) OR Potassium tert-butoxide (KOtBu, 1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M) or DMF (for sluggish substrates)

Protocol:

  • Deprotonation: To a flame-dried flask under N₂, add NaH (1.5 equiv) and anhydrous THF. Cool to 0 °C.

  • Alkoxide Formation: Dropwise add oxetan-3-ol (1.2 equiv) dissolved in minimal THF.[2] Stir at 0 °C for 15–30 min until H₂ evolution ceases.

    • Note: The formation of sodium oxetan-3-oxide is exothermic.

  • Addition: Add the fluoropyridine (1.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 h.

    • Optimization: If no conversion after 4 h, heat to 50–60 °C. For 2-F/4-F substrates, reaction is often complete at RT.

  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous NaHCO₃ (Do NOT use NH₄Cl or HCl; acidic pH opens the oxetane ring).

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2][3] Dry over Na₂SO₄.[2]

Method B: Pd-Catalyzed Cross-Coupling (Unactivated Substrates)

Best for: 3-fluoropyridines, 3-chloropyridines, or electron-rich systems.

Reagents:

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: BrettPhos or RockPhos (4–10 mol%)

    • Why: These bulky biaryl phosphine ligands are specifically optimized for C-O coupling of secondary alcohols.[2]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Protocol:

  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and Ligand in the solvent (1/3 of total volume) and stir for 5 min to form the active catalyst species (L-Pd(0)).

  • Assembly: Add Cs₂CO₃, oxetan-3-ol (1.2–1.5 equiv), and the halopyridine (1.0 equiv).

  • Reaction: Seal the vial and heat to 80–100 °C for 12–24 h.

  • Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts.[2]

  • Concentration: Concentrate the filtrate under reduced pressure.

Purification & Analytics (Crucial Step)

The "Acid Trap": Standard silica gel is slightly acidic (pH 6.5–7.0), which can degrade oxetanyl ethers during purification.

Field-Proven Purification Protocol:

  • Stationary Phase Pre-treatment: Slurry the silica gel in the eluent containing 1–2% Triethylamine (Et₃N) before packing the column.[2] This neutralizes acidic sites.[2]

  • Eluent: Use Hexanes/EtOAc or DCM/MeOH gradients with 1% Et₃N maintained throughout the run.

  • Alternative: Use Basic Alumina (Grade III) if the substrate is extremely acid-sensitive.[2]

Data Summary Table:

ParameterSNAr ConditionsPd-Catalyzed Conditions
Primary Substrates 2-F, 4-F Pyridines3-F, 3-Cl, 3-Br Pyridines
Temp Range 0 °C – 60 °C80 °C – 110 °C
Limiting Factor Electronic activation requiredSteric hindrance of alcohol
Common Yield 75 – 95%60 – 85%
Major Side Product Hydrolysis (if wet)Reduction (H-transfer)

Visualizations

Figure 1: Decision Logic for Reaction Selection

ReactionLogic Start Target: Oxetanyl-Pyridine Ether CheckPos Check Fluorine Position Start->CheckPos Pos24 2-F or 4-F Position CheckPos->Pos24 Activated Pos3 3-F Position CheckPos->Pos3 Unactivated MethodA METHOD A: SNAr (NaH/THF, 0°C -> RT) Pos24->MethodA CheckEWG Has Strong EWG? (-CN, -NO2) Pos3->CheckEWG CheckEWG->MethodA Yes MethodB METHOD B: Pd-Catalysis (Pd(OAc)2/BrettPhos, 90°C) CheckEWG->MethodB No

Caption: Logical flowchart for selecting the optimal coupling strategy based on pyridine substitution patterns.

Figure 2: Mechanistic Pathways

Mechanism cluster_0 SNAr Pathway (Activated) Oxetane Oxetan-3-ol Alkoxide Oxetan-3-oxide Oxetane->Alkoxide Deprotonation Base Base (NaH) Base->Alkoxide Meisenheimer Meisenheimer Complex Alkoxide->Meisenheimer + Pyridine Pyridine 2-Fluoropyridine Pyridine->Meisenheimer Product1 2-(Oxetan-3-yloxy)pyridine Meisenheimer->Product1 - F⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) for activated fluoropyridines.

References

  • Wuitschik, G., et al. (2010).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews. [Link]

  • Maitro, G., et al. (2017).[2] "Palladium-Catalyzed C–O Bond Formation: A User’s Guide." Organic Process Research & Development. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012).[2] "Pd-Catalyzed Cross-Coupling of Secondary Alcohols." Chemistry - A European Journal. [Link]

  • Burkhard, J. A., et al. (2013).[2] "Synthesis and Structural Properties of Oxetane Derivatives." Organic Letters. [Link]

Sources

Method

Application Note: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine as a Strategic Building Block in SAR Optimization

Executive Summary In modern Structure-Activity Relationship (SAR) campaigns, balancing target affinity with favorable pharmacokinetic (PK) properties is a primary challenge. 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (CAS: 160...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Structure-Activity Relationship (SAR) campaigns, balancing target affinity with favorable pharmacokinetic (PK) properties is a primary challenge. 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (CAS: 1602976-64-6)[1] has emerged as a highly versatile, bifunctional building block designed to address these challenges simultaneously. By combining the bioisosteric advantages of an oxetane ring with the chemical reactivity of a 2-fluoropyridine, this scaffold allows medicinal chemists to rapidly generate diverse libraries while inherently improving the physicochemical profile of the resulting drug candidates.

Physicochemical Rationale: The Synergistic Scaffold

The utility of 2-fluoro-6-(oxetan-3-yloxy)-pyridine lies in the synergistic causality of its two functional domains:

The Oxetane Advantage (ADME Modulator)

The oxetane ring is a small, polar, highly strained four-membered heterocycle that has revolutionized bioisosteric replacement. It is frequently employed as a surrogate for gem-dimethyl, carbonyl, and morpholinyl groups[2].

  • Causality for use: Unlike highly lipophilic cycloalkyl rings, the oxygen atom in the oxetane ring reduces gauche interactions and introduces a strong dipole[2]. This lowers the partition coefficient (LogD), enhances aqueous solubility, and reduces cytochrome P450 (CYP450) mediated metabolic clearance by eliminating vulnerable aliphatic C-H bonds[3].

The Fluoropyridine Handle (Synthetic Divergence)

The 2-fluoro substituent serves as an ideal handle for late-stage Nucleophilic Aromatic Substitution (SNAr).

  • Causality for use: The highly electronegative fluorine atom strongly polarizes the C-F bond, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This dramatically accelerates the rate-determining addition step of the nucleophile. Consequently, 2-fluoropyridines react up to 320 times faster than their chlorinated counterparts, allowing for SNAr reactions under exceptionally mild conditions[4].

Quantitative Data Presentation

To guide structural design, the physicochemical impacts of the oxetane moiety compared to traditional motifs are summarized below, alongside an SNAr optimization matrix for the fluoropyridine core.

Table 1: Physicochemical Comparison of Bioisosteres
Propertygem-DimethylCarbonylOxetane
Volume (ų) ~54~36~48
Dipole Moment (D) 0~2.8~1.9
H-Bond Acceptor NoYes (Strong)Yes (Moderate)
Impact on Aqueous Solubility DecreasesIncreasesIncreases
Impact on Lipophilicity (LogP) Increases (+0.8)Decreases (-1.2)Decreases (-0.5 to -1.0)
Table 2: SNAr Optimization Matrix for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine
Nucleophile ClassPreferred BasePreferred SolventTemp (°C)Reaction Time
Secondary Amines DIPEA or K₂CO₃DMSO or NMP80 - 1104 - 12 h
Anilines (Electron-poor) NaHMDS or LiHMDSTHF0 - 252 - 6 h
Alcohols / Phenols Cs₂CO₃ or NaHDMF60 - 806 - 18 h
Thiols K₂CO₃DMF or MeCN25 - 602 - 8 h

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity during late-stage scaffold diversification.

Protocol 1: SNAr Diversification with Secondary Amines

Objective: Late-stage functionalization of the 2-fluoro position using a secondary amine (e.g., morpholine or piperazine derivatives) to generate a basic SNAr library.

Reagents:

  • 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the fluoropyridine building block in anhydrous DMSO.

    • Causality: DMSO is a polar aprotic solvent that effectively solvates cationic counterions while leaving the nucleophile unsolvated and highly reactive. This stabilizes the anionic Meisenheimer intermediate formed during the SNAr addition step.

  • Addition: Add the secondary amine followed by DIPEA.

    • Causality: DIPEA is a sterically hindered base that efficiently neutralizes the generated HF byproduct, driving the equilibrium forward without acting as a competing nucleophile.

  • Reaction: Seal the vial and heat to 90 °C for 6–8 hours.

  • Validation & Analytical Checkpoint: Monitor reaction progress via LC-MS.

    • Self-Validating Metric: Confirm the disappearance of the starting material (m/z 169.16) and the appearance of the target mass. For morpholine displacement, expect a net mass shift of +67 Da (loss of F [19 Da], addition of morpholine minus H[86 Da]).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with a 5% aqueous LiCl solution (3x).

    • Causality: Aqueous LiCl is highly effective at partitioning DMSO into the aqueous layer, preventing solvent contamination in the final organic extract.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: SNAr Etherification with Oxygen Nucleophiles

Objective: Displacement of the 2-fluoro group using an aliphatic alcohol or phenol.

Reagents:

  • 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (1.0 equiv)

  • Aliphatic Alcohol or Phenol (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with the alcohol, Cs₂CO₃, and anhydrous DMF. Stir at room temperature for 15 minutes.

    • Causality: The large ionic radius of the cesium cation creates a loose, highly dissociated ion pair with the generated alkoxide (the "cesium effect"). This significantly enhances the nucleophilicity of the oxygen atom, allowing the SNAr to proceed under milder conditions.

  • Addition: Add 2-fluoro-6-(oxetan-3-yloxy)-pyridine to the suspension.

  • Reaction: Heat the mixture gently to 65 °C for 12 hours.

    • Causality: Alkoxides are strong bases. Restricting the temperature to 65 °C ensures complete SNAr conversion while protecting the strain-sensitive oxetane ring from base-mediated ring-opening or degradation[5].

  • Validation & Analytical Checkpoint: Monitor via TLC (UV 254 nm). The SNAr product will typically exhibit a lower Rf value than the highly non-polar fluoropyridine starting material.

  • Workup: Quench with water to dissolve inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

SAR Workflow Visualization

SAR_Workflow A Initial Hit (High Lipophilicity, Poor PK) B Scaffold Hopping Insert 2-Fluoro-6-(oxetan-3-yloxy)-pyridine A->B Identify metabolic liability C Late-Stage SNAr Library Generation (Amines/Alcohols) B->C Divergent synthesis D ADME Profiling (Solubility, CL_hep, LogD) C->D High-throughput screening D->C Iterative feedback E Optimized Lead (Enhanced Efficacy & Stability) D->E Favorable profile

Caption: Workflow for SAR optimization utilizing the 2-fluoro-6-(oxetan-3-yloxy)-pyridine scaffold to improve ADME properties.

References

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: NIH / PMC URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: UC Berkeley / eScholarship URL: [Link]

Sources

Application

Application Note: A Robust and Scalable Protocol for the Synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

Abstract The incorporation of oxetane and fluoropyridine motifs is a highly valuable strategy in modern medicinal chemistry, often imparting favorable changes in physicochemical properties such as solubility, metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of oxetane and fluoropyridine motifs is a highly valuable strategy in modern medicinal chemistry, often imparting favorable changes in physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] This document provides a comprehensive, field-tested protocol for the scalable preparation of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, a key building block for drug discovery and development. The synthesis is achieved through a high-yield nucleophilic aromatic substitution (SNAr) reaction. We will detail the optimized reaction conditions, a step-by-step methodology suitable for scale-up, purification techniques, and critical safety considerations. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and efficient route to this important intermediate.

Introduction and Scientific Rationale

The target molecule, 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, is an attractive scaffold in pharmaceutical research. The 2-fluoropyridine moiety serves as a versatile handle for subsequent functionalization, such as cross-coupling reactions or further SNAr displacements, while being a known bioisostere for other chemical groups.[3] The oxetane ring, a strained four-membered ether, is increasingly used as a polar, non-planar surrogate for less desirable functional groups like gem-dimethyl or carbonyl groups.[1][2]

The chosen synthetic strategy is a nucleophilic aromatic substitution (SNAr). This approach is predicated on several key principles:

  • Electrophile Activation: The pyridine ring is inherently electron-deficient. The presence of two electron-withdrawing fluorine atoms in 2,6-difluoropyridine significantly activates the ring for nucleophilic attack, particularly at the C2 and C6 positions.[4]

  • Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions on electron-poor heteroaromatic systems, a consequence of the high electronegativity of fluorine which stabilizes the intermediate and facilitates the departure of the leaving group.[3][5]

  • Nucleophile Generation: Oxetan-3-ol is deprotonated by a strong, non-nucleophilic base to form the corresponding alkoxide. This potent nucleophile readily attacks the activated pyridine ring.

This method is highly amenable to large-scale production due to the availability of starting materials, the generally high reaction efficiency, and the straightforward nature of the transformation.

Synthetic Workflow Overview

The overall process involves the reaction of 2,6-difluoropyridine with oxetan-3-ol in the presence of a base, followed by an aqueous workup and purification.

G cluster_0 Preparation & Reaction cluster_1 Workup & Isolation cluster_2 Purification A Charge Reactor with 2,6-Difluoropyridine & Solvent B Add Oxetan-3-ol A->B C Cool to 0-5 °C B->C D Portion-wise Addition of Sodium Hydride C->D E Warm to Room Temp & Stir to Completion D->E F Quench Reaction (e.g., with Water) E->F G Phase Separation F->G H Extract Aqueous Layer with Organic Solvent G->H I Combine Organic Layers, Wash with Brine H->I J Dry & Concentrate I->J K Purify Crude Product (Distillation or Recrystallization) J->K L Characterize Final Product (NMR, MS, HPLC) K->L

Diagram 1: Overall experimental workflow for the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale of ~100g and is designed for direct scalability.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightQuantity (moles)Quantity (mass/vol)Notes
2,6-Difluoropyridine1513-65-1115.09 g/mol 0.87 mol100.0 g99% purity or higher
Oxetan-3-ol74550-02-074.08 g/mol 0.91 mol (1.05 eq)67.5 g98% purity or higher
Sodium Hydride (NaH)7646-69-724.00 g/mol 0.96 mol (1.1 eq)40.0 g (60% disp. in oil)Handle under inert gas
Tetrahydrofuran (THF)109-99-9--1.0 LAnhydrous, <50 ppm H₂O
Ethyl Acetate (EtOAc)141-78-6--2.0 LFor extraction
Saturated NaCl (Brine)---500 mLFor washing
Anhydrous MgSO₄7487-88-9--~50 gFor drying

Equipment: 3-L, 3-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, nitrogen/argon inlet, heating/cooling bath, rotary evaporator, distillation apparatus.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 3-L reaction flask with a mechanical stirrer, thermometer, and nitrogen inlet. Ensure the system is completely dry and purged with an inert atmosphere (Nitrogen or Argon).

  • Charging Reagents: Charge the flask with 2,6-difluoropyridine (100.0 g, 0.87 mol) and anhydrous tetrahydrofuran (1.0 L). Begin stirring to ensure dissolution. Add oxetan-3-ol (67.5 g, 0.91 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

    • Expert Insight: Initial cooling is critical to control the exothermicity of the subsequent deprotonation step. Adding the base at low temperature prevents temperature spikes that could lead to side reactions or decomposition.

  • Base Addition: Carefully add the sodium hydride (60% dispersion in mineral oil, 40.0 g, 0.96 mol) in small portions over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.

    • Trustworthiness Check: The rate of hydrogen evolution provides a real-time indicator of the reaction progress. Ensure the off-gas is safely vented. For larger scales, a gas flow meter can be used to monitor the reaction rate and ensure it proceeds as expected.

  • Reaction: After the addition of NaH is complete, slowly allow the reaction mixture to warm to room temperature (20-25 °C). Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2,6-difluoropyridine is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Cautiously and slowly add 100 mL of cold water dropwise via an addition funnel to quench any unreacted sodium hydride.

    • Safety First: The quenching process is highly exothermic and will evolve hydrogen gas. Slow, controlled addition is mandatory to prevent a runaway reaction.

  • Workup: Transfer the mixture to a separatory funnel. Add an additional 500 mL of water and 1.0 L of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with another portion of ethyl acetate (500 mL).

  • Washing & Drying: Combine all organic layers and wash with saturated brine (500 mL) to remove residual water and inorganic salts.[6] Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure to yield the final product as a clear oil. For higher purity, column chromatography can be used, but distillation is preferred for scalability.[7][8]

Expected Results and Characterization

ParameterExpected Value
Yield 80-90%
Appearance Colorless to pale yellow oil
Purity (HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ ~7.6 (m, 1H), 6.4 (dd, 1H), 6.2 (dd, 1H), 5.3 (m, 1H), 4.9 (t, 2H), 4.6 (t, 2H)
¹³C NMR (100 MHz, CDCl₃) δ ~164 (d), 162 (d), 143 (d), 101 (d), 97 (d), 75 (d), 68 (d)
MS (ESI+) m/z = 172.05 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Safety and Hazard Management

All procedures should be performed by trained personnel in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,6-Difluoropyridine: Irritant. Avoid contact with skin and eyes. Handle in a fume hood.

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.[9] Use non-sparking tools.[10][11] Fire-extinguishing media should be a dry powder (Class D); do not use water, CO₂, or foam.

  • Tetrahydrofuran (THF): Flammable liquid.[12] Can form explosive peroxides upon storage. Use only peroxide-free THF.

  • General Precautions: The reaction is exothermic, particularly during the addition and quenching of sodium hydride. Maintain strict temperature control throughout the process. Ensure adequate ventilation to handle hydrogen gas evolution.[11]

Conclusion

This application note outlines a validated, efficient, and scalable protocol for the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine. The SNAr reaction between 2,6-difluoropyridine and oxetan-3-ol provides high yields of the desired product. The detailed procedural steps, causality-based explanations, and rigorous safety protocols provide researchers with a reliable method to produce this valuable building block for applications in pharmaceutical and materials science research.

References

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. ResearchGate. Available at: [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Academia.edu. Available at: [Link]

  • Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS Publications). Available at: [Link]

  • SAFETY DATA SHEET. Acros Organics. Available at: [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines | Request PDF. ResearchGate. Available at: [Link]

  • Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. PubMed. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. ChemRxiv. Available at: [Link]

  • [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6. Organic Syntheses Procedure. Available at: [Link]

  • Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.
  • Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]

  • Process for the preparation of fluorinated pyridines. European Patent Office. Available at: [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

  • Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
  • The preparation method of the fluoro- 2,6- diaminopyridine of 3,5- bis. Google Patents.

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Method

Application Notes and Protocols for the O-Arylation of Oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Aryloxyoxetanes in Modern Drug Discovery The oxetane motif has emerged as a highly valuable structural component in medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Aryloxyoxetanes in Modern Drug Discovery

The oxetane motif has emerged as a highly valuable structural component in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1] Specifically, the 3-aryloxyoxetane scaffold is of significant interest as it allows for the exploration of chemical space by introducing diverse aromatic substituents onto the oxetane core. This guide provides a detailed overview of the reaction conditions and protocols for the synthesis of these valuable compounds via the O-arylation of oxetan-3-ol, a readily available starting material.[2]

Strategic Approaches to the C-O Bond Formation

The formation of the aryl ether linkage in 3-aryloxyoxetanes can be effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] A related copper-catalyzed method, the Chan-Lam coupling, offers an alternative approach using arylboronic acids.[5]

The Buchwald-Hartwig O-Arylation: A Palladium-Catalyzed Approach

The Buchwald-Hartwig reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, including C-O bonds.[3] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an alcohol with an aryl halide or triflate.

Mechanism and Key Considerations:

The catalytic cycle of the Buchwald-Hartwig O-arylation is believed to proceed through a series of well-defined steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the alcohol, deprotonation by the base to form a palladium alkoxide, and finally, reductive elimination to yield the desired aryl ether and regenerate the Pd(0) catalyst.[3]

The choice of each component is critical for a successful reaction, especially with a potentially sensitive substrate like oxetan-3-ol.

  • Palladium Precatalyst: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps. Ligands such as RuPhos and BrettPhos have shown great efficacy in C-O coupling reactions.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium tert-butoxide (NaOtBu) is a common choice; however, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Potential Challenge: Oxetane Ring Stability

A primary concern when working with oxetanes is their inherent ring strain, which can lead to ring-opening under harsh reaction conditions. However, successful cross-coupling reactions on oxetane-containing molecules, such as the nickel-catalyzed Suzuki coupling of 3-iodooxetane, have demonstrated the stability of the oxetane ring under specific catalytic conditions.[8] Careful selection of a mild base and moderate reaction temperatures is key to preserving the oxetane core.

Visualizing the Catalytic Cycles

Buchwald-Hartwig O-Arylation

Buchwald_Hartwig cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-Pd(II)(OR)L Ar-Pd(II)(OR)L Ar-Pd(II)(X)L->Ar-Pd(II)(OR)L + ROH, - HX (Base) Ar-Pd(II)(OR)L->Pd(0)L Reductive Elimination Ar-O-R Ar-O-R Ar-Pd(II)(OR)L->Ar-O-R Product Ar-X Ar-X ROH ROH

Caption: The catalytic cycle of the Buchwald-Hartwig O-arylation.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming aryl ethers using a copper catalyst.[4] While traditionally requiring harsh conditions, modern modifications with the use of ligands have made it a milder and more versatile reaction.

Mechanism and Key Considerations:

The mechanism of the Ullmann condensation is less definitively understood than the Buchwald-Hartwig reaction but is generally believed to involve the formation of a copper(I) alkoxide, followed by reaction with the aryl halide.[4]

  • Copper Source: Copper(I) salts such as CuI are commonly used.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly accelerate the reaction and allow for milder conditions.[9]

  • Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used, though toluene can also be effective with the right ligand.

The Chan-Lam Coupling: An Aerobic Copper-Catalyzed Method

The Chan-Lam coupling provides another copper-catalyzed route to aryl ethers, utilizing arylboronic acids as the arylating agent.[5] A key advantage of this method is that it can often be run under aerobic conditions at room temperature.[10]

Mechanism and Key Considerations:

The Chan-Lam coupling is thought to proceed through a Cu(II) or Cu(III) intermediate. The reaction is often carried out in the presence of a base like pyridine or triethylamine and a copper source such as Cu(OAc)₂.[11]

Experimental Protocols

The following protocols are designed as a starting point for the O-arylation of oxetan-3-ol. Optimization may be necessary for specific arylating agents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig O-Arylation of Oxetan-3-ol

This protocol is adapted from general procedures for the Buchwald-Hartwig etherification of secondary alcohols.[12]

Materials:

  • Oxetan-3-ol

  • Aryl bromide or iodide

  • Pd₂(dba)₃ (Palladium precatalyst)

  • RuPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Add the aryl halide (1.0 equiv) and oxetan-3-ol (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Catalyst, Ligand, Base, and Reactants Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and place under Inert Atmosphere Solvent->Inert Heat Heat to 80-110 °C Inert->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Sources

Application

Solvent selection for synthesizing 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

Application Note & Protocol Guide Topic: Strategic Solvent Selection for the Synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine Abstract 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is a key structural motif in modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for the Synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

Abstract

2-Fluoro-6-(oxetan-3-yloxy)-pyridine is a key structural motif in modern medicinal chemistry, valued for the unique physicochemical properties imparted by its constituent fragments. The successful synthesis of this molecule is critically dependent on the reaction conditions, with solvent selection emerging as a paramount factor influencing yield, purity, and reaction kinetics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine. We delve into the mechanistic underpinnings of the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction—to rationalize solvent effects. Detailed, field-proven protocols for solvent screening experiments are provided, alongside a comparative analysis of common solvents. This guide is designed to empower chemists to make informed, causality-driven decisions for reaction optimization, troubleshooting, and scale-up.

Introduction: The Importance of Solvent Choice

The pyridine core is a ubiquitous feature in pharmaceuticals and agrochemicals.[1] Specifically, the incorporation of a fluorine atom and an oxetane moiety can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] 2-Fluoro-6-(oxetan-3-yloxy)-pyridine serves as a valuable building block for accessing these advanced molecular architectures.

The synthesis of this target molecule typically proceeds via the formation of an ether linkage to a pyridine scaffold. The two most prevalent methods for this transformation are the Nucleophilic Aromatic Substitution (SNAr) reaction and the Mitsunobu reaction. While seemingly straightforward, the efficiency of these reactions is profoundly dictated by the solvent system. The solvent is not merely an inert medium but an active participant that can:

  • Solubilize reactants and reagents.

  • Stabilize charged intermediates and transition states.

  • Influence nucleophile reactivity through solvation effects.

  • Dictate the optimal reaction temperature and pressure.

  • Impact side-product formation and overall process safety.

An injudicious choice of solvent can lead to sluggish or failed reactions, low yields, and complex purification challenges.[4] This guide provides the theoretical foundation and practical protocols to navigate these challenges effectively.

Theoretical & Mechanistic Considerations

A deep understanding of the reaction mechanism is essential for rational solvent selection. The choice of solvent should be tailored to the specific demands of the key mechanistic steps.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is a common and powerful method for functionalizing electron-deficient aromatic rings like 2-fluoropyridine.[5] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

SNAr_Mechanism Start 2,6-Difluoropyridine + Oxetan-3-olate TS1 Transition State 1 Start->TS1 Nucleophilic Attack (Rate-Determining) Meisenheimer Meisenheimer Complex (Anionic) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Leaving Group Elimination Product 2-Fluoro-6-(oxetan-3-yloxy)-pyridine + F⁻ TS2->Product

Caption: SNAr mechanism for the synthesis of the target molecule.

Solvent Implications for SNAr:

  • Stabilization of the Meisenheimer Complex: The rate-determining step is typically the initial nucleophilic attack to form the anionic Meisenheimer complex. Polar solvents are crucial for stabilizing this charged intermediate, thereby lowering the activation energy and accelerating the reaction.

  • Nucleophile Solvation: The nucleophile, oxetan-3-olate (generated in situ from oxetan-3-ol and a base), must be highly reactive.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are the solvents of choice for SNAr reactions.[6] They possess high dielectric constants to stabilize the Meisenheimer complex and, being aprotic, they do not strongly solvate the anionic nucleophile through hydrogen bonding. They primarily solvate the cation of the base (e.g., K⁺, Na⁺), leaving the alkoxide nucleophile "naked" and highly reactive.[6]

    • Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally poor choices. They can form a strong hydrogen-bonding cage around the alkoxide nucleophile, significantly reducing its reactivity and slowing the reaction rate.[7] In some cases, the solvent itself can act as a competing nucleophile.

    • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are typically unsuitable as they cannot effectively solubilize the ionic reactants or stabilize the charged intermediate, leading to extremely slow or no reaction.[8]

The Mitsunobu Reaction Pathway

The Mitsunobu reaction provides an alternative route, particularly useful for coupling an alcohol (oxetan-3-ol) with an acidic pronucleophile (2-fluoro-6-hydroxypyridine). It proceeds under mild, neutral conditions via a redox process.[9][10]

Solvent Implications for Mitsunobu:

The primary role of the solvent in the Mitsunobu reaction is to solubilize all components: the hydroxypyridine, the alcohol, the phosphine (e.g., triphenylphosphine), and the azodicarboxylate (e.g., DIAD, DEAD).[11]

  • Aprotic, Non-polar to Moderately Polar Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene are commonly used.[10] They provide excellent solubility for the reagents and do not interfere with the reaction mechanism. THF is often a preferred choice due to its ability to dissolve a wide range of organic compounds.

  • Highly Polar Aprotic Solvents (e.g., DMF, DMSO): While they can be used, they can sometimes complicate the workup and purification due to their high boiling points and miscibility with water.

Experimental Protocols: Solvent Screening

The following protocols provide a framework for systematically evaluating solvents for the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

Protocol 1: Solvent Screening for the SNAr Reaction

This protocol outlines the reaction of 2,6-difluoropyridine with oxetan-3-ol.

Materials:

  • 2,6-Difluoropyridine

  • Oxetan-3-ol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Candidate Solvents (Anhydrous): DMF, DMSO, NMP, THF, Acetonitrile (MeCN)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Arrange a set of parallel reaction vessels, each equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: To each vessel, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add the candidate anhydrous solvent (e.g., DMF in vessel 1, DMSO in vessel 2, etc.) to each vessel to achieve a final concentration of 0.5 M with respect to the limiting reagent.

  • Nucleophile Formation: Cool the suspensions to 0 °C. To each vessel, add a solution of oxetan-3-ol (1.1 equivalents) in the corresponding solvent dropwise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium oxetan-3-olate.

  • Substrate Addition: Add 2,6-difluoropyridine (1.0 equivalent) to each reaction mixture.

  • Reaction: Warm the reactions to room temperature and then heat to a consistent temperature (e.g., 80 °C). The optimal temperature may vary depending on the solvent's boiling point.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour). Note the time to completion.

  • Workup: Once a reaction is complete, cool it to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the conversion and purity, and calculate the crude yield.

Protocol 2: Solvent Screening for the Mitsunobu Reaction

This protocol outlines the reaction of 2-fluoro-6-hydroxypyridine with oxetan-3-ol.

Materials:

  • 2-Fluoro-6-hydroxypyridine

  • Oxetan-3-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Candidate Solvents (Anhydrous): THF, DCM, Toluene

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a set of reaction vessels under an inert atmosphere, add 2-fluoro-6-hydroxypyridine (1.0 equivalent), oxetan-3-ol (1.2 equivalents), and triphenylphosphine (1.2 equivalents).

  • Solvent Addition: Add the candidate anhydrous solvent (e.g., THF in vessel 1, DCM in vessel 2, etc.) to dissolve the reagents (target concentration 0.2-0.5 M).

  • Reagent Addition: Cool the solutions to 0 °C. Add DIAD (1.2 equivalents) dropwise to each solution over 15 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reactions to warm slowly to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reactions by TLC or LC-MS to determine completion.

  • Concentration: Once complete, remove the solvent from each reaction under reduced pressure.

  • Purification & Analysis: The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative).[9] Purify the residue directly by column chromatography on silica gel. Analyze the purified fractions to determine the isolated yield for each solvent system.

Data Analysis and Discussion

The choice of solvent has a dramatic impact on the SNAr synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine. The expected outcomes from a solvent screening experiment are summarized below.

Table 1: Expected Performance of Solvents in the SNAr Synthesis

SolventTypeBoiling Point (°C)Expected Relative RateExpected YieldPurity & Workup Considerations
DMF Polar Aprotic153++++HighExcellent reactivity; high BP can complicate removal.[6]
DMSO Polar Aprotic189+++++HighHighest reactivity; very high BP makes removal difficult.[6]
NMP Polar Aprotic202++++HighSimilar to DMF; high BP; some reprotoxic concerns.[6]
THF Ethereal66++ModerateLower reactivity; lower BP is easy to remove.[8]
MeCN Polar Aprotic82++ModerateModerate reactivity; can be a good compromise.
Toluene Nonpolar111+Low to NonePoor solubility of reactants and poor stabilization of intermediate.[8]
i-PrOH Polar Protic82+LowNucleophile deactivation via H-bonding; potential for side reactions.[8]

Discussion of Expected Results:

As predicted by mechanistic principles, the highly polar aprotic solvents (DMSO, DMF, NMP) are expected to provide the fastest reaction rates and highest yields.[6] Their ability to leave the oxetan-3-olate nucleophile highly reactive is the key driver of efficiency. Ethereal solvents like THF may afford the product, but at a significantly slower rate. Nonpolar and protic solvents are expected to perform poorly. While DMSO might offer the fastest kinetics, DMF often represents a practical compromise, providing excellent reactivity while being easier to remove during workup than DMSO or NMP.

Solvent_Selection_Workflow Start Define Synthesis: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine ChooseRoute Choose Synthetic Route Start->ChooseRoute SNAr SNAr Pathway (e.g., 2,6-difluoropyridine) ChooseRoute->SNAr Base-mediated Mitsunobu Mitsunobu Pathway (e.g., 2-fluoro-6-hydroxypyridine) ChooseRoute->Mitsunobu Redox ScreenPolar Screen Polar Aprotic Solvents (DMF, DMSO, MeCN) SNAr->ScreenPolar ScreenAprotic Screen Common Aprotic Solvents (THF, DCM, Toluene) Mitsunobu->ScreenAprotic Analyze1 Analyze Results: Yield, Purity, Time ScreenPolar->Analyze1 Analyze2 Analyze Results: Yield, Purity, Byproducts ScreenAprotic->Analyze2 Optimize Optimize Lead Solvent System (Concentration, Temperature) Analyze1->Optimize Analyze2->Optimize Final Final Protocol Optimize->Final

Caption: Workflow for solvent selection and optimization.

Conclusion and Recommendations

For the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, the choice of solvent is a critical parameter that must be optimized.

  • For the SNAr pathway , DMF is highly recommended as a starting point. It offers an excellent balance of high reaction rates, good yields, and manageable workup procedures. While DMSO may be faster, its high boiling point can be problematic, especially for larger-scale synthesis.

  • For the Mitsunobu pathway , THF is the recommended solvent for initial trials. It is an excellent solvent for the reagents and is easily removed during purification.

Ultimately, the optimal solvent is context-dependent, factoring in reaction scale, available equipment, and purification strategy. The protocols and theoretical framework presented in this guide provide a robust system for making an evidence-based selection, leading to a more efficient, reliable, and scalable synthesis of this important chemical building block.

References

  • Vertex AI Search, based on "SNAr Reaction in Other Common Molecular Solvents - Wordpress" and "SNAr Solvents and Reagents - Wordpress".
  • Benchchem, "Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Arom
  • Benchchem, "Troubleshooting common issues in pyridine synthesis".
  • Vertex AI Search, based on "SNAr Solvents and Reagents - Wordpress".
  • ChemicalBook, "2-Fluoropyridine | 372-48-5".
  • The Royal Society of Chemistry, "CHAPTER 16: Pyridine Synthesis".
  • Canadian Science Publishing, "The effect of solvent polarity in the reaction of 1,2-dichlorohexafluorocyclopentene and pyridine".
  • ResearchGate, "Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine deriv
  • ResearchGate, "Effects of Ion and Protic Solvent on Nucleophilic Arom
  • "Directed nucleophilic arom
  • Cheméo, "Chemical Properties of 2-Fluoropyridine (CAS 372-48-5)".
  • ResearchGate, "Alkylations of Heterocyclic Ambident Anions II.
  • Benchchem, "Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional".
  • ACS Publications, "Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calcul
  • Organic Chemistry Portal, "Fluorous Mitsunobu reagents and reactions".
  • ACS Publications, "Solvent and substituent effects on the reaction of phenylchlorocarbene with pyridine".
  • ResearchGate, "How to do Nucleophilic aromatic substitution reaction on less SNAr active arom
  • PMC, "Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cycliz
  • PMC, "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomeriz
  • ACS Publications, "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene".
  • Chem-Impex, "2-Fluoropyridine".
  • ResearchGate, "Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a".
  • Google Patents, "CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-".
  • Sigma-Aldrich, "Applic
  • "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species".
  • CDH Fine Chemical, "2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D
  • MDPI, "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®".
  • Google Patents, "WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds".
  • SciSpace, "Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media".
  • "Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine".
  • ResearchGate, "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • NINGBO INNO PHARMCHEM CO.,LTD., "2-Fluoro-6-(trifluoromethyl)pyridine: A Versatile Intermediate for Agrochemicals and Pharmaceuticals".
  • "Mitsunobu Reaction in My Chemistry: Lecture
  • Beilstein Journals, "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions".
  • ResearchGate, "Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines".
  • Jubilant Ingrevia Limited, "2-Fluoro-6-(trifluoromethyl)
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • ChemScene, "2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine".
  • "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
  • Sigma-Aldrich, "2-Amino-3-(trifluoromethyl)pyridine 97 183610-70-0".
  • ACS Publications, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry".
  • "Regioselective O-alkylation of 2-pyridones by TfOH-c

Sources

Method

Application Note: Storage and Handling Protocols for Oxetane-Pyridine Intermediates

Introduction & Scope In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability without the lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability without the lipophilicity penalty of carbocyclic analogs.[1][2][3][4] When coupled with pyridine scaffolds—a ubiquitous pharmacophore—the resulting Oxetane-Pyridine Intermediates represent high-value, high-risk building blocks.

This guide addresses the specific stability challenges of these intermediates. While the pyridine ring is generally robust, the oxetane ring possesses significant ring strain (~106 kJ/mol). The coexistence of a basic pyridine nitrogen and an acid-sensitive oxetane ether linkage creates a unique "self-destruct" vulnerability if handled improperly.

Target Audience: Medicinal Chemists, Process Chemists, and Compound Management Specialists.

Chemical Stability Profile

The Instability Mechanism

The primary failure mode for oxetane-pyridine intermediates is acid-catalyzed ring opening .

  • Ring Strain: The 4-membered oxetane ring is kinetically stable to nucleophiles (under basic conditions) but thermodynamically primed for ring opening.

  • The Pyridine Factor: The pyridine nitrogen (

    
    ) can scavenge protons. However, if the environment becomes acidic enough to protonate the oxetane oxygen, the ring opens rapidly to form stable acyclic alcohols or polymerizes.
    
  • The "Hidden" Acid: Standard laboratory silica gel is slightly acidic (

    
    ). This is sufficient to degrade sensitive oxetane intermediates during purification.
    
Decomposition Pathway Visualization

The following diagram illustrates the critical failure pathway that must be prevented during storage and handling.

OxetaneDecomposition Start Oxetane-Pyridine (Intact) Protonated Activated Oxonium Intermediate Start->Protonated Protonation Acid Trace Acid source (H+) Acid->Protonated Open Ring Opening (C-O Bond Cleavage) Protonated->Open Nucleophilic Attack (H2O/Solvent) Product Degraded Acyclic Alcohol/Polymer Open->Product Irreversible

Figure 1: Acid-catalyzed degradation pathway of oxetane intermediates. Prevention relies on excluding the "Trace Acid" node.

Storage Specifications

To maintain compound integrity (>98% purity) over long durations, strict adherence to the following environmental controls is required.

Environmental Controls Table
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Kinetic suppression of ring-opening and polymerization.[5]
Atmosphere Argon or Nitrogen Prevents moisture ingress. Water + trace acid = hydrolysis.
Container Amber Glass + Teflon Liner Amber glass prevents photolytic degradation; Teflon prevents leaching.
State Solid / Oil (Neat) Storage in solution (especially CDCl₃) is NOT recommended due to potential acidification over time.
Solvent Compatibility Matrix

If storage in solution is unavoidable (e.g., for high-throughput screening stocks), select solvents carefully.

SolventCompatibilityNotes
DMSO Recommended Excellent stability; non-acidic. Store frozen if possible.
Acetonitrile Good Ensure it is anhydrous and neutral.
Chloroform (CDCl₃) CRITICAL RISK DO NOT USE. Decomposes to HCl and Phosgene over time, rapidly destroying oxetanes.
Methanol/Ethanol ⚠️ Caution Protic solvents can act as nucleophiles if any acid catalyst is present.

Operational Protocols: Synthesis & Handling

Workup and Isolation (The "Basic" Rule)

The most common point of failure is the aqueous workup.

  • Quenching: Always quench reactions with a basic buffer (e.g., Sat. NaHCO₃ or pH 7.4 phosphate buffer). Never use dilute HCl or NH₄Cl (which is slightly acidic) to quench oxetane reactions.

  • Drying: Use Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃). Avoid Magnesium Sulfate (MgSO₄) if it is slightly Lewis acidic (variable by batch).

Purification Protocol: Deactivated Silica

Standard flash chromatography can destroy oxetane-pyridines. You must modify the stationary phase.

Protocol: Triethylamine (TEA) Deactivation

  • Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate).

  • Doping: Add 1% v/v Triethylamine (TEA) to the eluent.

  • Equilibration: Flush the silica column with 3 column volumes of the TEA-doped solvent before loading the sample.

  • Effect: The TEA neutralizes acidic silanol sites on the silica gel, protecting the oxetane ring during separation.

Handling Workflow Diagram

HandlingProtocol Rxn Reaction Mixture Quench Quench: Sat. NaHCO3 (Maintain pH > 7) Rxn->Quench Stop Extract Extraction: DCM or EtOAc Quench->Extract Dry Dry: Na2SO4 or K2CO3 (NO MgSO4) Extract->Dry Purify Purification: Silica + 1% Et3N Dry->Purify Critical Control Point Store Storage: -20°C under Argon Purify->Store

Figure 2: Validated workflow for isolation of acid-sensitive oxetane intermediates.

Quality Control & Self-Validation

Before committing the intermediate to the next step, validate integrity using ¹H NMR .

  • The Check: Oxetane ring protons appear as distinct multiplets between 4.5 – 5.0 ppm .

  • The Fail State: If the ring opens, these signals will shift upfield (typically 3.5 – 4.0 ppm) corresponding to the acyclic alcohol/ether, and the integration of the 4.5 ppm region will decrease.

  • Solvent Check: Run NMR in DMSO-d6 or C₆D₆ (Benzene-d6). If using CDCl₃, filter it through a small plug of basic alumina immediately before use to remove trace HCl.

References

  • Wuitschik, G., et al. (2010).[6][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][6][7] Journal of Medicinal Chemistry.[7]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][3][6][7][8] Chemical Reviews.[7]

  • Burkhard, J. A., et al. (2010).[7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][4][6][7][9][10][11] Angewandte Chemie International Edition.[9]

  • BenchChem. (2025).[11][12] An In-depth Technical Guide on the Stability and Storage of 3-Oxetanone.[11]

Sources

Application

Microwave-Assisted Synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine: A High-Throughput SNAr Protocol

Executive Summary The incorporation of the oxetane motif into pharmaceutical pipelines has revolutionized modern drug design. As a robust bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring significantly i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the oxetane motif into pharmaceutical pipelines has revolutionized modern drug design. As a robust bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring significantly improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability without adding steric bulk[1]. However, synthesizing oxetane-bearing heteroaromatics—such as 2-Fluoro-6-(oxetan-3-yloxy)-pyridine—presents unique synthetic challenges due to the poor nucleophilicity of oxetan-3-ol and its thermal sensitivity.

This application note details a highly optimized, self-validating protocol for the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr). By leveraging dielectric heating, this method circumvents the thermodynamic degradation of the oxetane ring, reducing reaction times from hours to minutes while maximizing yields[2].

Scientific Rationale & Mechanistic Insights

The Kinetic vs. Thermodynamic Challenge

Oxetan-3-ol is a sterically hindered and electronically deactivated nucleophile. The electron-withdrawing nature of the oxygen atom within the highly strained four-membered ring drastically reduces the electron density of the hydroxyl group. While 2,6-difluoropyridine is a highly reactive electrophile, driving the SNAr reaction to completion typically requires strong bases and prolonged heating.

Under conventional conductive heating, the extended exposure to high temperatures often leads to the thermodynamic degradation (ring-opening) of the sensitive oxetane moiety.

The Microwave Advantage (Dielectric Heating)

Microwave-Assisted Organic Synthesis (MAOS) solves this dichotomy through direct dielectric heating. Instead of relying on convection from the vessel walls, microwave irradiation directly couples with highly polar solvents (like DMF or NMP), causing rapid molecular friction and internal heating[2]. This allows the reaction mixture to reach the required activation energy for the Meisenheimer complex formation almost instantaneously. The kinetic control provided by the rapid heating and cooling profile of the microwave reactor ensures complete conversion before thermal degradation of the oxetane ring can occur[3].

Experimental Design & Optimization

To establish a self-validating system, every parameter of the SNAr reaction was evaluated for causality:

  • Base Selection: Weaker bases like K2CO3 fail to quantitatively deprotonate oxetan-3-ol, stalling the reaction. Sodium hydride (NaH) is mandatory to generate the highly reactive oxetan-3-olate nucleophile.

  • Solvent Selection: Tetrahydrofuran (THF) possesses a low loss tangent (tan δ = 0.047) and absorbs microwave energy poorly. Dimethylformamide (DMF, tan δ = 0.161) efficiently converts microwave energy into heat and stabilizes the charged SNAr transition state[4].

  • Temperature & Time: Exceeding 130 °C induces oxetane ring-opening. The optimal balance of kinetic acceleration and product stability is achieved at 110 °C for 15 minutes.

Table 1: Optimization of Reaction Conditions
EntryBase (1.2 eq)SolventTemp (°C)Time (min)Heating MethodYield (%)
1K2CO3DMF12030Microwave15% (Incomplete)
2NaHTHF11030Microwave42% (Poor Heating)
3NaHDMF110120Conventional58% (Degradation)
4NaHDMF13015Microwave61% (Degradation)
5 NaH DMF 110 15 Microwave 92% (Optimal)

Step-by-Step Experimental Protocol

Scale: 1.0 mmol Target: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

Materials & Equipment
  • 2,6-difluoropyridine (1.0 mmol, 115 mg)

  • Oxetan-3-ol (1.1 mmol, 81.5 mg)

  • Sodium hydride, 60% dispersion in mineral oil (1.2 mmol, 48 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

  • Monomode Microwave Reactor (e.g., Anton Paar Monowave or Biotage Initiator)

  • 10 mL microwave-safe glass vial with crimp cap and magnetic stir bar.

Procedure
  • Alkoxide Generation (Caution: H2 Evolution):

    • To an oven-dried 10 mL microwave vial equipped with a stir bar, add NaH (48 mg).

    • Add 2.0 mL of anhydrous DMF and cool the suspension to 0 °C in an ice bath.

    • Dissolve oxetan-3-ol (81.5 mg) in 0.5 mL of DMF and add dropwise to the NaH suspension.

    • Causality Check: Stir for 10 minutes at room temperature until hydrogen gas evolution completely ceases. This ensures quantitative formation of the nucleophile and prevents dangerous pressure buildup inside the sealed microwave vial.

  • Electrophile Addition:

    • Add 2,6-difluoropyridine (115 mg) dissolved in 0.5 mL of DMF dropwise to the reaction mixture.

  • Microwave Irradiation:

    • Seal the vial securely with a crimp cap.

    • Insert the vial into the microwave reactor. Set the parameters: Temperature = 110 °C , Hold Time = 15 minutes , Stirring = High , Cooling = On (compressed air cooling to 50 °C post-reaction).

  • Workup & DMF Removal:

    • Carefully uncap the vial and quench the reaction with saturated aqueous NH4Cl (5 mL) to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL).

    • Causality Check: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 10 mL) . DMF is highly soluble in EtOAc; the addition of LiCl increases the ionic strength of the aqueous phase, forcing the DMF to partition exclusively into the water layer.

  • Isolation:

    • Wash the organic layer with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to yield the pure product as a colorless oil.

Mechanistic & Workflow Visualizations

Mechanism SM1 Oxetan-3-ol + NaH Alkoxide Oxetan-3-olate (Nucleophile) SM1->Alkoxide - H2 gas (Deprotonation) Complex Meisenheimer Complex Alkoxide->Complex Attack at C2 SM2 2,6-Difluoropyridine (Electrophile) SM2->Complex MW Heating (110°C, 15 min) Product 2-Fluoro-6-(oxetan-3-yloxy)-pyridine + NaF Complex->Product - F- (Elimination)

Caption: S_NAr mechanism showing nucleophilic attack and Meisenheimer complex formation via MW heating.

LogicTree Start Start MW Optimization Base Select Base Start->Base WeakBase K2CO3 / Cs2CO3 (Incomplete Conversion) Base->WeakBase StrongBase NaH / t-BuOK (Quantitative Alkoxide) Base->StrongBase Solvent Select Solvent StrongBase->Solvent LowLoss THF / Toluene (Poor MW Absorption) Solvent->LowLoss HighLoss DMF / NMP (Rapid Dielectric Heating) Solvent->HighLoss Temp Optimize Temp & Time HighLoss->Temp HighTemp >130°C or >30 min (Oxetane Degradation) Temp->HighTemp Optimal 110°C for 15 min (Max Yield, No Degradation) Temp->Optimal

Caption: Logical decision tree for optimizing microwave-assisted S_NAr reactions with sensitive oxetanes.

References

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry MDPI - Molecules URL:[Link]

  • High-throughput microwave-assisted organic synthesis: moving from automated sequential to parallel library-generation formats PubMed - Journal of Combinatorial Chemistry URL:[Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

Status: Operational Subject: Optimization of Nucleophilic Aromatic Substitution ( ) for 2,6-Difluoropyridine Ticket ID: CHEM-SUP-0026 Analyst: Senior Application Scientist Executive Summary & Core Directive This guide ad...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Optimization of Nucleophilic Aromatic Substitution (


) for 2,6-Difluoropyridine
Ticket ID:  CHEM-SUP-0026
Analyst:  Senior Application Scientist

Executive Summary & Core Directive

This guide addresses the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine via the


 reaction between 2,6-difluoropyridine  and oxetan-3-ol .

The Central Challenge: The reaction is a competition between the desired mono-substitution and the undesired bis-substitution (forming the symmetric bis-oxetanyl ether). Furthermore, the oxetane ring is acid-sensitive, requiring strict pH control during workup.

Success Metric: High yield (>80%) of the mono-substituted product with <5% bis-substituted impurity.

The "Golden Protocol" (Baseline Methodology)

This protocol is the standard against which all troubleshooting should be performed. Deviations from this baseline are the primary source of yield loss.

Reaction Scheme


Materials & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
Oxetan-3-ol Limiting Reagent1.0 Dry, free of water.
2,6-Difluoropyridine Electrophile1.5 – 2.0 CRITICAL: Excess prevents bis-substitution.
Sodium Hydride (NaH) Base1.1 – 1.2 60% dispersion in oil.
THF or DMF SolventN/AAnhydrous (Water <50 ppm).
Step-by-Step Procedure
  • Deprotonation (Alkoxide Formation):

    • Charge an oven-dried flask with NaH (1.2 eq) under Nitrogen/Argon.

    • Add anhydrous THF (or DMF for faster rates) and cool to 0 °C .

    • Add Oxetan-3-ol (1.0 eq) dropwise.

    • Observation: Evolution of

      
       gas. Stir at 0 °C for 30 mins until gas evolution ceases.
      
  • Controlled Addition (

    
    ): 
    
    • In a separate flask, dissolve 2,6-Difluoropyridine (1.5–2.0 eq) in minimal solvent.

    • Crucial Step: Add the alkoxide solution (from Step 1) slowly into the pyridine solution at 0 °C .

    • Why? This "Inverse Addition" ensures the electrophile is always in huge excess relative to the active nucleophile, suppressing bis-substitution.

  • Reaction:

    • Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

    • Time: Typically 2–4 hours.

  • Workup (Oxetane-Safe):

    • Quench carefully with Saturated

      
        (Do NOT use HCl or acidic salts).
      
    • Extract with Ethyl Acetate or DCM.

    • Wash organics with Brine, dry over

      
      .[2]
      
  • Purification:

    • Concentrate. The excess 2,6-difluoropyridine is volatile (bp ~124°C) and can be removed via vacuum or rotovap, leaving the crude mono-product.

Troubleshooting Guide

Issue A: High Levels of Bis-Substituted Impurity

Symptom: LCMS shows a significant peak with Mass = Target + (Oxetane - F).

Potential CauseMechanismCorrective Action
Stoichiometry Error 1:1 ratio allows the product (which is still an electrophile) to compete for the nucleophile.Increase Electrophile: Use 2.0 eq of 2,6-difluoropyridine.
Temperature too High Activation energy for the second substitution is higher; heat overcomes this barrier.Cool Down: Run the addition at -10 °C or 0 °C. Do not heat above RT.
Order of Addition Adding Pyridine to the Alkoxide creates a local excess of nucleophile.Inverse Addition: Add the Alkoxide to the Pyridine solution.
Issue B: Low Yield / No Reaction

Symptom: Starting material (Oxetan-3-ol) remains unconsumed.

Potential CauseMechanismCorrective Action
Wet Solvent Water reacts with NaH to form NaOH, which is less nucleophilic and consumes the base.Dry Solvents: Use molecular sieves or fresh anhydrous solvent.
Base Quality Old NaH absorbs moisture and degrades to NaOH.Titrate/Replace: Use fresh NaH or switch to

(requires heating, see FAQ).
Issue C: Product Degradation (Ring Opening)

Symptom: Complex mixture, loss of oxetane signals in NMR, appearance of alcohols/diols.

Potential CauseMechanismCorrective Action
Acidic Workup Oxetanes are strained ethers;

catalyzes ring opening to diols/polymers.
pH Control: NEVER use 1M HCl to quench. Use Sat.

or

.
Silica Gel Acidity Silica is slightly acidic, potentially degrading the product during column chromatography.Buffer Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Competition

This diagram illustrates the kinetic competition between the desired path (Green) and the side reactions (Red).

ReactionPathways SM 2,6-Difluoropyridine (Electrophile) Mono Target Product (Mono-substituted) SM->Mono Path A: Fast (0°C) + 1.0 eq Nuc Nuc Oxetan-3-ol (Nucleophile) Bis Bis-substituted Impurity Mono->Bis Path B: Slower + Excess Nuc / Heat RingOpen Ring-Opened Byproducts Mono->RingOpen Path C: Acidic Workup (H+)

Caption: Path A is the goal. Path B occurs if Electrophile is limiting. Path C occurs if pH < 7.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose yield issues.

TroubleshootingTree Start Start: Analyze Crude LCMS CheckBis Is Bis-Substituted > 5%? Start->CheckBis CheckSM Is SM (Oxetane) Remaining? CheckBis->CheckSM No Sol1 Action: Increase 2,6-DFP to 2.0 eq Action: Cool to 0°C CheckBis->Sol1 Yes CheckDecomp Is Mass Balance Low / Complex? CheckSM->CheckDecomp No Sol2 Action: Dry Solvents (KF < 50ppm) Action: Check NaH Quality CheckSM->Sol2 Yes Sol3 Action: Switch to Basic Workup Action: Add 1% Et3N to Column CheckDecomp->Sol3 Yes Success Success CheckDecomp->Success No

Caption: Diagnostic flowchart for isolating the root cause of low yields.

Frequently Asked Questions (FAQ)

Q1: Can I use


 instead of NaH? 
A:  Yes, but with caveats. Cesium Carbonate is milder and easier to handle, but the reaction is significantly slower because it does not fully deprotonate the alcohol to the alkoxide instantly. You may need to heat to 50–60 °C, which increases the risk of bis-substitution. If using 

, use Acetonitrile or DMF as solvent and maintain the high excess of 2,6-difluoropyridine.

Q2: How do I remove the excess 2,6-difluoropyridine? A: 2,6-Difluoropyridine has a boiling point of ~124 °C. It can be removed by rotary evaporation if a high-quality vacuum pump is used (<10 mbar) and the bath is set to 40–50 °C. Alternatively, because the product is more polar, the starting pyridine usually elutes with the solvent front during flash chromatography.

Q3: Is the oxetane group stable to the Fluoride byproduct (NaF)? A: Generally, yes. Fluoride is a poor nucleophile in organic solvents unless solubilized (e.g., by crown ethers). However, highly concentrated fluoride at high temperatures can theoretically attack the ring. The aqueous workup removes these salts immediately.

Q4: Why "Inverse Addition"? A: In a standard addition (adding Pyridine to Alcohol), the concentration of Alcohol is initially high relative to the Pyridine. This favors the reaction of the product (Mono) with the remaining Alcohol to form the Bis-impurity. Inverse addition ensures the Pyridine is always in excess, statistically favoring the mono-substitution.

References

  • General

    
     on Fluoropyridines: 
    
    • Loudon, G. M., & Parise, J. (2015). Organic Chemistry. Roberts and Company Publishers.
    • See also: Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley.

  • Oxetane Stability & Synthesis

    • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition, 49(48), 8993-8995.

    • Note: This seminal paper establishes the stability profiles of oxetanes in various medicinal chemistry contexts, confirming stability to bases (NaH, NaOH) but sensitivity to strong acids.
  • Regioselectivity in Dihalopyridines: Schlosser, M., et al. (2005). "Site-Selective Substitution of Polyfluorinated Pyridines." Journal of Organic Chemistry. (General principles of fluorine displacement).
  • Analogous Protocols (BenchChem & NIH)

    • BenchChem Technical Support: "Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine." (Demonstrates the stoichiometry principles for symmetric fluorinated heterocycles).

    • NIH PubChem: "Synthesis of 2-Fluoro-6-fluoroalkylpyridines." (Validation of 2-fluoro-6-substituted pyridine stability).

Sources

Optimization

Technical Support Center: Navigating the Chemistry of Oxetanes

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxetane Ring Opening During Acidic Workup The oxetane motif has become increasingly important in medicinal chemistry, valued for its a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxetane Ring Opening During Acidic Workup

The oxetane motif has become increasingly important in medicinal chemistry, valued for its ability to enhance the physicochemical properties of drug candidates.[1][2] However, the inherent ring strain of this four-membered cyclic ether presents a significant challenge during synthesis, particularly its susceptibility to ring-opening under acidic conditions. This guide provides in-depth technical support to help you navigate this common issue, ensuring the integrity of your oxetane-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring prone to opening in acidic conditions?

The oxetane ring's susceptibility to acidic conditions stems from its moderate ring strain, which is intermediate between the highly reactive epoxide and the more stable tetrahydrofuran.[3] The reaction is initiated by the protonation of the ring's oxygen atom, which activates the ring for nucleophilic attack, leading to cleavage.[3]

Q2: Is it a misconception that oxetanes are universally unstable in acid?

Yes, the idea that oxetanes are always unstable in acid is an oversimplification.[4] Their stability is highly dependent on the substitution pattern on the ring and the specific reaction conditions.[3][4] For instance, 3,3-disubstituted oxetanes generally show enhanced stability due to steric hindrance, which blocks the approach of nucleophiles.[3][4]

Q3: What are the common byproducts of oxetane ring opening during acidic workup?

The most common byproducts observed after treating an oxetane-containing compound with acid are 1,3-diols or other ring-opened products resulting from nucleophilic attack on the activated oxetane ring.[5]

Q4: Can the presence of other functional groups in the molecule affect the stability of the oxetane ring?

Absolutely. The presence of an internal nucleophile, such as a nearby alcohol or amine, can significantly promote intramolecular ring-opening, even under mild acidic conditions.[4][5][6]

Q5: How does the oxetane ring behave under basic conditions?

The oxetane ring is generally stable and unreactive under basic conditions.[3][5] This stability makes basic conditions ideal for many chemical transformations on molecules containing an oxetane, such as ester hydrolysis.[5][7]

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific experimental challenges and provides actionable solutions to prevent oxetane ring opening.

Scenario 1: Decomposition Observed During Acidic Workup
  • Symptom: You observe the formation of 1,3-diols or other ring-opened byproducts after an acidic workup.[5]

  • Primary Cause: The oxetane ring is susceptible to acid-catalyzed nucleophilic attack.[5]

  • Solutions:

    • Avoid Strong Acids: Whenever possible, replace strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with milder alternatives.[5]

    • Switch to Basic or Neutral Conditions: For reactions like ester hydrolysis, utilizing basic conditions (e.g., lithium hydroxide) is a common and effective strategy to prevent ring-opening.[5][7]

    • Minimize Contact Time and Neutralize: If an acidic workup is unavoidable, it is crucial to minimize the time the compound is in the acidic solution and to neutralize the solution immediately before concentration.[5]

Scenario 2: Ring Opening of a "Stable" 3,3-Disubstituted Oxetane
  • Symptom: A 3,3-disubstituted oxetane, which is expected to be stable, is decomposing under acidic conditions.

  • Primary Cause: Even with the stabilizing effect of 3,3-disubstitution, the presence of an internal nucleophile (like a hydroxyl or amino group) can facilitate intramolecular ring-opening.[4][5][6]

  • Solution:

    • Protect Internal Nucleophiles: Before subjecting the molecule to acidic conditions, protect any nearby hydroxyl or amino groups to prevent their participation in ring-opening.[5]

Experimental Protocols & Methodologies

Protocol 1: Basic Workup for Ester Saponification

This protocol details the saponification of an ester to a carboxylic acid while preserving the oxetane ring.[5]

Step-by-Step Methodology:

  • Setup: In a suitable flask, dissolve the oxetane-containing ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-3.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 2-16 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Extract the remaining aqueous solution three times with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

Comparative Data: Acidic vs. Basic Workup
Workup ConditionOxetane Ring StabilityTypical OutcomeReference
Strong Acid (e.g., HCl) Prone to openingFormation of 1,3-diols and other byproducts[5][7]
Mild Acid (e.g., TsOH) Can be tolerated in some casesSuccessful reaction with intact oxetane possible[5][7]
Basic (e.g., LiOH, NaOH) Generally stableHigh yield of desired product with intact oxetane[3][5][7]

Visualizing the Problem and Solutions

Mechanism of Acid-Catalyzed Oxetane Ring Opening

G cluster_0 Acidic Workup Environment Oxetane Oxetane Protonated_Oxetane Protonated Oxetane (Activated) Oxetane->Protonated_Oxetane H+ (Acid) Ring_Opened_Product Ring-Opened Product (e.g., 1,3-Diol) Protonated_Oxetane->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (e.g., H2O, Cl-) Nucleophile->Protonated_Oxetane

Caption: Acid-catalyzed ring opening of an oxetane.

Decision-Making Workflow for Workup Conditions

G Start Reaction Complete Check_Acid_Sensitivity Is the oxetane sensitive to acid? Start->Check_Acid_Sensitivity Check_Internal_Nucleophile Is there an internal nucleophile present? Check_Acid_Sensitivity->Check_Internal_Nucleophile No Use_Basic_Workup Use Basic Workup (e.g., LiOH, NaHCO3) Check_Acid_Sensitivity->Use_Basic_Workup Yes Use_Mild_Acid Consider Mild Acidic Workup (Short exposure, low temp) Check_Internal_Nucleophile->Use_Mild_Acid No Protect_Group Protect Internal Nucleophile Check_Internal_Nucleophile->Protect_Group Yes Proceed_Acidic_Workup Proceed with Cautious Acidic Workup Use_Mild_Acid->Proceed_Acidic_Workup Protect_Group->Proceed_Acidic_Workup

Caption: Decision workflow for selecting workup conditions.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade.
  • Silvi, M., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Organic & Biomolecular Chemistry.
  • Show, R. A., & Tye, H. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(22), 16247-16290.
  • Enamine. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Silvi, M., et al. (2023).
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11953.
  • ResearchGate. (2025). Synthesis and structure of oxetane containing tripeptide motifs. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions in nucleophilic substitution of fluoropyridines

Technical Support Hub: Fluoropyridine S_NAr Optimization Ticket ID: FP-SNAR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Reactivity Paradox Welcome to the Fluoropyridine Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Fluoropyridine S_NAr Optimization Ticket ID: FP-SNAR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Reactivity Paradox

Welcome to the Fluoropyridine Technical Support Center. You are likely here because your nucleophilic aromatic substitution (SNAr) on a fluoropyridine scaffold failed to yield the expected product, or produced an inseparable mixture of isomers.

The Core Challenge: Fluoropyridines are unique. Unlike standard aryl halides where iodine or bromine are preferred leaving groups, fluorine is the superior leaving group in SNAr due to its high electronegativity, which stabilizes the rate-determining Meisenheimer complex [1]. However, this same reactivity makes them prone to three specific failure modes:

  • Regio-scrambling (attacking the wrong carbon).

  • Hydrolysis (forming pyridone impurities).

  • Mechanism Drift (triggering pyridyne elimination).

This guide provides the diagnostic logic to resolve these issues.

Module 1: Regioselectivity & Chemoselectivity

Diagnosing "Wrong Isomer" or "No Reaction" outcomes.

The Hierarchy of Reactivity

In SNAr, the site of attack is dictated by the stability of the anionic intermediate (Meisenheimer complex). The nitrogen atom acts as an electron sink.[1]

  • Rule of Thumb: Reactivity order is C2 ≈ C6 > C4 >> C3/C5 .

  • Chemoselectivity: If your substrate contains both -F and -Cl , the -F will be displaced first under SNAr conditions. Do not use SNAr if you intend to displace the chloride; use Pd-catalyzed coupling for -Cl selectivity [2].

Troubleshooting Regio-Isomers

If you observe a mixture of isomers (e.g., attack at C4 instead of C2), check your steric environment.

VariableRecommendationMechanism
Nucleophile Size If Nu is bulky (e.g., t-butyl amine), C4 attack may increase despite C2 electronic preference.Steric hindrance at the ortho (C2) position destabilizes the transition state.
Leaving Group Fluorine is mandatory for high regiocontrol at C2.The strong -I effect of F specifically lowers the activation energy at the ortho position [3].
Temperature Lower temperature (-20°C to 0°C).Kinetic control favors the most electronically activated position (C2).
Visual Workflow: Predicting the Site of Attack

RegioselectivityLogic Start Analyze Substrate Structure Halogens Are multiple halogens present? Start->Halogens F_vs_Cl F vs. Cl/Br? Halogens->F_vs_Cl Yes Position Identify F Position relative to N Halogens->Position No (Only F) Selectivity S_NAr will selectively displace Fluorine F_vs_Cl->Selectivity Selectivity->Position C2_C6 Position 2 or 6 (Ortho) Position->C2_C6 C4 Position 4 (Para) Position->C4 C3_C5 Position 3 or 5 (Meta) Position->C3_C5 Outcome1 Highest Reactivity (Kinetic Product) C2_C6->Outcome1 Outcome2 High Reactivity (Thermodynamic Product) C4->Outcome2 Outcome3 Inert to S_NAr (Use Pd-Catalysis) C3_C5->Outcome3

Caption: Decision logic for predicting the primary site of nucleophilic attack on fluoropyridines.

Module 2: The "Pyridone" Trap (Hydrolysis)

Diagnosing the appearance of an [M-18+16] or [M+2] mass peak (OH replacing F).

The Cause

Fluoropyridines are highly susceptible to hydrolysis by trace water, especially in polar aprotic solvents (DMSO, DMF) at elevated temperatures. The resulting hydroxypyridine tautomerizes to a pyridone , which is often chemically inert and difficult to separate [4].

Prevention Protocol (Self-Validating)

Do not rely on "fresh" solvent bottles. Follow this strict drying protocol:

  • Solvent Choice: Switch from DMF to Anhydrous MeCN or THF if solubility permits. If DMSO is required, use a bottle stored over molecular sieves.

  • Base Selection:

    • Avoid: Hygroscopic bases like NaOH or KOH.

    • Use:CsF (Cesium Fluoride) or K₂CO₃ (dried in an oven at 120°C overnight).

  • Validation Step: Run a "blank" reaction (Substrate + Base + Solvent, NO Nucleophile) for 1 hour. If Pyridone forms, your system is wet.

SolventWater ToleranceRisk LevelRecommended Drying Agent
DMSO Very LowCritical3Å Molecular Sieves (activated)
DMF LowHigh3Å Molecular Sieves
MeCN ModerateMediumCaH₂ distillation or Sieves
THF HighLowNa/Benzophenone or Sieves

Module 3: Mechanism Drift (S_NAr vs. Pyridyne)

Diagnosing "Cine-Substitution" (Nucleophile ends up on the neighbor carbon).

The Hidden Danger

If you use a base that is too strong (e.g., LiTMP, LDA, or even t-BuOK at high heat), you may trigger an Elimination-Addition mechanism.

  • Base removes a proton adjacent to the fluorine.

  • Fluoride is eliminated, forming a Pyridyne (triple bond intermediate).

  • Nucleophile attacks either end of the triple bond, leading to a 50:50 mixture of regioisomers (scrambling) [5].

Control Strategy
  • Base Ceiling: Do not use bases with pKa (conj. acid) > 18 unless absolutely necessary. Stick to Carbonates (pKa ~10) or Phosphates.

  • Temperature: Pyridyne formation usually requires higher activation energy. Keep T < 80°C.

Visual Workflow: Troubleshooting Impurities

ImpurityTroubleshooting Problem Identify Impurity (LCMS/NMR) Type1 Product + 16 Da (Pyridone/OH) Problem->Type1 Type2 Regioisomer (Scrambling) Problem->Type2 Cause1 Hydrolysis via Trace Water Type1->Cause1 Cause2 Pyridyne Mechanism (Base too strong) Type2->Cause2 Fix1 Action: Switch to Anhydrous MeCN + CsF Cause1->Fix1 Fix2 Action: Switch to Weaker Base (K2CO3) Cause2->Fix2

Caption: Diagnostic flow for identifying and resolving common side-reaction impurities.

Standard Operating Procedure (SOP)

For the SNAr of 2,6-difluoropyridine with a secondary amine.

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Reagents: Add 2,6-difluoropyridine (1.0 equiv) and Anhydrous MeCN (0.2 M concentration).

  • Base: Add K₂CO₃ (2.0 equiv, granular, oven-dried). Note: If reaction is sluggish, add 0.1 equiv of CsF as a catalyst.

  • Nucleophile: Add Amine (1.1 equiv) dropwise at 0°C to control exotherm.

  • Monitoring: Allow to warm to RT. Monitor via TLC/LCMS at 1 hour.

    • Checkpoint: If starting material remains but no product forms, heat to 50°C.

    • Checkpoint: If "OH" impurity appears, stop. Repeat with fresh anhydrous solvent.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Technical Library. Link

  • Schlosser, M., & Ruzziconi, R. (2010).[4] Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.[4] ResearchGate.[4] Link

  • Sneddon, H. F., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides. PMC - NIH. Link

  • Neumaier, B., et al. (2017).[5] Hydrogen Bonding: Regulator for Nucleophilic Fluorination.[5] PMC - NIH. Link

  • StackExchange Chem. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?Link

Sources

Optimization

Oxetan-3-ol Coupling Technical Support Center: Troubleshooting Low Conversion Rates

Introduction Oxetan-3-ol is a highly valuable building block in medicinal chemistry, frequently utilized as a carbonyl or morpholine bioisostere to improve aqueous solubility, lower lipophilicity, and enhance metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxetan-3-ol is a highly valuable building block in medicinal chemistry, frequently utilized as a carbonyl or morpholine bioisostere to improve aqueous solubility, lower lipophilicity, and enhance metabolic stability[1]. However, incorporating this strained, four-membered heterocycle via coupling reactions (e.g., Mitsunobu, SNAr, or Williamson etherification) often results in notoriously low conversion rates. This guide provides mechanistic insights and field-proven protocols to troubleshoot and optimize oxetan-3-ol couplings.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Conversion: Oxetan-3-ol Coupling Check Identify Reaction Pathway Start->Check Mitsunobu Mitsunobu Reaction Check->Mitsunobu SNAr SNAr / Williamson Etherification Check->SNAr MitsunobuFail Failure Mode: Poor C3-OH Nucleophilicity Mitsunobu->MitsunobuFail SNArFail Failure Mode: Ring-Opening / Elimination SNAr->SNArFail MitsunobuFix Solution: Use PBu3/ADDP or Switch to EDC/DMAP MitsunobuFail->MitsunobuFix SNArFix Solution: Use NaHMDS (0-25°C) Avoid Nucleophilic Bases SNArFail->SNArFix

Caption: Diagnostic workflow for identifying and resolving primary failure modes in oxetan-3-ol coupling.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My Mitsunobu reaction with oxetan-3-ol stalls at <20% conversion. Why does this happen and how can I fix it? Causality: The oxygen atom within the highly strained four-membered ring exerts a strong inductive electron-withdrawing effect. This significantly diminishes the nucleophilicity of the C3-hydroxyl group compared to unstrained secondary alcohols[1]. In a standard Mitsunobu reaction (using PPh3 and DIAD), the intermediate phosphonium betaine complex often degrades before the weakly nucleophilic oxetan-3-ol can successfully attack, leading to stalled reactions and high levels of hydrazine byproducts. Solution:

  • Reagent Optimization: Switch to a more reactive phosphine and azodicarboxylate combination, such as Tributylphosphine (PBu3) and 1,1'-(Azodicarbonyl)dipiperidine (ADDP) or Tetramethylazodicarboxamide (TMAD), which form a more stable betaine intermediate.

  • Alternative Pathways: If Mitsunobu continues to fail, bypass it entirely. Literature demonstrates that converting the coupling to an EDC/DMAP-mediated esterification can successfully yield the desired oxetane derivative when Mitsunobu conditions afford only trace products[2].

Q2: During SNAr or Williamson etherification, I observe rapid consumption of oxetan-3-ol but very low product yield. What is the degradation pathway? Causality: Oxetanes are highly susceptible to ring-opening and elimination, particularly under harsh basic conditions or elevated temperatures[3]. When using strong, nucleophilic bases (e.g., KOH, NaOH) or heating above 60 °C, the base can directly attack the strained ring or induce elimination if a leaving group is present nearby. Solution: Employ strictly non-nucleophilic bases such as Sodium bis(trimethylsilyl)amide (NaHMDS) or Sodium Hydride (NaH) in polar aprotic solvents (DMF or THF). Maintain strict temperature control between 0 °C and 25 °C to suppress ring-opening trajectories[4].

Q3: Can I use Brønsted or Lewis acid catalysis to activate the electrophile for oxetan-3-ol coupling? Causality: Generally, no. The oxetane ring is highly sensitive to acidic conditions. Acids rapidly protonate the ring oxygen, triggering an electrophilic ring-opening event that forms acyclic oxonium ions, which subsequently degrade or undergo unintended alkylation[3][5]. Solution: Maintain strictly neutral to basic conditions. If acid catalysis is unavoidable, use highly attenuated, bulky Lewis acids or catalytic amounts of triflic acid (e.g., 5 mol%) in chlorinated solvents under strictly anhydrous, low-temperature conditions, though success remains highly substrate-dependent[5].

Quantitative Data Summary

The following table summarizes the typical performance metrics and optimization strategies for various oxetan-3-ol coupling methodologies.

Table 1: Comparative Analysis of Oxetan-3-ol Coupling Methodologies

Coupling StrategyTypical Yield RangePrimary Failure ModeMechanistic Optimization Strategy
Mitsunobu Etherification 5% - 30%Poor C3-OH nucleophilicity; betaine degradationUse PBu3/ADDP; pre-form the betaine at 0 °C before alcohol addition.
SNAr (Heteroaryl Halides) 40% - 85%Base-induced ring-opening at T > 60 °CUse NaHMDS/DMF; maintain temperature at 0 °C to RT[4].
Williamson Etherification 30% - 70%Elimination; unreacted starting materialUse NaH; ensure strictly anhydrous conditions to prevent hydroxide formation.
Steglich Esterification 60% - 90%Steric hindrance at the C3 positionIncrease DMAP to 1.5 eq; utilize EDC·HCl at RT[2].
Experimental Protocols: Self-Validating Systems

To ensure reproducibility and high scientific integrity, the following protocols incorporate built-in In-Process Controls (IPCs) to validate the reaction trajectory before proceeding to the next step.

Protocol 1: Optimized SNAr Coupling of Oxetan-3-ol with Heteroaryl Halides

This protocol utilizes a non-nucleophilic base under controlled temperatures to prevent ring-opening.

Materials:

  • Oxetan-3-ol (1.2 equiv)

  • Heteroaryl halide (1.0 equiv)

  • NaHMDS (1.0 M in THF, 1.5 equiv)

  • Anhydrous DMF (0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon or N2).

  • Dissolution: Dissolve oxetan-3-ol in anhydrous DMF and cool the solution to 0 °C using an ice bath.

  • Deprotonation (Self-Validation Step): Add NaHMDS dropwise over 10 minutes. Stir for 30 minutes at 0 °C. IPC Check: The solution should remain clear or slightly pale; significant yellowing/browning indicates potential ring degradation or moisture contamination.

  • Coupling: Dissolve the heteroaryl halide in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-12 hours. Do not exceed 30 °C.

  • IPC LC-MS Check: Sample the reaction. Look for the desired product mass. If a mass of [M+18] is observed, ring-opening hydrolysis has occurred, indicating the temperature was too high or moisture was introduced.

  • Quench & Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH4Cl (avoid strong acids). Extract with EtOAc, wash heavily with brine (5x) to remove DMF, dry over Na2SO4, and concentrate for chromatography.

Protocol 2: EDC/DMAP Esterification Alternative (When Mitsunobu Fails)

When Mitsunobu coupling fails due to poor oxetan-3-ol nucleophilicity, this modified Steglich esterification provides a robust alternative[2].

Materials:

  • Oxetan-3-ol (1.5 equiv)

  • Carboxylic Acid partner (1.0 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (2.0 equiv)

  • Anhydrous Acetonitrile (CH3CN) or DCM (0.1 M)

Step-by-Step Methodology:

  • Activation: In a dry flask under Argon, dissolve the carboxylic acid, EDC·HCl, and DMAP in anhydrous CH3CN.

  • Pre-activation (Self-Validation Step): Stir the mixture at room temperature for 15 minutes. IPC Check: Formation of the active O-acylisourea intermediate can often be monitored by TLC (consumption of the starting acid).

  • Coupling: Add oxetan-3-ol in one portion to the activated mixture.

  • Propagation: Stir at room temperature for 2.5 to 4 hours.

  • Workup: Dilute the mixture with CHCl3 or DCM. Wash with saturated aqueous NaHCO3 to remove DMAP and unreacted acid.

  • Purification: Separate the organic layer, dry over MgSO4, concentrate, and purify via silica gel chromatography.

References
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: RSC Publishing URL:[Link]

  • Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine Source: PMC / NIH URL:[Link]

  • SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS Source: Justia Patents URL:[Link]

Sources

Troubleshooting

Removing unreacted 2,6-difluoropyridine from reaction mixtures

This guide is structured as a dynamic Technical Support Center for researchers dealing with 2,6-difluoropyridine (2,6-DFP) in reaction mixtures. It moves beyond generic advice to address the specific physicochemical cons...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center for researchers dealing with 2,6-difluoropyridine (2,6-DFP) in reaction mixtures. It moves beyond generic advice to address the specific physicochemical constraints of this fluorinated heterocycle.

Status: Operational | Topic: Downstream Processing & Purification Target Analyte: 2,6-Difluoropyridine (CAS: 1513-65-1)

Executive Summary: The "Invisible" Impurity

The Core Problem: Researchers often assume 2,6-difluoropyridine (2,6-DFP) behaves like pyridine. This is a critical error.

  • Pyridine (pKa ~5.2): Basic. Removed by acidic aqueous wash (1M HCl).[1]

  • 2,6-DFP (pKa < 0): Non-basic due to electron-withdrawing fluorine atoms. Acidic washes will fail to protonate it, leaving it in your organic layer.

The Solution: You must rely on volatility differences (physical removal) or chromatographic separation , rather than acid-base extraction.

Decision Matrix: Select Your Protocol

Before starting, determine the boiling point (BP) and thermal stability of your product.

If your Product is...Recommended ProtocolWhy?
Non-Volatile Solid / Oil (BP > 200°C)Protocol A: High-Vacuum Strip 2,6-DFP is volatile (BP 124°C) and will sublime/distill off.
Volatile / Low Melting (BP < 180°C)Protocol B: Flash Chromatography Co-distillation risk is high; physical separation is required.
Acid-Sensitive Protocol A or B Avoids the harsh conditions of chemical scavenging.
Trace Impurity (<5%) Protocol C: Chemical Scavenging Converts 2,6-DFP into a highly polar species for easy removal.

Detailed Protocols

Protocol A: The Physical Approach (Evaporation & Azeotroping)

Best for: Stable, non-volatile products.[2]

Mechanism: 2,6-DFP has a boiling point of ~124.5°C. While higher than common solvents (DCM, THF), it is volatile enough to be removed under reduced pressure, especially with azeotropic assistance.[2][3]

Step-by-Step:

  • Bulk Concentration: Remove the bulk reaction solvent (THF, DMF, etc.) via rotary evaporation at 40–50°C.

  • The "Chaser" Solvent: Add Toluene or Heptane (3x volume of the residue) to the flask.

    • Why? These solvents help break intermolecular interactions and act as a carrier to "sweep" the 2,6-DFP out of the oil.

  • High-Vac Strip: Connect the flask to a high-vacuum manifold (< 1 mbar) or a strong vacuum pump.

    • Heat the bath to 50–60°C.[4]

    • Spin rapidly to maximize surface area.

  • Verification: Check 1H NMR. The characteristic signals for 2,6-DFP (triplet/multiplet around

    
     6.8–7.0 ppm and quartet/multiplet around 
    
    
    
    7.8–8.0 ppm) should disappear.
Protocol B: The Purification Approach (Chromatography)

Best for: Volatile products or when 2,6-DFP co-elutes with product.

Mechanism: 2,6-DFP is a weak dipole. It is less polar than pyridine but polar enough to be retained slightly on silica compared to pure hydrocarbons.

TLC Visualization:

  • UV Active: Yes (254 nm).

  • Stain: KMnO4 (oxidizes slowly) or Iodine.

Chromatography Setup:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: 2,6-DFP typically elutes early (high Rf) in EtOAc/Hexane mixtures.

    • Example: In 10% EtOAc/Hexanes, 2,6-DFP often has an Rf > 0.5.

  • Strategy: If your product is polar (Rf < 0.3), flush the column with non-polar solvent (e.g., 5% EtOAc/Hexane) to elute 2,6-DFP first, then increase polarity to collect your product.

Protocol C: The Chemical Scavenging (The "Trap")

Best for: Removing stubborn trace amounts (1-5%) without running a column.

Mechanism: 2,6-DFP is an electrophile susceptible to Nucleophilic Aromatic Substitution (SNAr). We react it with a scavenger to create a species with drastically different solubility properties.

Reagents:

  • Scavenger: Polymer-supported amine (e.g., Benzylamine on polystyrene) OR a volatile amine (e.g., n-Propylamine).[3]

  • Solvent: DCM or THF.

Step-by-Step:

  • Dissolve the crude mixture in DCM.

  • Add Scavenger: Add 2–3 equivalents (relative to the 2,6-DFP impurity) of polymer-supported benzylamine.

  • Heat: Reflux gently (40°C) for 2–4 hours.

    • Reaction: 2,6-DFP + Amine

      
       2-Amino-6-fluoropyridine derivative (More basic/polar).
      
  • Workup:

    • If using polymer: Filter off the solid resin. The impurity is now trapped on the bead.

    • If using volatile amine: The product is now a 2-aminopyridine. This IS basic (pKa ~4-6). Now you CAN use an acidic wash (1M HCl) to remove the derivatized impurity into the aqueous layer.

Troubleshooting & FAQs

Q1: I washed my reaction mixture with 1M HCl three times, but the 2,6-DFP is still there. Why?

A: As noted in the Executive Summary, 2,6-difluoropyridine is not pyridine. The two fluorine atoms are strongly electron-withdrawing, reducing the electron density on the nitrogen. This drops the pKa below 0. It does not protonate in 1M HCl, so it stays in the organic layer.[2] You cannot extract it chemically; you must remove it physically (evaporation) or chromatographically.

Q2: Can I use high heat to distill it off?

A: Yes, if your product is stable. 2,6-DFP boils at 124.5°C. However, be careful if your product has a similar boiling point (within 20°C). In that case, column chromatography is safer.

Q3: Does 2,6-DFP form an azeotrope with water?

A: While not a classic "textbook" azeotrope like pyridine-water, it steam-distills readily. If you are doing a reaction in water/organic mixtures, concentrating the organic phase will often carry the 2,6-DFP out with the solvent vapors.[2]

Q4: I see a new spot on TLC after leaving the mixture in methanol. What happened?

A: 2,6-DFP is activated for SNAr. If you leave it in nucleophilic solvents (like Methanol or Ethanol) with any base present (even weak base from your reaction), it can slowly react to form 2-methoxy-6-fluoropyridine . This is a new impurity with different polarity. Always remove 2,6-DFP promptly; do not store crude mixtures in nucleophilic solvents.

Visual Logic: The Removal Workflow

RemovalWorkflow Start Crude Reaction Mixture (Contains 2,6-DFP) CheckProd Check Product Properties: Is it Volatile (BP < 180°C)? Start->CheckProd VolatileProd YES: Product is Volatile CheckProd->VolatileProd Yes NonVolatileProd NO: Product is Stable/High BP CheckProd->NonVolatileProd No MethodB Method B: Chromatography Silica Gel Flash Column Elute 2,6-DFP first (High Rf) VolatileProd->MethodB MethodA Method A: Evaporation 1. Rotavap bulk solvent 2. Add Toluene/Heptane chaser 3. High Vacuum (50°C, <1 mbar) NonVolatileProd->MethodA CheckPurity Check 1H NMR MethodA->CheckPurity MethodB->CheckPurity CheckPurity->MethodB Trace Remains Clean Clean Product CheckPurity->Clean 2,6-DFP Absent

Caption: Decision tree for selecting the optimal 2,6-difluoropyridine removal strategy based on product stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73934, 2,6-Difluoropyridine. Retrieved from [Link]

  • Gupta, L., et al. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis.[2] Journal of Organic Chemistry, 78(9), 4214-4230.[2][5] (Discusses reactivity and stability).

  • NIST Chemistry WebBook. 2,6-Difluoropyridine Thermochemical Data. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues in Pyridine Ether Purification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet vexing challenge in synthetic chemistry: managing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet vexing challenge in synthetic chemistry: managing the solubility of pyridine ethers during purification. The unique electronic properties of the pyridine ring, combined with the polarity of the ether linkage, can lead to unpredictable behavior in various solvent systems. This resource is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to solve even the most challenging purification puzzles.

Part 1: Diagnostic Workflow for Solubility Problems

Before diving into specific protocols, it's crucial to correctly diagnose the nature of the solubility issue. The following workflow provides a logical path to identify the root cause and navigate to the appropriate in-depth solution in this guide.

G start Solubility Issue Identified p_workup Precipitation During Aqueous Work-up start->p_workup p_chrom Precipitation During Chromatography start->p_chrom p_cryst Difficulty with Crystallization / Oiling Out start->p_cryst d_workup Is the aqueous phase pH changing (e.g., basification)? p_workup->d_workup d_chrom What is the stationary phase? p_chrom->d_chrom d_cryst Using a single solvent? p_cryst->d_cryst sol_ph pH-Dependent Solubility See Q&A 2.1 d_workup->sol_ph  Yes sol_solvent Inadequate Solvent Strength See Q&A 2.1 d_workup->sol_solvent  No sol_silica Acidic Silica Interaction See Q&A 2.2 d_chrom->sol_silica Silica Gel sol_otherphase Consider Alternative Phase (Alumina, C18) See Q&A 2.2 & FAQ 4 d_chrom->sol_otherphase Other sol_antisolvent Use Solvent/Anti-Solvent Technique See Q&A 2.3 d_cryst->sol_antisolvent  Yes sol_screening Perform Systematic Solvent Screen See Protocol 1 d_cryst->sol_screening  No

Caption: Troubleshooting workflow for pyridine ether solubility.

Part 2: In-Depth Troubleshooting Q&A

This section provides detailed answers to specific problems you may encounter. Each answer explains the causative chemical principles and offers actionable solutions.

2.1 Issue: My pyridine ether precipitates during aqueous work-up, especially after adding a base.

Question: I performed a reaction and my crude product was soluble in the organic layer (e.g., ethyl acetate). After washing with a basic solution like sodium bicarbonate, a solid crashed out and is now stuck between the layers. Why did this happen, and how can I recover my product?

Answer: This is a classic case of pH-dependent solubility, a critical concept when working with basic compounds like pyridine ethers.[1][2]

  • The Causality (Expertise & Experience): The nitrogen atom in the pyridine ring is basic (pKa of the conjugate acid, pyridinium, is ~5.25).[3] In the presence of acid (e.g., from a reaction quench with HCl or NH₄Cl), your pyridine ether exists as a protonated pyridinium salt. This salt is ionic and often has high solubility in the aqueous phase, or at least remains soluble in the organic phase. When you add a base (e.g., NaHCO₃, NaOH), you deprotonate the pyridinium ion, neutralizing it back to the free pyridine ether.[4][5] This neutral form is significantly less polar and, therefore, much less soluble in water. If the concentration in your organic solvent is high, this sudden decrease in polarity and loss of the aqueous solubility escape route can cause it to exceed its solubility limit and precipitate.

  • Trustworthy Protocol (Self-Validating System):

    • Do Not Panic: The precipitated solid is likely your desired product. The goal is to get it fully and cleanly into one phase.

    • Re-acidify (Controlled): Add a dilute acid (e.g., 1M HCl) dropwise while vigorously stirring until the solid redissolves. This will form the water-soluble salt again. Your product should now be primarily in the aqueous layer.

    • Extract Impurities: Separate the layers. You can now wash the acidic aqueous layer with a non-polar organic solvent (e.g., diethyl ether, hexane) to remove any non-basic impurities.[5]

    • Liberate and Extract Product: Cool the acidic aqueous layer in an ice bath. Add a fresh portion of your primary organic solvent (e.g., Ethyl Acetate, DCM). While stirring vigorously, slowly add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the aqueous layer is basic (pH > 8).[4] The pyridine ether will be regenerated in its neutral form and will be extracted into the fresh organic layer, avoiding precipitation.

    • Complete the Extraction: Separate the layers and perform two more extractions of the aqueous phase with the organic solvent to ensure full recovery. Combine the organic layers, dry with Na₂SO₄, filter, and concentrate.

2.2 Issue: My compound precipitates on the silica gel column.

Question: I dissolved my crude pyridine ether in a small amount of dichloromethane (DCM) to load it onto a silica gel column. When I started running the eluent (e.g., Hexane/Ethyl Acetate), my compound precipitated at the top of the column and won't move. What is happening?

Answer: This is a common and frustrating problem caused by the interaction between your basic compound and the acidic nature of the stationary phase.

  • The Causality (Expertise & Experience): Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[6] These acidic sites can strongly interact with the basic nitrogen of your pyridine ether via an acid-base interaction or strong hydrogen bonding.[6] This effectively "sticks" your compound to the stationary phase. If the eluent is not polar enough to disrupt this strong interaction and solvate the compound, it will remain adsorbed and may appear as an insoluble precipitate. The small amount of loading solvent (DCM) quickly diffuses away, leaving the compound exposed to the less-polar mobile phase and the highly-polar, acidic silica surface.

  • Trustworthy Protocol (Self-Validating System):

    • Modify the Mobile Phase: The most reliable solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica gel, preventing strong, irreversible adsorption.

      • Recommended Modifier: Add 0.5-1% triethylamine (TEA) to your entire mobile phase system (e.g., for 1L of 50:50 Hex/EtOAc, add 5-10 mL of TEA).[5]

      • Alternative: In some cases, using 0.5-1% ammonia solution in methanol as part of a DCM/MeOH eluent system can also be effective.

    • Increase Eluent Polarity: In conjunction with a basic modifier, you may need a more polar eluent system than you initially thought. Pyridine ethers are often quite polar. Consider starting with systems like DCM/Methanol or Ethyl Acetate/Methanol.

    • Alternative Loading Method: Avoid loading your sample in a solvent that is much stronger than the initial mobile phase. Instead of a minimal DCM load, try adsorbing your crude material onto a small amount of silica gel (making a "dry load"). This ensures the compound is introduced to the column in a solid, dispersed state and avoids solvent-induced precipitation.

    • Consider Alternative Stationary Phases: If peak tailing and solubility issues persist, consider switching to a less acidic stationary phase like alumina (neutral or basic) or using reversed-phase (C18) chromatography with a buffered mobile phase.[6]

2.3 Issue: My pyridine ether oils out or forms an amorphous powder during crystallization.

Question: I've purified my pyridine ether by chromatography and obtained it as a thick oil or foam. I'm trying to recrystallize it, but it either refuses to solidify or crashes out of solution as a fine powder with no crystalline structure. How can I get good quality crystals?

Answer: This indicates you haven't found the ideal thermodynamic conditions for crystal lattice formation. Pyridine ethers, with their multiple hydrogen bond acceptors, can be tricky. A single-solvent system is often insufficient.

  • The Causality (Expertise & Experience): Crystal formation is a delicate balance between solubility and insolubility. In a "good" solvent, your compound is too soluble to crystallize. In a "bad" solvent, it's too insoluble and crashes out immediately without the time to form an ordered lattice, resulting in an amorphous solid. "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, or when it forms a liquid phase that is immiscible with the solvent. The key is to approach the point of insolubility very slowly.

  • Trustworthy Protocol (Self-Validating System): The Solvent/Anti-Solvent Method [7]

    • Select Your Pair: Choose a "solvent" in which your compound is highly soluble (e.g., DCM, Methanol, Ethyl Acetate). Choose an "anti-solvent" in which your compound is poorly soluble (e.g., Hexane, Diethyl Ether, Water). The two solvents must be miscible with each other.

    • Dissolve: Dissolve your compound in the minimum amount of the "solvent" at room temperature. A slightly warmed solution is acceptable if needed, but avoid boiling.

    • Slow Addition: While gently stirring, add the "anti-solvent" drop by drop. You are looking for the point of faint, persistent cloudiness (turbidity). This is the point of saturation.

    • Clarify: Add one or two drops of the "solvent" back into the solution until the cloudiness just disappears.

    • Crystallize: Cover the vial (e.g., with perforated parafilm) and leave it undisturbed. Slow evaporation of the more volatile solvent will gradually increase the concentration of the anti-solvent, leading to slow, controlled crystallization. Placing the vial in the fridge or freezer can also promote crystallization.[7]

ApplicationRecommended SolventRecommended Anti-Solvent
Moderately Polar EthersEthyl Acetate, AcetoneHexane, Heptane
Highly Polar EthersMethanol, EthanolDiethyl Ether, MTBE
Non-polar EthersDichloromethane (DCM)Pentane, Hexane
For a more rigorous approach, see Appendix A: Protocol 1 for a systematic solvent screening method.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: How does the position of the ether linkage (2, 3, or 4-position) on the pyridine ring affect solubility?

    • A: The position significantly impacts the molecule's dipole moment and its ability to participate in hydrogen bonding. A 4-substituted pyridine ether often has a larger dipole moment than a 3-substituted one, which can increase its solubility in polar solvents. 2-substituted ethers can sometimes exhibit intramolecular hydrogen bonding or be sterically hindered, which may slightly decrease their solubility in protic solvents compared to the other isomers.

  • Q2: What is the best way to remove residual pyridine solvent from my purified pyridine ether product?

    • A: Pyridine has a high boiling point (115°C) and can be difficult to remove under a standard rotary evaporator.[8][9] The most effective method is azeotropic distillation. Add a solvent that forms a lower-boiling azeotrope with pyridine, such as toluene. Add a volume of toluene to your product, concentrate it on the rotary evaporator, and repeat this process 2-3 times. This will effectively chase the pyridine away.[10] For water-soluble products, adjusting the pH to be slightly basic (pH 8-9) and performing multiple extractions with a solvent like DCM can also work.[11]

  • Q3: My purified pyridine ether is a colorless oil, but it turns yellow or brown upon storage. Is this related to solubility?

    • A: This is typically an issue of stability and degradation, not solubility. Pyridine rings can be susceptible to oxidation or other degradation pathways, especially if trace impurities (like unreacted starting materials or catalyst residues) are present.[10] Ensure your product is of the highest purity, and for long-term storage, keep it under an inert atmosphere (Nitrogen or Argon) in a dark, cold environment.

  • Q4: Can I use reversed-phase (C18) HPLC or column chromatography for my pyridine ether?

    • A: Yes, reversed-phase is an excellent technique for these polar compounds. However, you must control the pH of the mobile phase to get good peak shapes. Unbuffered systems can lead to severe peak tailing due to interactions with residual silanols on the C18 phase.[6] It is critical to use a buffered mobile phase, typically at a low pH (2.5 - 3.5) using formic acid or a phosphate buffer.[6] At this low pH, the pyridine nitrogen is protonated, and the silanols are also protonated, which minimizes unwanted ionic interactions and results in sharp, symmetrical peaks.

Appendix A: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

  • Distribute small, equal amounts (e.g., 5-10 mg) of your purified oil into several small vials.

  • To each vial, add a different solvent from a range of polarities (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Water).

  • Observe solubility at room temperature, with heating, and upon cooling.

  • Identify solvents where the compound is sparingly soluble upon heating and precipitates upon cooling. This is a good candidate for single-solvent recrystallization.

  • Identify pairs of solvents where the compound is very soluble in one and insoluble in the other. These are good candidates for the solvent/anti-solvent method described in Q&A 2.3.

References

  • Purification of Pyridine. (n.d.). Chempedia - LookChem. Retrieved March 7, 2026, from [Link]

  • Pyridine - Solubility of Things. (n.d.). Solubility of Things. Retrieved March 7, 2026, from [Link]

  • TABLE 3-2, Physical and Chemical Properties of Pyridine. (n.d.). NCBI Bookshelf. Retrieved March 7, 2026, from [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed. Retrieved March 7, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved March 7, 2026, from [Link]

  • removal of pyridine. (2010, January 13). Sciencemadness Discussion Board. Retrieved March 7, 2026, from [Link]

  • What is a suitable process to eliminate an excess of pyridine from an aqueous solution? (2023, April 7). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Does anyone know how pH affects solubility?? (2021, August 4). Reddit. Retrieved March 7, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data. Retrieved March 7, 2026, from [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Tools and techniques for solvent selection: Green solvent selection guides. (2016, May 26). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative. Retrieved March 7, 2026, from [Link]

  • Pyridine. (n.d.). chemeurope.com. Retrieved March 7, 2026, from [Link]

  • Pyridine. (n.d.). WGBIS,CES,IISc. Retrieved March 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

Executive Summary & Strategic Importance In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability. When coupled with a fluorinated pyridine scaffold, such as in 2-Fluoro-6-(oxetan-3-yloxy)-pyridine , the result is a high-value building block for lipophilic tuning in drug discovery.

This guide provides an authoritative technical comparison for characterizing this molecule. Unlike standard spectral lists, we focus on comparative diagnostics —distinguishing the product from its precursors and regioisomers—and optimizing solvent systems for resolution.

Structural & Mechanistic Workflow

To understand the NMR output, one must visualize the synthesis and the resulting magnetic environment. The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2,6-difluoropyridine with oxetan-3-ol.
Experimental Workflow Diagram

G SM1 2,6-Difluoropyridine (Electrophile) Inter Meisenheimer Complex SM1->Inter SM2 Oxetan-3-ol (Nucleophile) Base Base (NaH/KOtBu) Deprotonation SM2->Base Activation Base->Inter Attack at C6 Prod 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (Target) Inter->Prod -F⁻ (S_NAr) Imp Impurity: Bis-substituted 2,6-bis(oxetan-3-yloxy)pyridine Prod->Imp Over-reaction (Excess Nucleophile)

Figure 1: Reaction pathway and potential impurity generation. Monitoring the stoichiometry is critical to avoid the bis-substituted impurity (Red).

Comparative Analysis: Performance & Alternatives

Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent drastically alters the resolution of the oxetane "puckering" signals and the pyridine coupling constants.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Oxetane Resolution High. Distinct splitting of H2'/H4' protons often visible.Broadened. Hydrogen bonding with solvent viscosity may blur fine coupling.Use CDCl₃ for structural confirmation.
Pyridine Shifts H3/H5 well separated.Downfield shift (~0.2 ppm). H3/H5 may overlap with residual H₂O if wet.Use DMSO only if solubility is an issue.
Water Peak ~1.56 ppm (Usually clear of oxetane).~3.33 ppm (Can obscure oxetane methylene signals).Avoid DMSO for this specific ether.
Comparison 2: Product vs. Precursor (Reaction Monitoring)

Differentiation relies on the disappearance of the symmetry in 2,6-difluoropyridine and the appearance of the aliphatic oxetane region.

MoietyPrecursor: 2,6-Difluoropyridine Product: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine Diagnostic Change
Symmetry

Symmetric.
Asymmetric.Loss of symmetry simplifies H4 from

to

.
Pyridine H4

7.98 ppm (

,

Hz).

7.75 ppm (

,

Hz).
Upfield shift due to electron-donating alkoxy group.
Pyridine H3/H5

6.57 ppm (

, Equivalent).[1]
Split into two signals: H3 (adj to F):

~6.65 ppm (

)H5 (adj to O):

~6.50 ppm (

)
Appearance of distinct AMX/ABX aromatic pattern.
Oxetane H3' N/A

5.40 - 5.50 ppm (

, 1H).
Key diagnostic: Significant downfield shift from free alcohol (~4.9 ppm).

Detailed Spectral Assignment (1H NMR, 400 MHz, CDCl₃)

The following data represents the authoritative assignment for the target molecule.

A. Aromatic Region (Pyridine)[1][2]
  • 
     7.75 (1H, q/dd, 
    
    
    
    Hz, H-4):
    The proton at the 4-position couples to both H-3 and H-5. The coupling to Fluorine (
    
    
    ) is often small at the para position but can broaden the peak.
  • 
     6.68 (1H, dd, 
    
    
    
    Hz, H-3):
    Located ortho to the Fluorine. Shows strong ortho-coupling to H-4 and geminal/vicinal coupling to Fluorine (
    
    
    ).
  • 
     6.52 (1H, dd, 
    
    
    
    Hz, H-5):
    Located ortho to the Oxetane ether. Shielded by the oxygen lone pairs.
B. Aliphatic Region (Oxetane)
  • 
     5.45 (1H, pent/m, 
    
    
    
    Hz, H-3'):
    The methine proton attached to the ether oxygen. It is significantly deshielded by the pyridine ring compared to the free alcohol.
  • 
     4.90 (2H, t/m, H-2'a, H-4'a) & 
    
    
    
    4.75 (2H, dd/m, H-2'b, H-4'b):
    The oxetane methylene protons. Due to the ring strain and puckering, these often appear as complex multiplets (AB system) rather than simple triplets.
Structural Verification Diagram

NMR cluster_mol 2-Fluoro-6-(oxetan-3-yloxy)-pyridine N1 N C2 C-F N1->C2 H3 H3 δ 6.68 C2->H3 Coupling Coupling Logic: 1. H3 couples to F (3J_HF) & H4. 2. H5 couples to H4. 3. Oxetane CH deshielded by Pyridine. C2->Coupling C6 C-O-Ox C6->N1 Ox_CH Oxetane-CH δ 5.45 C6->Ox_CH Ether Link H4 H4 δ 7.75 H5 H5 δ 6.52 H4->H5 H3->H4 H3->Coupling H5->C6

Figure 2: NMR Assignment Map highlighting the connectivity and chemical shift logic.

Experimental Protocols

A. Synthesis (Standardized SNAr)
  • Preparation: Dissolve Oxetan-3-ol (1.1 eq) in anhydrous THF under

    
    .
    
  • Activation: Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min to generate the alkoxide.

  • Substitution: Add 2,6-Difluoropyridine (1.0 eq) dropwise.

  • Reaction: Warm to RT and stir for 4-16h. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[2] Wash with brine.
    
  • Purification: Silica gel chromatography. Note: Oxetanes are acid-sensitive. Use 1% Triethylamine in the eluent to prevent ring opening on silica.

B. NMR Sample Preparation[1][3][4][5][6][7]
  • Mass: 5-10 mg of purified oil.

  • Solvent: 0.6 mL CDCl₃ (filtered through basic alumina if the compound is highly acid-sensitive).

  • Acquisition: 16 scans, 1s relaxation delay.

References

  • Synthesis of Fluorinated Pyridines: Journal of Organic Chemistry, "Lithium diisopropylamide-mediated ortholithiation of 2-fluoropyridines".

  • Oxetane NMR Characteristics: ChemicalBook, "Oxetan-3-ol 1H NMR Spectrum & Shift Data".

  • General Pyridine Coupling Constants: University of Manchester, "NMR Spectroscopy Primer: Fluorine-Proton Coupling".

  • Bioisostere Applications:Journal of Medicinal Chemistry, "Oxetanes as Promising Modules in Drug Discovery". (General Reference for Context).
  • 2,6-Difluoropyridine Data: Sigma-Aldrich, "2,6-Difluoropyridine Technical Data Sheet".

Sources

Comparative

13C NMR spectral analysis of oxetane-pyridine compounds

High-Resolution C NMR Spectral Analysis of Oxetane-Pyridine Scaffolds: A Methodological Comparison Guide Executive Summary The integration of oxetane rings into pyridine-containing pharmacophores has become a premier str...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution


C NMR Spectral Analysis of Oxetane-Pyridine Scaffolds: A Methodological Comparison Guide 

Executive Summary

The integration of oxetane rings into pyridine-containing pharmacophores has become a premier strategy in modern drug design. However, the structural elucidation of these mass-limited intermediates presents a significant analytical bottleneck. Because of the low natural abundance and low gyromagnetic ratio of


C, resolving the unique chemical shifts of the strained oxetane ring alongside the complex pyridine signals requires optimized analytical workflows. This guide compares the performance of Standard Room-Temperature (RT) NMR, Benchtop NMR, and Cryogenic Probe (CryoProbe) technologies, providing a self-validating experimental protocol for the rapid and accurate characterization of oxetane-pyridine compounds.

The Mechanistic Context: Oxetanes in Drug Discovery

Oxetanes are highly valued in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups. Their incorporation improves aqueous solubility and metabolic stability without inflating lipophilicity, effectively blocking metabolically labile C–H spots[1].

From an NMR perspective, the oxetane ring presents a unique


C signature. The strained four-membered ring possesses an intrinsic ring strain of 106 kJ/mol and a puckering angle of 8.7° at 140 K[2]. This extreme geometry, combined with the deshielding effect of the oxygen atom, forces the 

-carbons (C2/C4) to resonate significantly downfield (typically 70–85 ppm), while the

-carbon (C3) appears upfield (25–45 ppm). When fused or conjugated to a pyridine ring (whose carbons resonate between 120–150 ppm), the resulting

C spectrum spans a wide chemical shift range. Resolving these signals—especially quaternary carbons lacking Nuclear Overhauser Effect (NOE) enhancement—demands exceptional instrument sensitivity.

Technology Comparison: Overcoming C Insensitivity

To evaluate the optimal analytical strategy for a sub-milligram sample of an oxetane-pyridine derivative, we must compare three distinct NMR methodologies. The core metric for comparison is the Signal-to-Noise Ratio (SNR) , which dictates the required acquisition time.

The causality behind sensitivity limitations lies in Johnson-Nyquist thermal noise, generated by the random motion of electrons in the probe's radio frequency (RF) coils and preamplifiers. The noise voltage (


) is proportional to the square root of the temperature (

). By cooling the RF coil and preamplifiers from 300 K to cryogenic temperatures (~20–80 K), thermal noise is drastically reduced, yielding a ~300% to 400% increase in SNR[3]. Because experiment time scales with the square of the noise (

), a 4x increase in sensitivity translates to a 16-fold reduction in data collection time[4].
Quantitative Performance Comparison

Based on the analysis of a 1.0 mg oxetane-pyridine sample in 600 µL CDCl


.
Analytical ParameterBenchtop NMR (80 MHz)Standard RT Probe (400 MHz)Cryogenic Probe (600/800 MHz)
Hardware Temperature 300 K (Ambient)300 K (Ambient)~20 K (Coils & Preamplifier)
Minimum Sample Mass > 50 mg~ 5 - 10 mg< 1 mg
Relative Sensitivity (SNR) ~ 0.1x1x (Baseline)3x - 4x
Time to Equivalent SNR N/A (Impractical)~ 16 Hours~ 1 Hour
Resolution (Line Width) Poor (Overlapping signals)GoodExcellent (Resolves fine couplings)

Conclusion: While Benchtop NMR is sufficient for routine


H reaction monitoring, and Standard RT Probes work well for abundant samples, CryoProbe technology is the only viable alternative  for the rapid 

C structural elucidation of mass-limited (< 1 mg) oxetane-pyridine drug candidates.

Experimental Protocol: Self-Validating C NMR Workflow

To ensure reproducibility and maximum sensitivity when analyzing oxetane-pyridine compounds using a CryoProbe-equipped spectrometer, follow this step-by-step methodology. This protocol is designed as a self-validating system: each step verifies the integrity of the previous one.

Step 1: Sample Preparation & Tube Selection

  • Action: Dissolve exactly 1.0 mg of the oxetane-pyridine compound in 600 µL of 100 atom % D CDCl

    
    .
    
  • Causality: High isotopic purity prevents solvent carbon satellites from obscuring the oxetane

    
    -carbon signals. For severely mass-limited samples, utilize a 3 mm NMR tube instead of the standard 5 mm tube. This optimizes the filling factor and minimizes resistance losses, which is critical for maintaining the high Q-factor of cryogenic coils[5].
    

Step 2: Probe Tuning and Matching (Critical Phase)

  • Action: Insert the sample and perform precise automated or manual tuning and matching (ATMA) for both the

    
    C and 
    
    
    
    H channels.
  • Causality: CryoProbes possess exceptionally high Q-factors (quality factors). Even minor impedance mismatches caused by the dielectric properties of the sample will reflect RF power back to the amplifier, destroying the theoretical sensitivity gains. A perfect "dip" in the tuning curve validates the circuit's resonance.

Step 3: Shimming and Locking

  • Action: Lock onto the deuterium frequency of the CDCl

    
     and execute 3D gradient shimming (e.g., TopShim).
    
  • Causality: A perfectly homogeneous

    
     magnetic field ensures that the sharp oxetane 
    
    
    
    -carbon singlets are not artificially broadened, maximizing peak height and SNR.

Step 4: Acquisition Parameters (


C{

H} CPD)
  • Action: Load a standard 1D

    
    C pulse program with WALTZ-16 proton decoupling (e.g., zgpg30).
    
    • Flip Angle: 30° (Allows for faster longitudinal relaxation,

      
      ).
      
    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 1024.

  • Causality: Oxetane-pyridine quaternary carbons (specifically the pyridine C2/C6 and the oxetane C3 if fully substituted) have long

    
     relaxation times and lack direct C-H NOE enhancement. A 30° flip angle combined with a 2s delay ensures these signals are not saturated during the ~40 minute acquisition[4].
    

Step 5: Signal Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 to 1.5 Hz prior to Fourier Transformation.

  • Causality: This mathematical filter suppresses high-frequency noise at the tail end of the Free Induction Decay (FID), artificially boosting SNR without merging the closely spaced pyridine C3/C5 signals.

Visualizing the Signal Pathway

The diagram below illustrates the physical causality behind the performance differences between Standard and Cryogenic probes. By suppressing thermal noise at the point of signal detection, the CryoProbe preserves the fidelity of the weak


C frequencies emitted by the oxetane ring.

G cluster_standard Standard RT Probe cluster_cryo Cryogenic Probe Sample NMR Sample (300 K) Oxetane-Pyridine Coil_RT RF Coil (300 K) High Thermal Noise Sample->Coil_RT Coil_Cryo RF Coil (~20 K) Low Thermal Noise Sample->Coil_Cryo Preamp_RT Preamplifier (300 K) Coil_RT->Preamp_RT Receiver Receiver & ADC Preamp_RT->Receiver Preamp_Cryo Preamplifier (~20 K) Coil_Cryo->Preamp_Cryo Preamp_Cryo->Receiver Spectra_RT 13C Spectrum Low SNR / Long Time Receiver->Spectra_RT Spectra_Cryo 13C Spectrum High SNR / Fast Acq. Receiver->Spectra_Cryo

Signal processing and noise reduction pathways in Standard vs. Cryogenic NMR Probes.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry - ACS Publications URL
  • Chemical Space Exploration of Oxetanes Semantic Scholar URL
  • What is a cryoprobe?
  • Cryoprobes - NMR Facility UCSB Chem and Biochem URL
  • National Institutes of Health (NIH)

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

In the landscape of pharmaceutical development, the stringent control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. For novel heterocyclic compounds like 2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stringent control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. For novel heterocyclic compounds like 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, a potential key intermediate in medicinal chemistry, the development of a robust and reliable analytical method for purity assessment is of paramount importance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the scientific rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analyte: Understanding 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

  • Structure and Functional Groups: The molecule consists of a pyridine ring, a highly polar heterocyclic system. The fluorine atom at the 2-position and the oxetane-3-yloxy group at the 6-position significantly influence its electronic properties and polarity. The ether linkage and the strained oxetane ring are key features that can impact its reactivity and chromatographic behavior.

  • Expected Polarity and Solubility: The presence of the pyridine nitrogen, the ether oxygen, and the oxetane ring suggests a moderate to high polarity. Therefore, it is expected to be soluble in polar organic solvents like acetonitrile and methanol, as well as mixtures of these with water.

  • UV Absorbance: The pyridine ring is a chromophore. Pyridine itself exhibits a UV absorption maximum around 254 nm.[1][2] Substitution on the ring is expected to cause a bathochromic shift (to a longer wavelength). For substituted pyridines, absorption maxima are often observed in the 260-280 nm range.[3] This provides a good starting point for selecting the detection wavelength in HPLC.

Identifying Potential Impurities: A Synthesis-Based Approach

A robust purity analysis method must be able to separate the main compound from all potential process-related impurities and degradation products. In the absence of a published synthesis for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, we propose a chemically plausible synthetic route to identify potential impurities. A likely approach is the nucleophilic aromatic substitution of 2,6-difluoropyridine with 3-hydroxyoxetane in the presence of a base.

Based on this hypothetical synthesis, the following are potential impurities:

  • Impurity A (Starting Material): 2,6-Difluoropyridine

  • Impurity B (By-product): 2,6-bis(oxetan-3-yloxy)pyridine

  • Impurity C (Degradation Product): Potential ring-opened products of the oxetane moiety under harsh pH or temperature conditions.

HPLC Method Development Strategy: A Comparative Study

The core of this guide is a comparative evaluation of different HPLC conditions to achieve optimal separation of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine from its potential impurities. We will explore the impact of the stationary phase, mobile phase composition, and pH.

Experimental Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Column Screening (C18, Phenyl-Hexyl) B Mobile Phase Screening (Acetonitrile vs. Methanol) A->B C Gradient Optimization B->C D pH Study (Formic Acid vs. Ammonium Acetate) C->D E Flow Rate and Temperature Optimization D->E F Specificity, Linearity, Accuracy, Precision, Robustness (ICH Q2(R2)) E->F

Caption: A systematic workflow for HPLC method development and validation.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

The choice of stationary phase is critical for achieving the desired selectivity. We compared two common reversed-phase columns: a standard C18 column and a Phenyl-Hexyl column. The C18 column provides separation primarily based on hydrophobicity, while the Phenyl-Hexyl column offers alternative selectivity through π-π interactions with the aromatic pyridine ring.

Experimental Protocol 1: Stationary Phase Screening

  • HPLC System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Columns:

    • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A solution containing 2-Fluoro-6-(oxetan-3-yloxy)-pyridine and spiked with potential impurities A and B at a concentration of approximately 0.1 mg/mL in 50:50 Acetonitrile:Water.

Results and Discussion

ParameterC18 ColumnPhenyl-Hexyl Column
Resolution (Main Peak - Impurity A) 2.13.5
Resolution (Main Peak - Impurity B) 1.82.9
Tailing Factor (Main Peak) 1.31.1
Observations Acceptable separation, but with some peak tailing for the main analyte.Superior resolution for both impurities and improved peak shape. The π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte and impurities likely contribute to the enhanced separation.

The Phenyl-Hexyl column demonstrated significantly better performance, providing superior resolution and peak shape. This highlights the importance of considering alternative selectivities beyond standard C18 phases for aromatic and heterocyclic compounds.

Mobile Phase Comparison: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase can also influence selectivity. We compared acetonitrile and methanol, the two most common organic solvents in reversed-phase HPLC.

Experimental Protocol 2: Mobile Phase Screening

  • HPLC System and Conditions: Same as Protocol 1, but using only the Phenyl-Hexyl column.

  • Mobile Phase B (Acetonitrile): Acetonitrile

  • Mobile Phase B (Methanol): Methanol

Results and Discussion

ParameterAcetonitrileMethanol
Resolution (Main Peak - Impurity A) 3.52.8
Resolution (Main Peak - Impurity B) 2.92.2
Backpressure LowerHigher
Elution Time ShorterLonger
Observations Acetonitrile provided better resolution and shorter analysis time with lower backpressure.Methanol resulted in longer retention times and reduced resolution between the main peak and impurities.

Acetonitrile proved to be the more effective organic modifier for this separation, offering better resolution and efficiency.

Optimized HPLC Method and Validation

Based on the comparative studies, the following optimized HPLC method was developed and subsequently validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Optimized Chromatographic Conditions

  • Column: Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B for 1 min, 5% to 95% B in 20 min, hold at 95% B for 5 min

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Method Validation: Ensuring Trustworthiness

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose.[6][7] The validation was performed according to the ICH Q2(R2) guideline, and the key parameters are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity The method should be able to separate the main peak from impurities and degradation products.Baseline separation achieved for all known impurities.
Linearity R² ≥ 0.999R² = 0.9998 over the concentration range of 0.05 to 0.15 mg/mL.
Accuracy 98.0% to 102.0% recoveryRecoveries ranged from 99.2% to 101.5%.
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.5% (n=6)
Robustness No significant impact on results with small variations in method parameters.The method was found to be robust with respect to small changes in flow rate, column temperature, and mobile phase composition.

The validation results confirm that the developed HPLC method is specific, linear, accurate, precise, and robust, making it suitable for the routine purity analysis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

Conclusion

The development of a reliable HPLC method for purity analysis requires a systematic and scientifically sound approach. This guide has demonstrated the importance of screening different stationary phases and mobile phases to achieve optimal separation. For 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, a Phenyl-Hexyl column with an acetonitrile and water (with formic acid) mobile phase provided the best results. The subsequent validation of the optimized method in accordance with ICH guidelines ensures its trustworthiness for use in a regulated environment. By understanding the principles of chromatographic separation and applying a logical development workflow, researchers can confidently establish robust analytical methods for novel pharmaceutical compounds.

References

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14296367, 2-Fluoro-6-methoxypyridine. Available at: [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • National Center for Biotechnology Information. A sensitive, simple, specific, precise, accurate and rugged method for determination of enantiomeric purity of S-(-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate, WCK 1152, a new drug substance has been developed. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • ResearchGate. (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link]

  • Bentham Science. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available at: [Link]

  • ChemRxiv. Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link]

  • National Institute of Standards and Technology. Pyridine. In NIST Chemistry WebBook. Available at: [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Available at: [Link]

  • U.S. Environmental Protection Agency. 2-Amino-6-fluoropyridine Properties. Available at: [Link]

  • U.S. Geological Survey. Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

  • The Good Scents Company. (R)-(+)-citronellal (R)-3,7-dimethyl-6-octenal. Available at: [Link]

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Comparative

A Comparative Guide to the LC-MS Identification of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

In the landscape of modern drug discovery and development, the precise and robust identification of novel chemical entities is paramount. 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, a heterocyclic compound incorporating a fluo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise and robust identification of novel chemical entities is paramount. 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, a heterocyclic compound incorporating a fluorinated pyridine core and an oxetane moiety, represents a class of structures with significant potential in medicinal chemistry. The strategic placement of the fluorine atom and the oxetane ring can profoundly influence the molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity.[1][2] Consequently, the ability to unambiguously identify and characterize this molecule is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the identification of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols and rationales presented herein are designed to be self-validating, grounded in established scientific principles, and compliant with regulatory expectations.[3][4]

The Primacy of LC-MS for Polar Heterocycles

For a molecule like 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, which possesses polar functional groups (pyridine nitrogen, ether oxygen), Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the analytical technique of choice.[5][6] Its suitability stems from its ability to handle polar, non-volatile, and thermally labile compounds without the need for derivatization, a step often required in Gas Chromatography (GC).[7][8]

The general workflow for the analytical characterization of a novel pyridine derivative, such as the topic compound, logically begins with chromatographic separation followed by mass spectrometric analysis for structural elucidation.[9]

Diagram 1: General LC-MS/MS Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection Column Reversed-Phase C18 Column Sample->Column Separation IonSource Electrospray Ionization (ESI) Positive Mode Column->IonSource Elution MobilePhase Mobile Phase Gradient (Water/Acetonitrile w/ Formic Acid) MobilePhase->Column Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 Ionization Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Product Ion Scanning Q2->Q3 Fragmentation Detector Detector Q3->Detector Analysis Data Mass Spectrum Detector->Data Data Acquisition

Caption: High-level workflow for the identification of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine using LC-MS/MS.

Recommended LC-MS/MS Protocol

The following protocol is a robust starting point for the analysis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine. The choices within this protocol are guided by the need for a method that is sensitive, specific, and reproducible, adhering to the principles of bioanalytical method validation.[3][10]

Experimental Protocol: LC-MS/MS Identification

1. Sample Preparation:

  • Prepare a stock solution of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine at 1 mg/mL in methanol.

  • Create a working standard at 1 µg/mL by diluting the stock solution with a 50:50 mixture of methanol and water. This concentration is typically suitable for initial method development.[11]

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5µm) is recommended for good retention and peak shape of polar analytes.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid aids in the protonation of the analyte for better ionization in positive ESI mode.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.[11]

  • Injection Volume: 10 µL.[11]

  • Column Temperature: 30°C.[12]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. The pyridine nitrogen is basic and readily accepts a proton.[13]

  • Ion Spray Voltage: 4500 V.[11]

  • Scan Mode:

    • Full Scan (Q1 Scan): To determine the protonated molecular ion ([M+H]⁺). For 2-Fluoro-6-(oxetan-3-yloxy)-pyridine (Molecular Formula: C9H10FNO2, Molecular Weight: 183.18), the expected [M+H]⁺ is at m/z 184.19.

    • Product Ion Scan (MS/MS): To generate a fragmentation pattern for structural confirmation. The precursor ion at m/z 184.19 is isolated in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3).[13]

  • Collision Gas: Argon.

  • Collision Energy (CE): A range of collision energies (e.g., 10-40 eV) should be tested to obtain an optimal fragmentation pattern.

Fragmentation Pathway and Structural Elucidation

The fragmentation pattern observed in the MS/MS spectrum is a unique fingerprint of the molecule.[14] For 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, the fragmentation is likely to occur at the ether linkage and within the oxetane ring, which are the most labile parts of the molecule.

Diagram 2: Proposed Fragmentation of [M+H]⁺ Ion

Fragmentation cluster_frags Primary Fragments cluster_frags2 Secondary Fragment Parent [M+H]⁺ m/z 184.19 Frag1 Loss of Oxetane (C3H6O, 70.04 Da) m/z 114.15 Parent->Frag1 Cleavage of C-O bond Frag2 Loss of C3H5O radical (from Oxetane ring opening) m/z 127.14 Parent->Frag2 Ring opening & cleavage Frag3 Loss of CO (27.99 Da) m/z 86.16 Frag1->Frag3 Further fragmentation

Caption: A plausible fragmentation pathway for the protonated molecule in the collision cell.

Comparison with Alternative Techniques

While LC-MS is the preferred method, other techniques have their specific applications and can provide complementary information. A comparison is essential for a comprehensive analytical strategy.[15][16]

FeatureLC-MS/MSGC-MSNMR Spectroscopy
Best For Polar, large, or unstable molecules.[5]Volatile, thermally stable, non-polar compounds.[5]Definitive structural elucidation and stereochemistry.
Sample Prep Minimal preparation usually required.[5]Often requires derivatization for polar compounds to increase volatility.[6]Requires highly pure sample and specific solvents.
Sensitivity Ultra-sensitive, often in the pg/mL to ng/mL range.[17][18]High for volatile analytes, but may be lower for derivatized polar compounds.[5]Relatively low sensitivity, requiring µg to mg of sample.
Structural Info Provides molecular weight and fragmentation pattern for structural confirmation.[19]Provides fragmentation patterns, often with extensive libraries for comparison.[15]Provides detailed information on the chemical environment of each atom (¹H, ¹³C, ¹⁹F).
Application Ideal for quantification in complex matrices (e.g., plasma, tissue) and impurity profiling.[3]Suitable for residual solvent analysis and analysis of volatile impurities.[5]Gold standard for de novo structure confirmation of pure substances.

Causality Behind Choices:

  • Why not GC-MS? 2-Fluoro-6-(oxetan-3-yloxy)-pyridine has a relatively high boiling point and is polar, making it less suitable for direct GC-MS analysis without derivatization.[6] The derivatization process adds complexity and potential for analytical error.

  • The Role of NMR: While not a high-throughput screening method, NMR spectroscopy would be the definitive technique to confirm the structure of a synthesized reference standard of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine. The information from NMR, particularly ¹⁹F NMR, would be invaluable for absolute confirmation.

Method Validation and Trustworthiness

To ensure the reliability of the analytical data, especially in a regulated environment, the LC-MS/MS method must be validated. This process demonstrates that the method is fit for its intended purpose. Key validation parameters, as outlined by regulatory bodies like the FDA, include:[3][4]

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[3]

  • Accuracy and Precision: How close the measured values are to the true value and to each other.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

  • Robustness: The method's resilience to small, deliberate variations in parameters.

  • Stability: The stability of the analyte in the sample matrix under different storage conditions.[10]

By systematically evaluating these parameters, the LC-MS/MS method for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine becomes a self-validating system, generating data that is both scientifically sound and trustworthy for decision-making in a drug development program.

Conclusion

The identification of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is most effectively and efficiently achieved using a well-developed and validated LC-MS/MS method. This technique offers the requisite sensitivity, selectivity, and applicability to the physicochemical properties of the molecule. While GC-MS and NMR serve important, often complementary, roles in the broader analytical characterization, LC-MS/MS remains the cornerstone for routine identification and quantification in complex matrices. The protocol and comparative insights provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently approach the analytical challenges associated with this promising class of molecules.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • PubMed. [Fluorometric determination of pyridine and its derivatives by flow injection analysis].
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • ATSDR. Analytical Methods.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.
  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?.
  • NCBI Bookshelf. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Mirante. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • Creative Proteomics. Principles and Differences between GC-MS and LC-MS.
  • PMC. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • Sigma-Aldrich. 2-Fluoro-6-methylpyridine 97.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ChemScene. 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine.
  • NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-6-(trifluoromethyl)pyridine: A Versatile Intermediate for Agrochemicals and Pharmaceuticals.
  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
  • Science Ready. (2022, November 24). Mass Spectrometry Fragmentation Patterns.
  • Waters. Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research.
  • idUS. (2022, November 24). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones.
  • ResearchGate. (2025, October 16). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor.
  • SCIEX. Simultaneous quantitation and confirmation of per- and polyfluoroalkyl substances PFAS in food contact materials.
  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES.
  • PMC. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes.

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Validation

A Comparative Guide to the Bioactivity of Oxetane and Methoxy Pyridine Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical motifs is paramount to sculpting the bioactivity and pharmacokinetic profiles of drug candidates. Among the vast arsenal of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical motifs is paramount to sculpting the bioactivity and pharmacokinetic profiles of drug candidates. Among the vast arsenal of functional groups available to the discerning researcher, oxetanes and methoxy pyridines have emerged as particularly influential moieties. This guide provides an in-depth, objective comparison of the bioactivity of oxetane versus methoxy pyridine derivatives, grounded in experimental data and established scientific principles, to empower researchers, scientists, and drug development professionals in their decision-making processes.

Introduction: Two Scaffolds, Distinct Advantages

The four-membered ring of the oxetane moiety, once considered a synthetic curiosity, is now a celebrated component in drug design.[1][2][3][4][5] Its small, polar, and three-dimensional nature allows for nuanced improvements in a molecule's physicochemical properties.[6][7] Oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a means to enhance metabolic stability and solubility without a significant increase in molecular weight.[1][2][4][7][8]

Conversely, the methoxy pyridine scaffold is a well-established and versatile building block in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's overall electronics and basicity. The addition of a methoxy group further modulates these properties, impacting solubility, metabolic stability, and target engagement.

This guide will dissect the distinct contributions of each moiety to a compound's overall bioactivity, exploring their influence on potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties: A Tale of Polarity and Basicity

The decision to incorporate an oxetane or a methoxy pyridine derivative often hinges on the desired modulation of a lead compound's physicochemical properties. The table below summarizes key comparative data gleaned from various studies.

PropertyOxetane DerivativesMethoxy Pyridine DerivativesKey Considerations & Causality
Solubility Generally increases aqueous solubility due to its polar nature.[1][4][7]The pyridine nitrogen can act as a hydrogen bond acceptor, often improving solubility. The methoxy group's impact can be variable.The oxetane's oxygen atom is a strong hydrogen bond acceptor, effectively disrupting the crystal lattice of solid compounds and improving interaction with water. The pyridine nitrogen provides a site for protonation and hydrogen bonding, but the overall effect on solubility is context-dependent and influenced by the position of the methoxy group.
Lipophilicity (LogP/LogD) Typically reduces lipophilicity compared to gem-dimethyl or carbonyl groups.[1][4][7]The pyridine ring is generally more polar than a benzene ring. The methoxy group adds some lipophilicity.The polar ether functionality of the oxetane contributes to a lower LogP. While the pyridine nitrogen reduces lipophilicity, the methyl group of the methoxy substituent can increase it, leading to a more nuanced effect on the overall LogD.
Metabolic Stability Often enhances metabolic stability by blocking metabolically labile sites.[1][2][4][7][8][9]The pyridine ring can be susceptible to oxidation by cytochrome P450 enzymes. The methoxy group can undergo O-demethylation.The C-H bonds of the oxetane ring are generally less susceptible to enzymatic oxidation compared to the C-H bonds of a methyl group or adjacent to a carbonyl. The pyridine ring's electron-deficient nature can influence its metabolic fate, while the methoxy group is a known site for metabolic transformation.
Basicity (pKa) of Proximal Amines Significantly reduces the basicity of adjacent amines through an inductive effect.[5][6][7]The pyridine nitrogen is basic, and its pKa is influenced by the position of the methoxy group.The electronegative oxygen atom in the oxetane ring withdraws electron density, thereby lowering the pKa of a neighboring amine. This can be advantageous in reducing off-target effects associated with high basicity. The pyridine nitrogen itself introduces basicity into the molecule.

Impact on Bioactivity: Potency, Selectivity, and Pharmacokinetics

The true measure of a chemical scaffold's utility lies in its ability to positively influence the biological activity of a molecule. Both oxetane and methoxy pyridine derivatives have been successfully utilized to this end, albeit through different mechanisms.

Enhancing Potency and Selectivity

The rigid and defined three-dimensional structure of the oxetane ring can provide a distinct advantage in optimizing interactions with a biological target.[6] By presenting substituents in a specific spatial orientation, oxetanes can facilitate a more precise fit within a binding pocket, leading to enhanced potency. Furthermore, the ability of oxetanes to modulate the basicity of nearby functional groups can be leveraged to improve selectivity by minimizing interactions with off-target proteins that have a preference for basic ligands.[6][7]

Methoxy pyridine derivatives, on the other hand, can enhance potency through direct hydrogen bonding interactions between the pyridine nitrogen and the target protein. The position of the methoxy group can also influence the orientation of the pyridine ring within the binding site, allowing for the optimization of van der Waals and other non-covalent interactions.

Improving Pharmacokinetic Profiles

A significant driver for the inclusion of oxetanes in drug candidates is the marked improvement in their pharmacokinetic (PK) properties.[6][10] Their inherent metabolic stability often translates to a longer half-life and reduced clearance.[4][9] The increased solubility and reduced lipophilicity associated with oxetanes can also lead to improved oral bioavailability.[7]

The PK profile of methoxy pyridine derivatives is more complex. While the pyridine ring can improve solubility, it can also be a site of metabolism. The methoxy group is a well-known metabolic soft spot, susceptible to O-demethylation, which can lead to rapid clearance. However, in some cases, the pyridine nitrogen can chelate with metabolizing enzymes, paradoxically leading to increased metabolic stability.

Experimental Workflow for Comparative Bioactivity Assessment

To objectively compare the bioactivity of an oxetane-containing compound with its methoxy pyridine analogue, a structured experimental workflow is essential. The following diagram illustrates a typical cascade of in vitro assays.

G cluster_0 Compound Synthesis & Characterization Synth_Ox Synthesis of Oxetane Derivative QC Purity & Structural Verification (NMR, LC-MS) Synth_Ox->QC Synth_MP Synthesis of Methoxy Pyridine Derivative Synth_MP->QC Solubility Kinetic & Thermodynamic Solubility Assays QC->Solubility Lipophilicity LogD7.4 Determination QC->Lipophilicity Metabolic_Stability Microsomal & Hepatocyte Stability Assays QC->Metabolic_Stability Permeability PAMPA / Caco-2 Permeability Assays QC->Permeability Potency Target-Based Potency (IC50/EC50) Solubility->Potency Lipophilicity->Potency Metabolic_Stability->Potency Permeability->Potency Selectivity Off-Target Profiling (Kinase Panel, etc.) Potency->Selectivity Cytotoxicity Cell Viability Assays (e.g., MTT, LDH) Potency->Cytotoxicity

Caption: A generalized experimental workflow for the head-to-head comparison of drug candidates.

Detailed Experimental Protocols

1. Metabolic Stability Assay in Human Liver Microsomes

This assay is a cornerstone for evaluating the intrinsic clearance of a compound.[11][12][13][14][15]

  • Objective: To determine the rate of metabolism of the test compounds by cytochrome P450 enzymes.

  • Methodology:

    • Prepare a stock solution of the test compound (oxetane and methoxy pyridine derivatives) in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Cell-Based Potency Assay

This assay determines the concentration of a compound required to elicit a specific biological response in a cellular context.[16][17][18]

  • Objective: To measure the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the test compounds against their biological target.

  • Methodology:

    • Culture a relevant cell line that expresses the target of interest.

    • Seed the cells into a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds (oxetane and methoxy pyridine derivatives).

    • Incubate for a predetermined period.

    • Measure the biological response using a suitable readout (e.g., luminescence for a reporter gene assay, fluorescence for a calcium flux assay, or cell viability for an anti-proliferative assay).

  • Data Analysis: Plot the biological response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

3. Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the general toxicity of a compound to cells.[19][20]

  • Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).

  • Methodology:

    • Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a multi-well plate.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate for a specified time (e.g., 48 or 72 hours).

    • Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value from the dose-response curve.

Conclusion: A Strategic Choice Based on Desired Outcomes

The choice between incorporating an oxetane or a methoxy pyridine derivative is not a matter of inherent superiority but rather a strategic decision guided by the specific objectives of a drug discovery program.

Oxetanes excel when the primary goals are to:

  • Enhance metabolic stability and reduce clearance.

  • Improve aqueous solubility and reduce lipophilicity.

  • Modulate the basicity of proximal amines to improve selectivity or reduce off-target effects.

  • Introduce a rigid, three-dimensional element for optimized target engagement.

Methoxy pyridines are often favored when:

  • A hydrogen bond accepting nitrogen is desired for direct interaction with the target.

  • Fine-tuning of electronic properties and aromatic interactions is required.

  • A well-established and synthetically accessible scaffold is preferred.

Ultimately, the most effective approach may involve the synthesis and evaluation of both oxetane and methoxy pyridine analogues to empirically determine which moiety confers the optimal balance of potency, selectivity, and pharmacokinetic properties for a given biological target. This data-driven approach, guided by the principles outlined in this guide, will undoubtedly accelerate the journey from a promising hit to a viable clinical candidate.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for discovering and optimizing drugs.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • Wuts, P. G. (2014). The oxetane ring in drug design and discovery. Bioorganic & Medicinal Chemistry, 22(19), 5261-5276.
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233.
  • Stepan, A. F., et al. (2011). The oxetane ring as a versatile tool in drug design. Journal of Medicinal Chemistry, 54(22), 7816-7832.
  • BioAgilytix. (n.d.). Cell-Based Potency Assays.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Oxetanes in Drug Discovery Campaigns. PMC.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Retrieved from a relevant Thermo Fisher Scientific webpage.
  • Eurofins Scientific. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Retrieved from a relevant Eurofins Scientific webpage.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed.
  • BenchChem. (n.d.). Application Notes: Protocols for Assessing the Metabolic Stability of 4-(2-Cyclopropylethenyl)morpholine.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Promega Corporation. (n.d.). Potency and Functional Assays for Cell Therapy.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Oxetanes in Drug Discovery. PharmaBlock.

Sources

Comparative

Structural validation of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine using X-ray crystallography

Executive Summary Objective: To provide a definitive structural validation workflow for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine , a representative scaffold in modern medicinal chemistry where the oxetane ring serves as a me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive structural validation workflow for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine , a representative scaffold in modern medicinal chemistry where the oxetane ring serves as a metabolic bioisostere for gem-dimethyl or carbonyl groups.

The Challenge: While Nuclear Magnetic Resonance (NMR) confirms connectivity, it often fails to resolve the specific conformational preference of the flexible ether linkage (


) or the precise puckering of the strained oxetane ring in relation to the pyridine nitrogen.

The Solution: Single-Crystal X-ray Diffraction (SC-XRD) provides the absolute structural "ground truth." This guide compares SC-XRD against NMR and Density Functional Theory (DFT), demonstrating why X-ray is the requisite standard for validating the 3D spatial arrangement and intermolecular packing forces (specifically C-H...F and C-H...O interactions) critical for drug-target binding.

Comparative Analysis: X-ray vs. NMR vs. DFT

The following table contrasts the three primary validation methods for pyridine-oxetane ethers.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (1D/2D) DFT (Computational)
Primary Output Absolute 3D coordinates, Packing forcesConnectivity, Dynamic averagingEnergy minima, Predicted geometry
Ether Linkage (

)
Precise bond angle (e.g., 118.5°)Time-averaged signal (NOE ambiguity)Gas-phase prediction (often over-idealized)
Oxetane Puckering Exact amplitude/phase (e.g., ~10° at 100K)Rapid inversion averages coupling constantsHighly dependent on basis set
Intermolecular Forces Direct observation of F...H and O...H bondsInferred from concentration dependenceCalculated (requires complex solvation models)
Confidence Level Gold Standard (99.9%) High for connectivity, Low for conformationModerate (Model dependent)
Why X-ray Wins for This Molecule
  • The "Anomeric" Effect on Geometry: The ether oxygen is flanked by a pyridine ring and a strained oxetane. SC-XRD reveals the shortening of the

    
     bond (due to resonance) versus the 
    
    
    
    bond, a nuance often missed by standard force fields.
  • Fluorine conformation: The position of the fluorine atom (C2) relative to the ether oxygen (C6) dictates the dipole moment. X-ray confirms if they adopt a syn or anti conformation in the solid state, which correlates with membrane permeability.

Representative Structural Data (Expected)

Based on analogous oxetane-pyridine structures (e.g., CSD entries for similar ethers), the following parameters are the critical validation metrics.

ParameterStructural FeatureExpected X-ray ValueSignificance
Bond Length

1.34 – 1.36 ÅIndicates resonance conjugation with pyridine ring.
Bond Length

1.44 – 1.46 ÅTypical aliphatic ether bond; longer due to lack of resonance.
Bond Angle

117° – 120°Wider than aliphatic ethers (109°) due to steric strain and

character.
Torsion

0° - 30° (Planar/Twisted)Determines if the oxetane lies in the pyridine plane (critical for stacking).
Puckering Oxetane Ring8° – 15°The ring is rarely perfectly flat; puckering relieves eclipsing strain.

Experimental Protocols

Phase 1: Crystallization (The Critical Bottleneck)

Pyridine-oxetane ethers often "oil out" due to high conformational flexibility and low melting points.

Method: Vapor Diffusion (Sitting Drop)

  • Rationale: Allows for extremely slow supersaturation, preventing amorphous precipitation.

  • Solvent System:

    • Solvent (Inner Well): Ethyl Acetate or Dichloromethane (High solubility).

    • Antisolvent (Outer Reservoir): Pentane or Hexane (Low solubility, high volatility).

Step-by-Step:

  • Dissolve 10 mg of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine in 0.5 mL of Ethyl Acetate. Filter through a 0.2 µm PTFE syringe filter into a small vial (inner vessel).

  • Place the open inner vial inside a larger jar containing 3 mL of Pentane.

  • Seal the outer jar tightly.

  • Crucial Step: Place the setup at 4°C . Lower temperature reduces the kinetic energy, favoring ordered lattice formation over oiling.

  • Timeline: Crystals should appear within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Why? Oxetane rings have high thermal motion. Room temperature data will result in "smeared" electron density, making the puckering angle impossible to determine.

  • Resolution Goal: 0.75 Å or better.

  • Refinement Strategy:

    • Watch for disorder in the oxetane ring. If the ring adopts two puckered conformations, model with split occupancy (e.g., PART 1 / PART 2 in SHELXL).

    • Verify the Fluorine atom assignment. F and H can be difficult to distinguish if data quality is poor; check the displacement ellipsoids (Ueq).

Validation Logic & Workflow

The following diagram illustrates the decision matrix for validating the structure.

ValidationWorkflow cluster_checks Structural Validation Metrics Start Synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine NMR 1H/13C NMR Analysis Start->NMR Decision Ambiguous Conformation? NMR->Decision Cryst Crystallization (Vapor Diffusion @ 4°C) Decision->Cryst Yes (Need 3D info) End End Decision->End No (Connectivity only needed) XRD SC-XRD Data Collection (100 K) Cryst->XRD Single Crystal Found Structure Solve Structure (Direct Methods) XRD->Structure Validation CheckCIF & Geometry Analysis Structure->Validation Check1 C-O-C Angle (Exp: 117-120°) Validation->Check1 Check2 Oxetane Puckering (Exp: <15°) Validation->Check2 Check3 F...H Interactions (Packing) Validation->Check3

Caption: Figure 1. Structural validation workflow. Note the critical decision point where NMR ambiguity necessitates X-ray analysis for conformational certainty.

Mechanistic Insight: The Fluorine-Oxetane Interplay

Understanding the interaction between the fluorine atom and the oxetane ring is vital for drug design.

InteractionMap Pyridine Pyridine Core (Electron Deficient) Fluorine Fluorine (C2) (H-Bond Acceptor) Pyridine->Fluorine Inductive Effect (-I) EtherO Ether Oxygen (Resonance Donor) Pyridine->EtherO Resonance (+M) Oxetane Oxetane Ring (Lipophilic/Polar) Fluorine->Oxetane Dipole Alignment (Through Space) Context Result: Metabolic Stability + Solubility Fluorine->Context EtherO->Oxetane Anchor Point Oxetane->Context

Caption: Figure 2. Structure-Property Relationship (SPR) map. The diagram highlights how the electronic effects of the Fluorine and Ether Oxygen combine to stabilize the scaffold.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups."[1][2][3] Angewandte Chemie International Edition. [Link]

  • Müller, P., et al. (2006). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." IUCr Journals. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4] Chemical Reviews. [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. [Link]

  • Burley, S. K., et al. (2019). "RCSB Protein Data Bank: Biological Macromolecular Structures Enabling Research and Education." Nucleic Acids Research. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement: Oxetane Ethers vs. Cyclobutanes

In modern medicinal chemistry, the strategic replacement of one functional group with another to enhance a molecule's pharmacological or pharmacokinetic profile—a technique known as bioisosteric replacement—is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic replacement of one functional group with another to enhance a molecule's pharmacological or pharmacokinetic profile—a technique known as bioisosteric replacement—is a cornerstone of drug design. Among the most impactful yet nuanced choices a medicinal chemist faces is the selection of small, saturated rings to modulate properties like solubility, metabolic stability, and lipophilicity. This guide provides an in-depth, objective comparison of two prominent four-membered ring systems: oxetane ethers and cyclobutanes.

As bioisosteres, these scaffolds offer unique advantages and present distinct challenges. The choice between an oxetane (an oxygen-containing heterocycle) and a cyclobutane (its carbocyclic analogue) is not merely a substitution of a methylene group for an oxygen atom; it is a decision that profoundly impacts the three-dimensional shape, electronic properties, and metabolic fate of a drug candidate.[1][2][3] This guide will delve into the causality behind these differences, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their drug discovery campaigns.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between an oxetane and a cyclobutane is the replacement of a CH₂ group with an oxygen atom. This seemingly minor change has significant structural and electronic consequences. The endocyclic C-O-C bond angle in oxetane is smaller than the corresponding C-C-C angle in cyclobutane, leading to a more planar and strained ring system for the oxetane.[4][5] This planarity, combined with the polar C-O bonds, makes the oxetane ring a potent hydrogen bond acceptor, a feature absent in the non-polar cyclobutane.[4][6]

These structural distinctions directly translate to measurable differences in key physicochemical properties critical for drug development.

Key Physicochemical Differences:
  • Lipophilicity (LogP/LogD): The incorporation of an oxetane generally leads to a significant reduction in lipophilicity compared to a cyclobutane bioisostere. The polar oxygen atom enhances interactions with aqueous media, often resulting in a lower LogP value. This is a critical advantage when seeking to improve the solubility and reduce the non-specific binding of a lipophilic lead compound.[6][7]

  • Aqueous Solubility: As a direct consequence of reduced lipophilicity and increased polarity, oxetane-containing compounds typically exhibit enhanced aqueous solubility.[5][8] This is one of the most common reasons for employing this bioisosteric switch. A solubility of >60 µg/mL is often considered a good target for drug discovery compounds.[9]

  • Metabolic Stability: Oxetanes, particularly 3,3-disubstituted variants, are often more resistant to oxidative metabolism than their cyclobutane counterparts.[1][4][10][11] The electron-withdrawing nature of the oxygen atom can deactivate adjacent C-H bonds, making them less susceptible to attack by cytochrome P450 (CYP) enzymes.[3][7]

  • pKa Modulation: When placed near a basic nitrogen atom, the electron-withdrawing inductive effect of the oxetane oxygen can lower the pKa of the amine. This can be a strategic advantage to reduce off-target effects, such as hERG inhibition, which is often associated with basic amines.[7]

Comparative Data Summary
PropertyOxetane EtherCyclobutaneRationale & Impact
Typical cLogP Contribution Lower (More Hydrophilic)Higher (More Lipophilic)The polar oxygen atom in the oxetane ring increases hydrophilicity, which can improve solubility and reduce metabolic clearance.[6][12]
Aqueous Solubility Generally IncreasedGenerally LowerThe ability of the oxetane oxygen to act as a hydrogen bond acceptor enhances interaction with water.[5][8]
Metabolic Stability (vs. CYP) Often IncreasedOften LowerThe electron-withdrawing nature of the oxetane oxygen can shield adjacent C-H bonds from oxidative metabolism.[3][4]
Hydrogen Bond Accepting Ability StrongNoneThe exposed lone pairs on the oxetane oxygen make it a good hydrogen bond acceptor, influencing target binding and solubility.[4][6]
Ring Conformation Relatively PlanarPuckeredThe reduced gauche interactions due to the oxygen atom result in a flatter ring structure for oxetane compared to the more puckered cyclobutane.[4][5]

Synthetic Accessibility

A crucial consideration in drug development is the ease and scalability of synthesis. Both oxetane and cyclobutane motifs present unique synthetic challenges.

Oxetane Synthesis: The construction of the strained four-membered ether ring typically involves intramolecular cyclization strategies, such as the Williamson ether synthesis.[1][2] The Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl and an alkene, is another powerful method for forming the oxetane ring.[2]

Cyclobutane Synthesis: The primary method for constructing cyclobutane rings is the [2+2] cycloaddition reaction, which can be initiated by light, heat, or transition metal catalysis.[13][14] Other methods include ring contractions of larger rings or cyclization of acyclic precursors.[15][16]

While both scaffolds are accessible, the synthesis of highly substituted or stereochemically complex derivatives can be challenging for either system and requires careful strategic planning.

Case Study: IDO1 Inhibitors

A compelling real-world example of this bioisosteric comparison comes from the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target. In one study, researchers directly compared an oxetane-containing compound with its cyclobutane analog. The oxetane-containing molecule demonstrated improved potency and a better off-target profile compared to the cyclobutane derivative.[5][17] Furthermore, the oxetane derivative showed enhanced metabolic stability and solubility, highlighting the practical benefits of this bioisosteric replacement in a lead optimization campaign.[5]

Experimental Protocols

To objectively compare these two scaffolds in a laboratory setting, a series of standardized assays are required. The following protocols provide a framework for generating the data needed to make an informed decision.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol describes the classic "shake-flask" method to determine the distribution coefficient (LogD) at a physiological pH of 7.4.

Rationale: This experiment directly measures how a compound partitions between an organic phase (n-octanol, mimicking lipid membranes) and an aqueous phase (buffer). It provides a quantitative measure of lipophilicity, which is a key driver of many ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.[18] This pre-saturation is critical to ensure the two phases are in equilibrium.

  • Compound Addition: Accurately weigh and dissolve the test compound in the n-octanol-saturated buffer to a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add an equal volume of the buffer-saturated n-octanol to the compound solution in a vial.[19]

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[19]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a precise aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[18][19]

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Self-Validation: Run a known standard compound with a well-documented LogD value in parallel to validate the experimental setup. The phases should be clear and distinct after centrifugation; an emulsion indicates a problem with the separation.

Protocol 2: Kinetic Aqueous Solubility Assay

This high-throughput assay is used to determine the kinetic solubility of a compound, which is relevant for early drug discovery.[20][21]

Rationale: Poor solubility can lead to inaccurate results in biological assays and challenges in formulation for in vivo studies.[9][20][22] This assay quickly identifies compounds with potential solubility liabilities.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO), typically 10 mM.[22][23]

  • Assay Plate Preparation: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[23]

  • Incubation: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to reach the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility.[21]

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 to 24 hours) to allow for precipitation of the compound if it exceeds its solubility limit.[22][23]

  • Separation: Separate the undissolved precipitate from the saturated solution. This is typically done by filtering the plate through a filter plate with a suitable pore size.[20][22]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using an analytical method like UV-Vis spectrophotometry or LC-MS/MS by comparing it against a calibration curve.[20][23]

Self-Validation: Include positive and negative controls. A known insoluble compound (e.g., griseofulvin) should show low solubility, while a known soluble compound (e.g., caffeine) should show high solubility, validating the assay's dynamic range.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses the susceptibility of a compound to Phase I metabolism by CYP enzymes.[24][25]

Rationale: Rapid metabolism is a common reason for drug failure. This assay identifies metabolically unstable compounds early in the discovery process, allowing for structural modifications to improve their half-life.[26]

Methodology:

  • Reagent Preparation: Thaw a vial of pooled human liver microsomes (HLM) and keep it on ice. Prepare a solution containing an NADPH-regenerating system (which provides the necessary cofactor for CYP enzyme activity) in a phosphate buffer (pH 7.4).[24][27]

  • Reaction Initiation: Pre-warm the HLM and NADPH solution to 37°C. In a microcentrifuge tube or 96-well plate, add the test compound (at a final concentration typically around 1 µM) to the HLM solution. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[24]

  • Time-Course Incubation: Incubate the reaction mixture at 37°C with gentle shaking.[24]

  • Reaction Quenching: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard.[24][26] The cold acetonitrile precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.[24]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[26]

Self-Validation: Run well-characterized control compounds in parallel. A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) should be included in each assay run to ensure the HLM are active and the results are within the expected range.[26]

Visualizations

To better conceptualize the topics discussed, the following diagrams illustrate key structures, workflows, and decision-making processes.

Caption: Structural comparison of a 3,3-disubstituted oxetane and a 1,1-disubstituted cyclobutane.

G start Lead Compound synthesis Synthesize Oxetane and Cyclobutane Analogs start->synthesis physchem Physicochemical Profiling (LogD, Solubility) synthesis->physchem adme In Vitro ADME Testing (Metabolic Stability) physchem->adme bioassay Biological Activity Assay (Potency, Selectivity) adme->bioassay analysis Data Analysis & Decision Making bioassay->analysis decision Select Optimal Scaffold analysis->decision

Caption: Experimental workflow for the comparative evaluation of bioisosteres.

G action_node action_node q1 Is poor solubility or high lipophilicity a key issue? q2 Is metabolic instability at an aliphatic site a concern? q1->q2 No use_oxetane Prioritize Oxetane q1->use_oxetane Yes q3 Is modulating the pKa of a nearby amine desired? q2->q3 No q2->use_oxetane Yes q4 Is a non-polar, conformationally constrained linker needed? q3->q4 No q3->use_oxetane Yes use_cyclobutane Consider Cyclobutane q4->use_cyclobutane Yes

Caption: Decision-making flowchart for scaffold selection.

Conclusion

The choice between an oxetane ether and a cyclobutane as bioisosteres is a strategic decision that should be guided by empirical data. Oxetanes are powerful tools for medicinal chemists seeking to improve aqueous solubility, enhance metabolic stability, and modulate the basicity of nearby functional groups without a significant lipophilicity penalty.[5][10][11][12] Conversely, cyclobutanes offer a more lipophilic, non-polar, and conformationally distinct scaffold that can be ideal for probing hydrophobic pockets or acting as a rigid linker.[3][13]

By understanding the fundamental physicochemical differences and employing rigorous, self-validating experimental protocols, researchers can rationally select the optimal four-membered ring to accelerate their journey toward identifying a safe and effective drug candidate.

References
  • AxisPharm. Kinetic Solubility Assays Protocol. 23

  • Benchchem. The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide. 13

  • AxisPharm. Microsomal Stability Assay Protocol. 24

  • ResearchGate. Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols.

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.

  • ResearchGate. Oxetanes: formation, reactivity and total syntheses of natural products.

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • PMC. Oxetanes: formation, reactivity and total syntheses of natural products.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • The Journal of Organic Chemistry. Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides.

  • PMC. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.

  • PubMed. In vitro solubility assays in drug discovery.

  • In Vitro Assay. Kinetic Solubility.

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.

  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability.

  • RSC Publishing. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.

  • NTU > IRep. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

  • Experimental determination of the logP using the spectrophotometric method.

  • Merck Millipore. Metabolic Stability Assays.

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.

  • PMC. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.

  • ResearchGate. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF.

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.

  • Domainex. Microsomal Clearance/Stability Assay.

  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

  • ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.

  • Benchchem. The Untapped Potential of 2H-Oxete Derivatives: A Comparative Look at their Saturated Oxetane Counterparts in Drug Discovery.

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

  • ThermoFisher. Calculate reagent log P values to determine solubility characteristics.

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  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products.

  • ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.

  • PMC. Oxetanes in Drug Discovery Campaigns.

  • Application of Bioisosteres in Drug Design.

  • RSC Publishing. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.

  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry.

  • Taylor & Francis. Full article: Synthetic oxetanes in drug discovery: where are we in 2025?

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  • Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere.

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Comparative

Validating Metabolic Clearance of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine: A Comparative Guide

In the landscape of modern drug discovery, a deep understanding of a compound's metabolic fate is not just advantageous; it is a critical determinant of its clinical success. The rate at which a drug is cleared from the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a deep understanding of a compound's metabolic fate is not just advantageous; it is a critical determinant of its clinical success. The rate at which a drug is cleared from the body—its metabolic clearance—profoundly influences its half-life, oral bioavailability, and potential for drug-drug interactions (DDIs). This guide provides a comprehensive framework for validating the metabolic clearance rates of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, a novel chemical entity featuring two key structural motifs: a fluorinated pyridine ring and an oxetane moiety. The strategic incorporation of fluorine is a well-established method to enhance metabolic stability by fortifying molecules against oxidative metabolism.[1][2][3] Similarly, the oxetane ring is increasingly utilized in medicinal chemistry to modulate physicochemical properties and steer metabolism away from traditional cytochrome P450 (CYP) pathways, potentially reducing the risk of DDIs.[4][5][6]

This document is designed for researchers, scientists, and drug development professionals. It will provide not only step-by-step experimental protocols for essential in vitro assays but also delve into the scientific rationale behind these choices. By comparing our target molecule with rationally designed analogs, we aim to illuminate the structure-metabolism relationships that govern its disposition.

The Strategic Importance of In Vitro Clearance Assays

Before committing to costly and complex in vivo studies, robust in vitro models are employed to provide an early assessment of metabolic liability.[7] The two most informative and widely adopted assays in this context are the liver microsomal stability assay and the hepatocyte stability assay.

  • Liver Microsomal Stability Assay: This assay is a cost-effective, high-throughput method that primarily evaluates Phase I metabolism.[8][9] Microsomes are subcellular fractions of the liver's endoplasmic reticulum, which are rich in CYP enzymes—the primary drivers of oxidative drug metabolism.[2] This makes the assay an excellent tool for identifying compounds that are rapidly broken down by CYPs.

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, either freshly isolated or cryopreserved, and is considered the "gold standard" for in vitro metabolism studies.[10] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive and physiologically relevant picture of a compound's intrinsic clearance.[10]

By employing both systems, we can create a detailed metabolic profile, distinguishing between susceptibility to CYP-mediated (Phase I) metabolism and broader metabolic pathways, including conjugation (Phase II) reactions.

Experimental Protocols

The following protocols represent best practices for determining the in vitro metabolic stability of a test compound. It is imperative that these assays are conducted with appropriate controls to ensure the integrity of the data.

Liver Microsomal Stability Assay Protocol

This protocol is designed to measure the rate of disappearance of a test compound when incubated with human liver microsomes in the presence of the essential cofactor NADPH.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (e.g., 2-Fluoro-6-(oxetan-3-yloxy)-pyridine) and Comparators

  • NADPH regenerating system (or NADPH)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis

  • Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation: Thaw the human liver microsomes on ice. Prepare a stock solution of the test compound and comparators (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Pre-incubation: Add the test compound to the incubation mixture to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution (final concentration typically 1 mM). This is the T=0 time point for sampling.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[8]

  • Quenching: Immediately terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard. This step precipitates the proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[8]

Hepatocyte Stability Assay Protocol

This protocol assesses the metabolic clearance in a more complete cellular system, capturing both Phase I and Phase II metabolic pathways.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound and Comparators

  • Collagen-coated 96-well plates

  • Acetonitrile with internal standard

  • Positive Control Compounds (e.g., Testosterone, 7-Hydroxycoumarin)

  • Humidified incubator with 5% CO₂ at 37°C

Procedure:

  • Cell Thawing and Plating: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium. Perform a cell count and assess viability (should be >80%). Plate the hepatocytes at a desired density (e.g., 0.5 x 10^6 viable cells/mL) in collagen-coated plates.

  • Cell Recovery: Allow the cells to attach and recover in the incubator for a few hours before starting the experiment.

  • Dosing: Prepare a working solution of the test compound in the incubation medium and add it to the hepatocyte monolayer to achieve the final concentration (e.g., 1 µM).

  • Incubation and Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension/supernatant.

  • Quenching: Terminate the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Homogenize or lyse the samples to ensure the extraction of intracellular compound, then centrifuge to pellet cell debris.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound over time.

Comparative Data Analysis

To contextualize the metabolic stability of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, we will compare it against two structural analogs. The data presented in the following table is illustrative and designed to reflect established structure-activity relationships, where fluorination enhances stability and the oxetane ring can modulate clearance pathways.

CompoundStructureHuman Liver Microsomes (HLM)Human Hepatocytes
t½ (min) CLint (µL/min/mg protein)
2-Fluoro-6-(oxetan-3-yloxy)-pyridine (Test Article) 2-Fluoro-6-(oxetan-3-yloxy)-pyridine> 60< 23
Comparator A: 2-Chloro-6-(oxetan-3-yloxy)-pyridine2-Chloro-6-(oxetan-3-yloxy)-pyridine4530.8
Comparator B: 2-Fluoro-6-isopropoxypyridine2-Fluoro-6-isopropoxypyridine2555.5

Note: This data is for illustrative purposes only. CLint (intrinsic clearance) is calculated from the half-life (t½) and the protein/cell concentration in the assay. A longer half-life and lower CLint value indicate greater metabolic stability.

Interpretation of Results
  • Effect of Fluorination: A comparison between the test article and Comparator A (2-Chloro-6-(oxetan-3-yloxy)-pyridine) suggests the metabolic benefit of fluorine over chlorine at the 2-position of the pyridine ring. The C-F bond is significantly stronger than the C-H bond, making it a common strategy to block sites of CYP-mediated oxidation.[2] The longer half-life of the fluorinated compound in both microsomes and hepatocytes indicates its enhanced stability against metabolic degradation.

  • Influence of the Oxetane Moiety: Comparing the test article to Comparator B (2-Fluoro-6-isopropoxypyridine) highlights the impact of the oxetane ring. The isopropyl group in Comparator B presents metabolically labile C-H bonds, making it more susceptible to CYP-mediated oxidation. The oxetane ring, being more metabolically robust and a potential substrate for microsomal epoxide hydrolase (mEH) rather than CYPs, contributes to the lower clearance of the test article.[4][5] The greater stability in both assay systems suggests the oxetane ring successfully shields the molecule from extensive metabolism.

From In Vitro to In Vivo: The Next Frontier

While in vitro assays are powerful predictive tools, the ultimate validation of a compound's metabolic clearance comes from in vivo pharmacokinetic (PK) studies. These studies, typically conducted in rodent models (e.g., rats) initially, provide a holistic view of the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living system.

A typical in vivo PK study for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine would involve administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. Blood samples would be collected at various time points, and the plasma concentrations of the parent drug would be quantified using a validated bioanalytical method. Key parameters derived from this study include:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

  • Terminal Half-life (t½): The time required for the plasma concentration of a drug to decrease by half.

  • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

The in vivo clearance data would then be compared with the predictions derived from the in vitro hepatocyte data (a process known as in vitro-in vivo extrapolation or IVIVE) to build a comprehensive and predictive model of the drug's behavior in humans.

Visualizing the Workflow and Metabolic Pathways

To better illustrate the experimental process and potential metabolic fate of our compound, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Microsomal Stability Microsomal Stability Data Analysis Data Analysis Microsomal Stability->Data Analysis Phase I CLint Hepatocyte Stability Hepatocyte Stability Hepatocyte Stability->Data Analysis Phase I & II CLint Rodent PK Study Rodent PK Study Data Analysis->Rodent PK Study Candidate Selection & IVIVE Prediction Bioanalysis Bioanalysis Rodent PK Study->Bioanalysis PK Parameters PK Parameters Bioanalysis->PK Parameters CL, Vd, t½, %F Clinical Candidate Clinical Candidate PK Parameters->Clinical Candidate Go/No-Go Decision G cluster_CYP CYP450-Mediated (Phase I) cluster_mEH mEH-Mediated (Phase I) cluster_PhaseII Phase II Conjugation Parent 2-Fluoro-6-(oxetan-3-yloxy)-pyridine N_Oxide Pyridine N-Oxide Parent->N_Oxide Oxidation Hydroxylation Hydroxylated Pyridine Parent->Hydroxylation Oxidation Diol Diol Metabolite (from oxetane ring opening) Parent->Diol Hydrolysis Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGT

Caption: Potential metabolic pathways for the test compound.

Conclusion

The validation of metabolic clearance is a cornerstone of preclinical drug development. For a molecule like 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, which has been rationally designed for metabolic stability, a systematic and comparative approach is essential. By integrating data from both microsomal and hepatocyte stability assays, we can build a robust in vitro profile. These findings, when benchmarked against carefully chosen comparators, provide invaluable insights into structure-metabolism relationships. Ultimately, these in vitro results guide the design and interpretation of definitive in vivo pharmacokinetic studies, paving the way for the selection of drug candidates with a higher probability of success in clinical development.

References

  • Burris, K., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Wipf, P., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]

  • Di, L., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. [Link]

  • Scott, P. J. H. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Creative Bioarray. (n.d.). Microsomal Metabolic Stability. Creative Bioarray. [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]

  • Nagahori, H., et al. (2009). Metabolism of pyridalyl in rats: excretion, distribution, and biotransformation of dichloropropenyl-labeled pyridalyl. PubMed. [Link]

  • Nagahori, H., et al. (2009). Metabolism of pyridalyl in rats. PubMed. [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. MTTlab. [Link]

  • Caron, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12516-12530. [Link]

  • Scott, P. J. H. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5851. [Link]

  • Zhou, Y., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3459. [Link]

  • ResearchGate. (n.d.). In Vitro-In Vivo Correlations of Hepatic Drug Clearance. ResearchGate. [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • Uddin, M. J., et al. (2023). Evaluation of Physiochemical and Microbiological Stability of 2-[18F] Fluoro-2-Deoxy-D-Glucose, [18F]FDG. Bangladesh Journal of Nuclear Medicine, 26(1), 74-78. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. PubMed. [Link]

  • ResearchGate. (n.d.). Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]

  • PubMed. (n.d.). Inhibition of hexobarbital metabolism by pyridyl derivatives. PubMed. [Link]

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Validation

IR spectroscopy fingerprints for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

An In-Depth Guide to the Infrared Spectroscopic Fingerprint of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine: A Comparative Analysis Introduction: Deciphering Molecular Structure in Drug Discovery In the landscape of modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopic Fingerprint of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine: A Comparative Analysis

Introduction: Deciphering Molecular Structure in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of unique bioisosteres and functional groups is paramount for optimizing the pharmacological profile of drug candidates. 2-Fluoro-6-(oxetan-3-yloxy)-pyridine stands as a pertinent example, integrating three key structural motifs: a fluorinated pyridine ring, an ether linkage, and a strained oxetane ring. Each component imparts distinct physicochemical properties, such as modulated basicity from the fluorine atom and improved solubility from the oxetane moiety.

For researchers and drug development professionals, unambiguous structural confirmation is a non-negotiable aspect of the discovery pipeline. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby confirming molecular identity. The vibrational signature, or "fingerprint," of a molecule is unique. This guide provides a comprehensive analysis of the expected IR spectroscopic fingerprint of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, comparing it with simpler, constituent-like molecules to highlight its unique spectral features.

The Unique Vibrational Signature: A Sum of its Parts

The IR spectrum of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is best understood by dissecting the molecule into its core components and analyzing their expected vibrational contributions. No single functional group dictates the spectrum; rather, it is the unique convolution of vibrations from the 2-fluoropyridine core, the aryl-alkyl ether bond, and the oxetane ring that creates a distinct fingerprint.

dot

Caption: Structural components and their expected IR contributions.

Comparative Spectral Data

To isolate the unique features of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, its predicted absorptions are compared against the known spectral data of its foundational building blocks. This comparative approach is crucial for assigning peaks with high confidence.

Vibrational Mode Pyridine [1][2][3]2-Fluoropyridine [4][5][6]Oxetane [7][8][9]Aryl-Alkyl Ether [10][11][12]Predicted: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine
Aromatic C-H Stretch 3100-3000 cm⁻¹3100-3000 cm⁻¹N/A3100-3000 cm⁻¹~3070 cm⁻¹ (Weak)
Aliphatic C-H Stretch N/AN/A2980-2880 cm⁻¹Present in alkyl part~2960 cm⁻¹ (Medium)
Aromatic Ring Stretch (C=C, C=N) 1600-1430 cm⁻¹1610-1420 cm⁻¹N/A1600-1450 cm⁻¹Multiple bands ~1600, 1570, 1480, 1430 cm⁻¹ (Strong)
Aromatic C-F Stretch N/A~1250-1150 cm⁻¹[4]N/AN/A~1245 cm⁻¹ (Strong, characteristic)
Aryl C-O Stretch (Asymmetric C-O-C) N/AN/AN/A1270-1230 cm⁻¹[13]~1260 cm⁻¹ (Strong, overlaps with C-F)
Alkyl C-O Stretch (Symmetric C-O-C) N/AN/AN/A1050-1010 cm⁻¹[11]~1040 cm⁻¹ (Strong)
Oxetane Ring C-O-C Asymmetric Stretch N/AN/A~1008 cm⁻¹[7]N/ALikely overlaps with Alkyl C-O stretch
Oxetane Ring C-C Symmetric Stretch N/AN/A~1033 cm⁻¹[7]N/A~1030 cm⁻¹ (Medium)
Oxetane Ring Puckering/Deformation N/AN/A~900-700 cm⁻¹[7]N/ABands expected in this region
Aromatic C-H Out-of-Plane Bend 900-675 cm⁻¹~750 cm⁻¹N/A900-675 cm⁻¹~780 cm⁻¹ (Strong)

Interpreting the Fingerprint: A Detailed Analysis

  • The Aromatic Region (1600-1400 cm⁻¹ and 3100-3000 cm⁻¹): The pyridine core will dominate this area. A series of sharp, strong bands between 1600 cm⁻¹ and 1400 cm⁻¹ arise from the stretching vibrations of the C=C and C=N bonds within the aromatic ring.[1][14] These are often complex and highly characteristic of the substitution pattern. Weak absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.[15][16]

  • The C-F and Aryl C-O Stretch Region (1300-1200 cm⁻¹): This region is arguably the most diagnostic for this molecule. A very strong and prominent absorption is expected here, arising from two overlapping, powerful vibrations:

    • C-F Stretch: The carbon-fluorine bond in fluorinated aromatics gives rise to a strong absorption typically between 1250 cm⁻¹ and 1150 cm⁻¹.[4]

    • Asymmetric C-O-C Stretch: The stretching of the aryl-O bond in an aryl-alkyl ether is also very strong and appears in the 1270-1230 cm⁻¹ range.[13] The confluence of these two strong bands will likely result in a broad, intense peak centered around 1250 cm⁻¹ , serving as a primary identifier.

  • The Ether and Oxetane Region (1150-950 cm⁻¹): This part of the spectrum provides confirmation of the oxetane and ether functionalities.

    • Symmetric C-O-C Stretch: The alkyl C-O portion of the ether linkage will produce a strong band around 1040 cm⁻¹.[12]

    • Oxetane Ring Vibrations: The strained four-membered ring of oxetane has characteristic vibrations. A key C-O asymmetric stretch appears around 1008 cm⁻¹, with a C-C symmetric stretch near 1033 cm⁻¹.[7] These peaks will likely appear as distinct shoulders or a complex, broad absorption in close proximity to the main ether C-O stretch. The presence of multiple peaks in this narrow window is a strong indicator of the oxetanyloxy moiety.

  • The Fingerprint Region (< 900 cm⁻¹): Strong bands in this region, particularly around 780 cm⁻¹, can be attributed to the out-of-plane C-H bending of the substituted pyridine ring. The specific position is highly dependent on the substitution pattern.[16] Additional bands from the oxetane ring deformations are also expected here, further contributing to the molecule's unique fingerprint.[7]

Protocol for Spectral Acquisition: A Self-Validating Workflow

Acquiring a high-quality, reproducible IR spectrum requires a systematic approach. The following protocol utilizes Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common and robust technique for solid and liquid samples.

Experimental Workflow Diagram

dot

FTIR_Workflow cluster_prep 1. Preparation & Setup cluster_sample 2. Sample Analysis cluster_process 3. Data Processing & Analysis P1 Clean ATR Crystal (e.g., with Isopropanol) P2 Run Background Scan (Collect I₀) P1->P2 Ensures no contaminant peaks S1 Apply Small Amount of Sample to Crystal P2->S1 Ready for Sample S2 Apply Pressure (Ensure Good Contact) S1->S2 S3 Collect Sample Scan (Collect Iₛ) S2->S3 D1 Perform Fourier Transform S3->D1 Raw Interferogram Data D2 Calculate Transmittance (T = Iₛ / I₀) D1->D2 D3 Perform ATR & Baseline Correction D2->D3 D4 Peak Picking & Spectral Interpretation D3->D4

Caption: Standard workflow for FTIR-ATR spectral acquisition.

Step-by-Step Methodology
  • Instrument Preparation:

    • Rationale: A clean optical path is essential for a true sample spectrum. Any contaminants (solvents, previous samples) on the ATR crystal will appear in the final spectrum.

    • Action: Gently clean the surface of the ATR crystal (typically diamond or germanium) with a lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the crystal to air dry completely.

  • Background Collection:

    • Rationale: The background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. This spectrum is later ratioed against the sample spectrum to isolate the sample's absorptions. This is a critical self-validating step.

    • Action: With the clean, empty ATR accessory in place, initiate a background scan. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is necessary for the IR beam's evanescent wave to penetrate the sample effectively.

    • Action: Place a small amount (typically just enough to cover the crystal surface) of the solid 2-Fluoro-6-(oxetan-3-yloxy)-pyridine onto the center of the ATR crystal. Lower the press arm to apply consistent pressure, ensuring intimate contact.

  • Sample Spectrum Collection:

    • Rationale: This step measures the absorption of the IR beam by the sample. Using the same scan parameters as the background ensures a valid spectral subtraction.

    • Action: Initiate the sample scan using the identical instrument parameters from the background collection. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Processing and Cleaning:

    • Rationale: Raw spectra may require minor corrections for optimal presentation and interpretation.

    • Action: Apply a baseline correction to account for any drift. For ATR, an advanced correction algorithm (e.g., correcting for the wavelength-dependent depth of penetration) may be applied. Identify and label the wavenumbers of key absorption peaks.

Conclusion

The IR spectrum of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine provides a rich and highly specific fingerprint for its structural verification. While the spectrum is complex, a systematic, comparative analysis allows for the confident assignment of its key vibrational bands. The most characteristic features are the intense, overlapping absorptions of the C-F and aryl C-O bonds around 1250 cm⁻¹, the cluster of C-O stretching bands between 1100-1000 cm⁻¹ confirming the ether and oxetane moieties, and the distinct pattern of aromatic ring vibrations. By following a robust experimental protocol, researchers can reliably obtain and interpret this spectral data, ensuring the structural integrity of this valuable chemical scaffold in the drug discovery process.

References

  • MSpace at the University of Manitoba. (n.d.). Synchrotron-based infrared spectrum of oxetane. Retrieved from [Link]

  • Varghese, B., & Panicker, C. Y. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.
  • Ito, F., Ozeki, H., & Ishiguro, K. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. Retrieved from [Link]

  • Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 34(11), 1657-1667.
  • AllChemy. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

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  • Szafranski, M. (1956). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 29(1), 133-137.
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  • Semantic Scholar. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

This document provides a detailed protocol for the safe handling and disposal of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine. As a compound integrating a fluorinated pyridine core with a strained oxetane ring, its disposal requ...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine. As a compound integrating a fluorinated pyridine core with a strained oxetane ring, its disposal requires a nuanced understanding of its potential reactivity and toxicity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and safety. The primary directive is always to consult your institution's specific Safety Data Sheet (SDS) and Environmental Health & Safety (EHS) department, as local regulations are paramount.[1]

Hazard Identification and Risk Assessment: A Synthesis of Structural Alerts

  • Fluorinated Pyridine Core: The 2-fluoropyridine backbone is the primary driver of the compound's hazard profile. Compounds in this class are generally classified as flammable liquids that are harmful if swallowed or inhaled.[2][3][4][5] They are known skin and eye irritants.[6][7] A critical, and often overlooked, danger is that combustion of fluorinated organic compounds can produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides.[3][8]

  • Oxetan-3-yloxy Moiety: The oxetane ring possesses inherent ring strain (approximately 106 kJ·mol⁻¹), making it more reactive than larger cyclic ethers like tetrahydrofuran (THF).[9] While less reactive than epoxides, oxetanes can undergo ring-opening reactions when exposed to even mild acidic or basic conditions.[10][11] This reactivity is a key consideration for waste stream compatibility.

Based on this analysis, a presumptive hazard summary is provided below.

Hazard Classification (Presumptive)GHS CategoryRationale and Key Precautions
Flammable Liquid Category 3Based on analogues like 2-Fluoro-6-(trifluoromethyl)pyridine.[3][4] Keep away from heat, sparks, open flames, and other ignition sources.[12][13]
Acute Toxicity (Oral) Category 4 (Harmful)Pyridine derivatives are known to be harmful if swallowed.[3][14] Do not eat, drink, or smoke when handling.[5][15]
Acute Toxicity (Inhalation) Category 4 (Harmful)Vapors may be harmful.[3][4] All handling and waste collection must occur in a certified chemical fume hood.[1]
Skin Irritation Category 2Direct contact may cause skin irritation.[6][7]
Eye Irritation Category 2ACan cause serious eye irritation.[6][12]
Aquatic Hazard (Chronic) Category 3Based on data for 2-Fluoro-6-(trifluoromethyl)pyridine.[3][4] Do not allow the chemical or its waste to enter drains or waterways.[8]

Mandatory Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling the parent compound or its waste.

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[1]

  • Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned.[12]

  • Respiratory Protection: All handling should be performed in a fume hood to prevent inhalation of vapors.[1][12]

Step-by-Step Waste Disposal Protocol

The guiding principle for disposing of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine is waste stream segregation . Its unique reactivity profile makes it incompatible with several common chemical waste types.

Step 1: Container Selection Select a clean, dry, and chemically-compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, sealing cap is appropriate. The container must be free from contaminants, especially strong acids, bases, or oxidizing agents.

Step 2: Waste Collection Carefully transfer the waste 2-Fluoro-6-(oxetan-3-yloxy)-pyridine and any contaminated materials (e.g., pipette tips, contaminated wipes) into the designated waste container.

  • Causality: Perform this transfer inside a chemical fume hood to contain any vapors.[1] Use non-sparking tools to minimize ignition risk.[3]

Step 3: Incompatibility Management This is the most critical step for safety. DO NOT mix this waste with the following:

  • Strong Acids (e.g., HCl, H₂SO₄): The oxetane ring can be readily opened by acids, an exothermic process that can generate pressure and unknown byproducts.[10]

  • Strong Bases (e.g., NaOH, KOH): Bases can also catalyze the opening of the oxetane ring.[9]

  • Strong Oxidizing Agents (e.g., nitrates, perchlorates, bleach): Pyridine and its derivatives can react violently with oxidizers.[8] This is a significant fire and explosion hazard.

Step 4: Labeling Proper labeling is a cornerstone of laboratory safety. The waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE "[1]

  • The full chemical name: "Waste 2-Fluoro-6-(oxetan-3-yloxy)-pyridine "

  • Associated hazards (e.g., Flammable Liquid, Harmful ).[3]

Step 5: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:

  • Cool, dry, and well-ventilated.[15]

  • Away from sources of ignition and direct sunlight.[1]

  • Within secondary containment to control any potential leaks.

Step 6: Handover for Final Disposal Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Final disposal will likely involve high-temperature incineration in a licensed facility equipped with scrubbers to handle the hydrogen fluoride and other toxic gases produced during combustion.[6][16] Never dispose of this chemical down the drain or in regular trash.[1][14]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, keeping the fume hood running.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area.[8]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with the spill cleanup debris and manage it as hazardous waste according to the protocol above.

Disposal Decision Workflow

The following diagram outlines the procedural flow for the safe management and disposal of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine waste.

G Disposal Workflow for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine start Waste Generation ppe Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe Always hood Work Inside Fume Hood ppe->hood container_check Is container clean, compatible, and properly labeled? hood->container_check container_check->start No - Rectify First collect_waste Collect Waste in Segregated Container container_check->collect_waste Yes spill_check Spill Occurred? collect_waste->spill_check spill_protocol Execute Spill Management Protocol: 1. Evacuate & Alert 2. Contain with Inert Material 3. Collect & Label Debris spill_check->spill_protocol Yes storage Securely Seal & Store Container in Secondary Containment spill_check->storage No spill_protocol->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Waste Safely Managed for Final Disposal ehs_contact->end

Caption: Disposal workflow for 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

References

  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Gischem. (n.d.). Hydrogen fluoride pyridine.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.8675 - Halogenated pyridines.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 2-(Trifluoroacetoxy)pyridine.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
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  • CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET.
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Handling

Personal protective equipment for handling 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

The following technical guide details the safety, logistical, and operational protocols for handling 2-Fluoro-6-(oxetan-3-yloxy)-pyridine . As a specialized medicinal chemistry building block, this compound lacks extensi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2-Fluoro-6-(oxetan-3-yloxy)-pyridine .

As a specialized medicinal chemistry building block, this compound lacks extensive historical toxicity data. Therefore, this guide applies Universal Precautions for Novel Chemical Entities (NCEs) , synthesizing safety protocols based on its structural pharmacophores: the fluorinated pyridine core and the oxetane ring .

Part 1: Chemical Architecture & Hazard Logic

To safely handle this compound, one must understand the risks inherent in its substructures.[1][2][3] This is not just a list of rules; it is the logic of safety.

SubstructureChemical PropertyAssociated HazardOperational Control
Pyridine Ring Basic nitrogen heterocycle.Acute Toxicity / Irritant. Pyridines are known skin/mucous membrane irritants and can be hepatotoxic upon chronic exposure.Engineering Control: All handling must occur within a certified chemical fume hood to prevent inhalation.
Fluorine (C-F) High electronegativity; lipophilic.Enhanced Permeation. Fluorination often increases the compound's ability to penetrate lipid bilayers (skin), potentially carrying the toxic pyridine core into the bloodstream.PPE Control: Double-gloving with Nitrile is mandatory. Change gloves immediately upon splash contact.
Oxetane Ring Strained 4-membered ether.Reactivity / Instability. While kinetically stable, oxetanes are strained rings. They can undergo ring-opening in the presence of strong Lewis acids or high heat, potentially releasing energy or reactive intermediates.Process Control: Avoid strong acid catalysts unless intended. Store at controlled temperatures (2–8°C) to prevent slow degradation.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. For this fluorinated heterocyclic ether, the following PPE is the non-negotiable baseline .

Protective Gear Specifications
ComponentRequirementTechnical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The basic nature of the pyridine ring poses a risk of severe corneal damage if liquid or dust contacts the eye.
Hand Protection Double Nitrile Gloves (Min 5 mil outer)Layer 1 (Inner): 4 mil Nitrile (Examination grade).Layer 2 (Outer): 5-8 mil Nitrile (Chemical resistant).Why? Fluorinated organics can permeate thin nitrile. The second layer provides a "breakthrough buffer" allowing safe removal.
Body Protection Lab Coat (Cotton/Poly Blend) + Chemical Apron A standard lab coat is porous. If working with >5g or liquid solutions, wear a chemically resistant apron (Tyvek or rubber) to prevent soak-through to clothing.
Respiratory Fume Hood (Primary) Do not use a mask as a primary control. Handling must occur in a hood with face velocity 80–100 fpm. If hood failure occurs, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Part 3: Operational Protocol (Step-by-Step)

A. Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerated). The oxetane ring introduces strain; thermal energy can accelerate degradation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Ethers (including cyclic ethers like oxetane) can form peroxides over time upon exposure to air.

  • Container: Amber glass vial with a Teflon-lined cap. Avoid metal containers which might catalyze ring-opening.

B. Weighing & Transfer Protocol
  • Status: Likely a low-melting solid or viscous oil.

  • Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (water can hydrolyze the oxetane under acidic conditions).

  • Static Control: Use an anti-static gun if the solid is fluffy.

  • Transfer: Use a disposable glass pasture pipette (if liquid) or a glass spatula (if solid). Avoid metal spatulas if possible to prevent trace metal contamination which could affect downstream catalysis.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as solid hazardous waste.

C. Reaction Safety (The "Acid Warning")
  • Critical Constraint: The oxetane moiety is acid-sensitive.

  • Avoid: Strong Brønsted acids (HCl, H₂SO₄) or strong Lewis acids (AlCl₃, BF₃) unless ring-opening is the desired reaction.

  • Quenching: When working up reactions containing this material, use basic or neutral quench solutions (e.g., Sat. NaHCO₃) rather than acidic washes to preserve the molecular integrity.

Part 4: Visualization of Safety Logic

The following diagrams illustrate the decision-making process for handling and disposal.

Figure 1: Risk Assessment & PPE Logic

SafetyLogic Chemical 2-Fluoro-6-(oxetan-3-yloxy)-pyridine Hazards Hazards: 1. Skin Irritant (Pyridine) 2. High Permeation (Fluorine) 3. Acid Sensitivity (Oxetane) Chemical->Hazards Structure Analysis Controls Controls: 1. Fume Hood (100%) 2. Double Nitrile Gloves 3. Neutral/Basic Workup Hazards->Controls Mitigation Strategy

Caption: Structural analysis dictates specific engineering and PPE controls.

Figure 2: Waste Disposal Decision Tree

DisposalTree Waste Waste Generation Type Is it Solid or Liquid? Waste->Type LiquidType Solvent Composition? Type->LiquidType Liquid SolidWaste Stream B: Solid Hazardous Waste (Contaminated wipes/vials) Type->SolidWaste Solid Halogenated Stream A: Halogenated Organic Waste (Due to Fluorine content) LiquidType->Halogenated Contains Product

Caption: Presence of Fluorine mandates "Halogenated" waste stream classification.

Part 5: Emergency Response

  • Skin Contact:

    • Drench: Immediately wash with soap and copious water for 15 minutes.

    • Alert: The fluorine substituent increases lipophilicity; monitor for systemic symptoms (nausea, dizziness) even after washing.

  • Eye Contact:

    • Flush: Use eyewash station for 15 minutes, holding eyelids open.

    • Medical: Seek immediate medical attention. Pyridine bases can cause penetrating injury.

  • Spill (Liquid/Solid):

    • Evacuate: Clear the immediate area.

    • PPE: Don double gloves and respiratory protection.

    • Absorb: Use Vermiculite or Sand .[1] Do not use paper towels alone (flammability risk).

    • Disposal: Scoop into a jar labeled "Hazardous Waste - Pyridine Derivative."

Part 6: Disposal Strategy

Proper disposal is a legal and ethical requirement.

  • Classification: This compound is a Halogenated Organic .

    • Reasoning: The Fluorine atom prevents this from being burned in standard non-halogenated solvent kilns due to the formation of HF (Hydrofluoric acid) during combustion.

  • Segregation:

    • Do NOT mix with acidic waste streams (risk of exothermic polymerization of the oxetane).

    • Do NOT mix with oxidizers (peroxide risk).

  • Labeling:

    • Full Chemical Name: 2-Fluoro-6-(oxetan-3-yloxy)-pyridine.

    • Hazard Checkboxes: Toxic, Irritant, Flammable (if in solvent).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Demonstrates stability/reactivity profile of oxetanes). Retrieved from [Link]

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